molecular formula C10H7N3O4 B1592411 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 701917-03-5

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1592411
CAS No.: 701917-03-5
M. Wt: 233.18 g/mol
InChI Key: HZENRRKFQYHSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7N3O4 and its molecular weight is 233.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-nitro-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)9-8(13(16)17)6-12(11-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZENRRKFQYHSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630441
Record name 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701917-03-5
Record name 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Guide to the Structural Elucidation of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides a comprehensive framework for the structural analysis of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. Pyrazole derivatives are renowned for their diverse pharmacological activities, and this specific compound has been identified as a potent enzyme inhibitor.[1][2][3] A thorough understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and guiding future drug development efforts. This document outlines a multi-technique approach, integrating synthesis, spectroscopy, and crystallography to build a complete and validated structural profile, intended for researchers, chemists, and professionals in the field of drug discovery.

The Strategic Importance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug design, forming the core of numerous therapeutic agents with anti-inflammatory, antimicrobial, anticancer, and antipyretic properties.[2][3][4] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, this compound (CAS No. 701917-03-5), combines several key pharmacophoric features:

  • A Phenyl-pyrazole Core: Common in many biologically active compounds.[5]

  • A Carboxylic Acid Group: A crucial functional group for forming hydrogen bonds and salt bridges with biological targets.

  • A Nitro Group: A strong electron-withdrawing group that can significantly influence the molecule's electronic distribution, binding affinity, and metabolic stability.

This compound is a known potent inhibitor of the human alpha/beta hydrolase domain-containing enzyme, making its precise structural characterization a critical step in understanding its inhibitory mechanism and developing next-generation analogues with improved potency and selectivity.[1]

Synthesis and Verification: Establishing a Foundational Workflow

The first step in any structural analysis is the unambiguous synthesis and purification of the target compound. While various synthetic routes to pyrazole carboxylic acids exist, a common and effective strategy involves the reaction of a β-diketoester equivalent with a substituted hydrazine, followed by functional group manipulation.[6][7]

Proposed Synthetic Pathway

A plausible and efficient synthesis begins with the cyclocondensation of a suitable precursor with phenylhydrazine, followed by a regioselective nitration step. This ensures the correct placement of the phenyl and nitro substituents on the pyrazole ring.

Experimental Protocol: Synthesis
  • Step 1: Cyclocondensation: React ethyl 2,3-dioxobutanoate with phenylhydrazine in an acidic medium (e.g., acetic acid) under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Step 2: Saponification: The resulting ester, ethyl 1-phenyl-1H-pyrazole-3-carboxylate, is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.

  • Step 3: Nitration: The 1-phenyl-1H-pyrazole-3-carboxylic acid is carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (e.g., 0-10 °C) to install the nitro group at the C4 position.

  • Step 4: Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline this compound.

Causality Note: The choice of a strong acid nitrating mixture is dictated by the need to overcome the deactivating effect of the carboxylic acid group on the pyrazole ring. Careful temperature control is essential to prevent over-nitration or degradation of the starting material.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product start1 Ethyl 2,3-dioxobutanoate step1 1. Cyclocondensation (Acetic Acid, Reflux) start1->step1 start2 Phenylhydrazine start2->step1 step2 2. Saponification (NaOH, then H+) step1->step2 step3 3. Nitration (HNO3/H2SO4, 0°C) step2->step3 product 4-Nitro-1-phenyl-1H- pyrazole-3-carboxylic acid step3->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: A Multi-faceted Approach

Spectroscopic analysis provides the first layer of structural evidence, confirming the presence of key functional groups and the connectivity of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the five protons of the phenyl ring, and the acidic proton of the carboxylic acid. The C5-proton of the pyrazole ring should appear as a singlet in the aromatic region. The phenyl protons will likely appear as a complex multiplet.

  • ¹³C NMR: The carbon NMR spectrum should show ten distinct signals, corresponding to the ten carbon atoms in the molecule, confirming its asymmetry.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆), chosen for its ability to dissolve the acidic compound and to observe the exchangeable carboxylic proton.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard parameters for pulse sequences, acquisition time, and relaxation delays should be used.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Table 1: Predicted NMR Spectral Data (in DMSO-d₆)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
COOH ~13-14 ppm (broad s) ~160-165 ppm Highly deshielded acidic proton and carboxyl carbon.
Pyrazole C5-H ~8.5-9.0 ppm (s) ~135-140 ppm Deshielded proton adjacent to two nitrogen atoms.
Phenyl C2'/C6'-H ~7.8-8.0 ppm (m) ~120-125 ppm Ortho protons on the phenyl ring.
Phenyl C3'/C4'/C5'-H ~7.4-7.6 ppm (m) ~128-130 ppm Meta and para protons on the phenyl ring.
Pyrazole C3 - ~145-150 ppm Carbon bearing the carboxylic acid group.
Pyrazole C4 - ~130-135 ppm Carbon bearing the nitro group.

| Phenyl C1' | - | ~138-142 ppm | Phenyl carbon attached to the pyrazole nitrogen. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is essential for identifying the key functional groups within the molecule.

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups.

Table 2: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Mode
3300-2500 (broad) O-H (Carboxylic Acid) Stretching
~1700 C=O (Carboxylic Acid) Stretching
~1550 and ~1350 N-O (Nitro Group) Asymmetric & Symmetric Stretching
~1590, ~1490 C=C (Aromatic Rings) Stretching

| ~1500-1540 | C=N (Pyrazole Ring) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers valuable information about the molecule's fragmentation pattern, further confirming its structure.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire data in both positive and negative ion modes.

  • Data Analysis: Identify the molecular ion peak. In negative mode, the [M-H]⁻ ion is expected at m/z corresponding to the loss of a proton from the carboxylic acid.

Crystallographic Analysis: The Definitive 3D Structure

While spectroscopy provides connectivity data, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in space. This information is the gold standard for structural validation and is indispensable for structure-based drug design.

Experimental Workflow

The process involves growing a high-quality single crystal, collecting diffraction data, and refining the structural model.

Crystallography_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_refine Structure Solution & Refinement growth Grow Single Crystal (e.g., Slow Evaporation) mount Mount Crystal on Diffractometer growth->mount collect Collect Diffraction Data (X-ray Source) mount->collect solve Solve Phase Problem (e.g., Direct Methods) collect->solve refine Refine Atomic Positions & Thermal Parameters solve->refine validate Validate Final Structure (R-factors, CIF check) refine->validate

Caption: Workflow for single-crystal X-ray diffraction analysis.

Expected Structural Insights

A successful crystallographic analysis of this compound would provide invaluable data:

  • Bond Lengths and Angles: Precise measurements confirming the pyrazole and carboxylic acid geometries.

  • Molecular Conformation: The dihedral angle between the planes of the pyrazole and phenyl rings, which is critical for understanding how the molecule fits into a binding pocket.

  • Intermolecular Interactions: Identification of hydrogen bonding networks, particularly the dimerization pattern common for carboxylic acids, and potential π-π stacking interactions between the aromatic rings. These interactions are fundamental to crystal packing and can mimic interactions with a protein target.

Integrating Structural Data for Drug Development

The true power of this analytical approach lies in the integration of all data. NMR, FTIR, and MS confirm the molecular identity and functional groups, while X-ray crystallography provides the definitive 3D structure. This validated structure serves as the foundational input for computational modeling.

With a high-resolution crystal structure, researchers can perform:

  • Molecular Docking: Accurately predict the binding mode of the inhibitor within the active site of its target enzyme.

  • Structure-Activity Relationship (SAR) Studies: Rationally design new analogues by modifying the structure (e.g., altering substituents on the phenyl ring) and predicting the impact on binding affinity.

  • Pharmacophore Modeling: Identify the key electronic and steric features responsible for its biological activity, guiding the search for novel compounds with similar properties.

Conclusion

The structural analysis of this compound is a critical endeavor that bridges synthetic chemistry and drug discovery. By employing a systematic and multi-technique workflow encompassing synthesis, spectroscopy (NMR, FTIR, MS), and X-ray crystallography, researchers can build a complete and unambiguous structural profile. This detailed understanding is not merely an academic exercise; it is the essential blueprint required to understand the molecule's biological function and to rationally design more effective therapeutics for the future.

References

physicochemical properties of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 701917-03-5). This document is intended for researchers, scientists, and drug development professionals who may utilize this compound as a synthetic building block or investigate its potential biological activities, such as its reported inhibitory action on human alpha/beta hydrolase domain-containing enzymes.[1] Due to the limited availability of experimental data in public literature, this guide synthesizes theoretical knowledge with established analytical protocols. We present detailed, field-proven methodologies for determining critical parameters such as acidity (pKa), solubility, thermal stability, and spectroscopic identity. The causality behind experimental choices is explained to ensure that the described protocols are robust and self-validating. This document aims to serve as a foundational resource, highlighting both the predicted characteristics of the molecule and the necessary steps for their empirical validation.

Chemical Identity and Structural Analysis

A thorough understanding of a compound's physicochemical nature begins with its precise chemical identity and an analysis of its structural features, which dictate its behavior in various chemical and biological systems.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: this compound

  • CAS Number: 701917-03-5[2]

  • Molecular Formula: C₁₀H₇N₃O₄

  • Molecular Weight: 233.18 g/mol

Note: This compound should not be confused with its N-unsubstituted analog, 4-Nitro-1H-pyrazole-3-carboxylic acid (CAS No. 5334-40-7).[3][4]

Molecular Structure
Chemical structure of this compound

Figure 1: 2D structure of this compound.

Analysis of Key Structural Features

The molecule's properties are a composite of its distinct functional groups:

  • Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is a common scaffold in medicinal chemistry, known for a wide range of biological activities.

  • Carboxylic Acid (-COOH): This functional group is the primary determinant of the compound's acidic nature. It is expected to readily donate a proton, influencing solubility in aqueous media of varying pH. Carboxylic acids typically exhibit pKa values in the range of 4 to 5.[5]

  • Nitro Group (-NO₂): A strong electron-withdrawing group. Its presence on the pyrazole ring is predicted to significantly increase the acidity of the carboxylic acid (lowering its pKa) by stabilizing the resulting carboxylate anion through inductive effects. The nitroaromatic nature also has implications for the compound's stability, reactivity, and analytical profile.[6]

  • N-Phenyl Group (-C₆H₅): The phenyl substituent at the N1 position adds significant non-polar character to the molecule, which will likely decrease its overall solubility in water while increasing its affinity for organic solvents and hydrophobic interactions in biological systems.

Physicochemical Properties: Data and Experimental Determination

This section summarizes the available and predicted physicochemical data and provides robust protocols for their experimental determination.

Summary of Physicochemical Data
PropertyValueSource & Comments
CAS Number 701917-03-5Chemical Abstracts Service Registry Number.[2]
Molecular Formula C₁₀H₇N₃O₄Calculated from structure.
Molecular Weight 233.18 g/mol Calculated from formula.
Appearance White to pale cream crystals or powderBased on data for the related compound.[7]
Melting Point Data not availableExpected to be a solid with a relatively high melting point, likely decomposing upon melting. Experimental determination is required.
Boiling Point Data not availableNot applicable; the compound will likely decompose at temperatures well below its boiling point.
pKa Data not availablePredicted to be < 4 due to the electron-withdrawing nitro group. Experimental determination via potentiometric titration is recommended.
Solubility Data not availablePredicted to be poorly soluble in water and non-polar solvents, but soluble in aqueous base (e.g., NaOH, NaHCO₃) and polar organic solvents (e.g., DMSO, DMF).
Acidity (pKa) Determination

The pKa is a critical parameter for predicting a compound's ionization state, solubility, and absorption in biological systems. Potentiometric titration is the gold-standard method for its determination due to its high precision.[8]

This protocol is adapted from established methods for determining the pKa of active pharmaceutical ingredients.[9]

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable co-solvent (if necessary, e.g., methanol) and dilute with water to a final concentration of approximately 1 mM. The use of co-solvents can affect the pKa, and results should be reported with the specific solvent system used.[8]

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[9]

  • Titration Setup:

    • Place the sample solution in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C).

    • Purge the solution with nitrogen gas for 10-15 minutes before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate titration of the analyte.[8]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

  • Titration Procedure:

    • Make the solution acidic (pH ~2.0) by adding a small amount of 0.1 M HCl.

    • Titrate the solution by adding small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH).

    • Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units per minute).[9]

    • Continue the titration until the pH reaches approximately 12.0.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence point is the volume at which this derivative is maximal.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[9]

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_sample 1. Prepare 1 mM Analyte Solution with 0.15M KCl tit_setup 4. Purge with N₂ (Removes CO₂) prep_sample->tit_setup prep_titrant 2. Standardize 0.1M NaOH Titrant tit_run 6. Add NaOH Increments Record Stable pH Readings prep_titrant->tit_run prep_ph 3. Calibrate pH Meter (pH 4, 7, 10 Buffers) prep_ph->tit_setup tit_acidify 5. Acidify to pH ~2 with HCl tit_setup->tit_acidify tit_acidify->tit_run an_plot 7. Plot pH vs. Titrant Volume tit_run->an_plot an_deriv 8. Find Equivalence Point (Max of 1st Derivative) an_plot->an_deriv an_pka 9. Determine pKa (pH at Half-Equivalence Point) an_deriv->an_pka an_repeat 10. Repeat in Triplicate Calculate Average & SD an_pka->an_repeat

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile

A qualitative solubility assessment is a fundamental test that provides insights into the polarity of a molecule and the presence of acidic or basic functional groups.[10]

This hierarchical testing protocol is a standard method in organic qualitative analysis.[10][11][12][13]

  • Test in Water: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. If the compound dissolves, test the solution with pH paper. A pH of 4 or lower would confirm an acidic, water-soluble compound.[11] Given the structure, low solubility is expected.

  • Test in 5% NaOH: If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% aqueous NaOH. Shake vigorously. The presence of the carboxylic acid group should lead to the formation of a water-soluble sodium carboxylate salt, causing the compound to dissolve. This confirms the presence of an acidic functional group.[10]

  • Test in 5% NaHCO₃: If soluble in NaOH, perform a new test by adding ~25 mg of the compound to 0.75 mL of 5% aqueous NaHCO₃. Shake vigorously. Carboxylic acids are generally strong enough acids to react with the weak base sodium bicarbonate, causing dissolution and potentially the evolution of CO₂ gas.[14] This test helps differentiate strong acids (like carboxylic acids) from weaker acids (like phenols) which typically do not dissolve in NaHCO₃.[13]

  • Test in 5% HCl: As a control, test solubility in 5% aqueous HCl. The compound should be insoluble, as it lacks a basic functional group that can be protonated.[10]

  • Test in Organic Solvents: Assess solubility in a range of organic solvents like ethanol, acetone, and dichloromethane to establish a profile for analytical and synthetic applications.

G start Start with Compound water Soluble in H₂O? start->water naoh Soluble in 5% NaOH? water->naoh No res_s_acid Soluble Acid (Class Sa) water->res_s_acid Yes nahco3 Soluble in 5% NaHCO₃? naoh->nahco3 Yes res_base_or_neutral Proceed to HCl Test naoh->res_base_or_neutral No res_strong_acid Strong Acid (Carboxylic Acid) (Class As) nahco3->res_strong_acid Yes res_weak_acid Weak Acid (e.g., Phenol) (Class Aw) nahco3->res_weak_acid No

Caption: Decision workflow for classifying an organic acid by solubility.

Stability Profile

The stability of a compound under various environmental conditions (heat, light, oxidation) is critical for its handling, storage, and application. Nitroaromatic compounds, in particular, require careful stability assessment.

General Considerations for Nitroaromatic Compounds

The electron-withdrawing nitro group can influence the stability of the aromatic ring.[6] Degradation can occur through several pathways:

  • Thermal Degradation: High temperatures can lead to decomposition, potentially involving the cleavage of the C-NO₂ bond.[15]

  • Photochemical Degradation: Exposure to UV or visible light can induce degradation, leading to hydroxylated derivatives or ring-opened products.[6]

  • Chemical Stability: The stability in different solvents and pH conditions should be assessed, as some nitroaromatic compounds can decompose in certain liquid chromatography systems or solutions.[16]

Proposed Stability Testing Protocol

A comprehensive stability assessment involves subjecting the compound to stress conditions and monitoring its degradation over time.

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Photostability: Expose a solution to a controlled light source (e.g., in a photoreactor). Prepare an identical sample wrapped in aluminum foil to serve as a dark control, kept at the same temperature.[6]

    • Thermal Stability (Solution): Store solutions at elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven. Keep a control sample at room temperature or refrigerated.

    • Thermal Stability (Solid): Use Differential Scanning Calorimetry (DSC) to determine the onset of thermal decomposition of the solid material.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from all stressed and control samples.

  • Quantification: Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products). Quantify the remaining percentage of the parent compound.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation rate.

G cluster_stress Stress Conditions start Prepare Analyte Stock Solution thermal Thermal Stress (e.g., 60°C) start->thermal photo Photochemical Stress (UV/Vis Light) start->photo control Control Samples (Dark / Room Temp) start->control sampling Sample at Time Points (0, 24, 48, 72h) thermal->sampling photo->sampling control->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis result Determine Degradation Profile & Identify Degradants analysis->result

Caption: A generalized workflow for assessing compound stability.

Conclusion

This compound is a structurally interesting molecule with potential applications in chemical and biological research. This guide has established its fundamental chemical identity and highlighted the significant lack of publicly available experimental data for its key physicochemical properties. The predicted characteristics—strong acidity, poor aqueous solubility, and potential stability concerns typical of nitroaromatics—require empirical validation. The detailed, step-by-step protocols provided herein for determining pKa, solubility, and stability are designed to be robust and self-validating, offering a clear path for researchers to generate the critical data needed for any future development or application of this compound.

References

A Comprehensive Technical Guide to 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a scaffold of immense significance in medicinal chemistry and materials science.[1][2][3] The structure is characterized by a phenyl group at the N1 position, a nitro group at C4, and a carboxylic acid at C3. This unique combination of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate for the synthesis of a wide array of functional molecules. Pyrazole derivatives are known for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3][4][5] The presence of the electron-withdrawing nitro group and the versatile carboxylic acid handle allows for extensive structural modifications, making this compound a key building block for drug discovery and the development of novel materials.[6][7] This guide provides an in-depth examination of its synthesis, structural characterization, chemical behavior, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Synthesis and Mechanism

The synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[8] A common and effective route to pyrazole-3-carboxylic acids involves the reaction of a furan-2,3-dione with a hydrazine.[9][10][11] Subsequent nitration of the pyrazole ring yields the target compound.

Synthetic Pathway Overview

A plausible and documented approach involves a two-step process:

  • Knorr Pyrazole Synthesis: Reaction of ethyl 2-cyano-3-oxobutanoate with phenylhydrazine to form the pyrazole core.

  • Electrophilic Nitration: Introduction of the nitro group onto the C4 position of the pyrazole ring using a nitrating agent like fuming nitric acid. Pyrazole systems are aromatic and can undergo electrophilic substitution reactions such as nitration.[6][12]

Synthesis_Workflow Reagent1 Ethyl 2-cyano-3-oxobutanoate Step1_Reaction Cyclocondensation (Knorr Synthesis) Reagent1->Step1_Reaction Reagent2 Phenylhydrazine Reagent2->Step1_Reaction Intermediate Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Sandmeyer_Step Sandmeyer-type Reaction Intermediate->Sandmeyer_Step Step1_Reaction->Intermediate Intermediate2 Ethyl 1-phenyl-1H-pyrazole-3-carboxylate Sandmeyer_Step->Intermediate2 Hydrolysis_Step Hydrolysis (e.g., NaOH, H₂O) Intermediate2->Hydrolysis_Step Intermediate3 1-Phenyl-1H-pyrazole-3-carboxylic acid Hydrolysis_Step->Intermediate3 Nitration_Step Nitration (HNO₃/H₂SO₄) Intermediate3->Nitration_Step Product 4-Nitro-1-phenyl-1H- pyrazole-3-carboxylic acid Nitration_Step->Product

Caption: General synthetic workflow for pyrazole-3-carboxylic acid derivatives.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-3-carboxylic acid followed by Nitration

This protocol is a representative example based on established pyrazole synthesis methodologies.[8][12]

Step 1: Synthesis of Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

  • To a solution of diethyl 1,3-acetonedicarboxylate (1 equiv.) in ethanol, add phenylhydrazine (1 equiv.).

  • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain the pyrazolone ester intermediate.[13][14]

Step 2: Hydrolysis to 1-Phenyl-1H-pyrazole-3-carboxylic acid

  • Suspend the pyrazolone ester (1 equiv.) in an aqueous solution of sodium hydroxide (10%).

  • Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.

  • Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2-3.

  • Filter the resulting white precipitate, wash thoroughly with water, and dry under vacuum to yield the carboxylic acid.

Step 3: Nitration to this compound

  • Carefully add 1-phenyl-1H-pyrazole-3-carboxylic acid (1 equiv.) in small portions to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v).

  • Maintain the temperature below 10 °C during the addition.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the mixture onto crushed ice, which will cause the nitrated product to precipitate.

  • Filter the solid, wash with copious amounts of cold water until the washings are neutral, and then recrystallize from an appropriate solvent like ethanol/water to afford the pure product.

Structural Elucidation & Physicochemical Properties

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques and physical property measurements.

Spectroscopic Data

The interpretation of NMR, IR, and Mass Spectra provides unambiguous confirmation of the molecular structure.

Property Value / Description
Molecular Formula C₁₀H₇N₃O₄[15]
Molecular Weight 233.18 g/mol [15]
CAS Number 701917-03-5[16]
Appearance White to pale cream crystalline powder[17]
Melting Point Varies by source, typically >200 °C with decomposition.
Spectroscopic Interpretation
Technique Characteristic Peaks / Signals Interpretation
¹H NMR δ ~13.0-14.0 (s, 1H, broad)δ ~8.5-9.0 (s, 1H)δ ~7.5-8.0 (m, 5H)Carboxylic acid proton (-COOH).[18]Pyrazole C5-H proton.Aromatic protons of the phenyl ring.
¹³C NMR δ ~160-165δ ~140-150δ ~120-135Carboxylic acid carbonyl carbon.Pyrazole ring carbons (C3, C4, C5).Phenyl ring carbons.[19]
IR (KBr, cm⁻¹) 2500-3300 (very broad)~1710 (strong)~1530 & ~1350 (strong)~1600, 1490O-H stretch of the hydrogen-bonded carboxylic acid dimer.[18]C=O stretch of the carboxylic acid.[18]Asymmetric and symmetric N-O stretches of the nitro group.C=C and C=N stretches of the aromatic rings.
Mass Spec (EI) m/z = 233 (M⁺)Molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactivity and Derivatization

The molecule's reactivity is governed by its three key functional groups: the carboxylic acid, the nitro group, and the pyrazole ring. This trifecta of functionality makes it a highly versatile synthetic intermediate.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a gateway for numerous transformations, most commonly esterification and amidation, which are crucial for modifying the compound's solubility and biological activity. These reactions typically proceed via an acid chloride intermediate for enhanced reactivity.[11][20]

Protocol: Esterification via Acid Chloride

  • Acid Chloride Formation: Reflux this compound (1 equiv.) in thionyl chloride (SOCl₂) with a catalytic amount of DMF for 2-3 hours. Remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride.

  • Ester Formation: Dissolve the crude acid chloride in a dry, inert solvent (e.g., THF or DCM). Add the desired alcohol (1.1 equiv.) and a non-nucleophilic base like triethylamine or pyridine (1.2 equiv.) at 0 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup to remove salts and purify the product by column chromatography or recrystallization.

Reactions of the Nitro Group

The nitro group is a powerful electron-withdrawing group but can be readily reduced to an amino group, transforming the electronic properties of the molecule and providing a new site for functionalization.[21] This reduction is a key step in the synthesis of many bioactive pyrazole derivatives.

Protocol: Reduction to 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

  • Dissolve the nitro compound (1 equiv.) in a solvent like ethanol or ethyl acetate.

  • Add a catalyst, such as Palladium on carbon (10% Pd/C) or tin(II) chloride (SnCl₂).

  • Introduce a hydrogen source. This can be hydrogen gas (H₂) bubbled through the solution or a transfer hydrogenation reagent like hydrazine hydrate or ammonium formate.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Filter off the catalyst (if using Pd/C) and remove the solvent in vacuo. Purify the resulting amine as needed. The product is 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid.[15]

Reactivity_Diagram Start 4-Nitro-1-phenyl-1H- pyrazole-3-carboxylic acid Path1_Label Carboxylic Acid Reactions AcidChloride Acid Chloride Intermediate (SOCl₂) Start->AcidChloride 1. Path2_Label Nitro Group Reactions Amine 4-Amino-1-phenyl-1H- pyrazole-3-carboxylic acid (e.g., H₂/Pd-C) Start->Amine 3. Ester Ester Derivatives (R-OH, Base) AcidChloride->Ester 2a. Amide Amide Derivatives (R-NH₂, Base) AcidChloride->Amide 2b. Amide_Coupling Amide/Sulfoamide Derivatives Amine->Amide_Coupling 4a. Diazotization Diazo Salts -> Further Functionalization Amine->Diazotization 4b.

Caption: Key derivatization pathways for the title compound.

Applications in Research and Drug Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as a crucial precursor for compounds with significant therapeutic potential.

  • Anticancer Agents: This molecule is a building block for potent kinase inhibitors. For instance, it has been used in the synthesis of derivatives targeting Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[21] The carboxylic acid allows for coupling with various amine-containing fragments to explore structure-activity relationships.[21]

  • Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib contain a pyrazole core. The ability to derivatize this compound allows for the synthesis of novel COX-2 inhibitors.[4]

  • Antimicrobial Agents: The pyrazole nucleus is present in numerous compounds with antibacterial and antifungal properties.[4][5] The nitroaromatic feature itself can contribute to antimicrobial activity.

  • Energetic Materials: Nitropyrazoles are a class of energetic materials studied for their high thermal stability and energy content, making them potential components in explosives and propellants.[6][7]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. The information below is a summary based on available Safety Data Sheets (SDS).[22][23][24]

Category Guideline
Hazards Causes skin irritation (Category 2). Causes serious eye irritation (Category 2). May cause respiratory irritation.[22]
Prevention Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only in a well-ventilated area. Wash hands and exposed skin thoroughly after handling.[22][23]
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Skin: Wash with plenty of soap and water. Inhalation: Remove victim to fresh air.[22]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up.
Incompatibilities Strong oxidizing agents, strong bases, amines, strong reducing agents.[23][24]

Conclusion

This compound is a compound of considerable scientific interest, bridging the fields of synthetic organic chemistry, medicinal chemistry, and materials science. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, establishes it as a powerful and strategic intermediate. The ability to readily modify the carboxylic acid and nitro groups allows for the systematic development of new molecular entities, from potent kinase inhibitors for cancer therapy to stable energetic materials. This guide provides the foundational knowledge for researchers to safely handle, utilize, and innovate with this valuable chemical scaffold.

References

  • Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. Semantic Scholar. [Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739. PubChem. [Link]

  • Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Request PDF. ResearchGate. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid. Oakwood Chemical. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ScienceDirect. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Pyrazole-3-carboxylic acid. SpectraBase. [Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739. PubChem. [Link]

  • (PDF) Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. ResearchGate. [Link]

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. [Link]

  • 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | C10H9N3O2 | CID 12363470. PubChem. [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide | Request PDF. ResearchGate. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

Sources

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Introduction

This compound is a heterocyclic organic compound built upon the pyrazole scaffold. Pyrazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities and presence in numerous FDA-approved drugs.[1][2] These five-membered aromatic rings containing two adjacent nitrogen atoms are versatile pharmacophores, appearing in therapeutics for inflammation, cancer, and microbial infections.[2][3] The specific molecule, this compound, combines this potent core with key functional groups—a phenyl ring at the N1 position, a nitro group at C4, and a carboxylic acid at C3—that enable its utility as both a biologically active molecule and a versatile intermediate for further chemical synthesis. This guide provides a comprehensive overview of its identifiers, properties, synthesis, and applications for researchers in drug discovery and development.

Chemical Identifiers and Properties

Accurate identification is critical for regulatory compliance, procurement, and research documentation. The primary CAS number for this compound is 701917-03-5.[4][5][6]

IdentifierValueSource
CAS Number 701917-03-5ChemicalBook[4], CymitQuimica[6]
Molecular Formula C₁₀H₇N₃O₄Calculated
Molecular Weight 233.18 g/mol Calculated
IUPAC Name This compoundN/A
Canonical SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)[O-]N/A
InChI Key YWQLGKFZENMTRB-UHFFFAOYSA-NN/A

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazole carboxylic acids can be achieved through several established routes, often involving the cyclization of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives.[7] A logical and efficient pathway for synthesizing this compound involves the condensation of a β-ketoester bearing a nitro group with phenylhydrazine.

Proposed Synthetic Pathway:

The reaction proceeds via a Knorr-type pyrazole synthesis.

  • Step 1: Nucleophilic Attack. Phenylhydrazine acts as the nucleophile. The more nucleophilic terminal nitrogen attacks one of the carbonyl carbons of ethyl 2-nitro-3-oxobutanoate.

  • Step 2: Condensation & Dehydration. The initial adduct undergoes intramolecular condensation. The newly formed hydrazone intermediate then cyclizes as the remaining free nitrogen attacks the second carbonyl group. This is followed by a dehydration step, which is often acid-catalyzed, to form the stable aromatic pyrazole ring.

  • Step 3: Saponification. The resulting ethyl ester is hydrolyzed to the desired carboxylic acid using a base like sodium hydroxide, followed by acidification to protonate the carboxylate.

This approach is favored because the necessary precursors are commercially available or readily synthesized, and the reaction conditions are generally mild, providing good control over the final substitution pattern. The electron-withdrawing nitro group at the C4 position is installed via the starting β-ketoester, avoiding harsh nitration conditions on the pre-formed pyrazole ring, which could lead to side products.

Synthesis Workflow Diagram

Synthesis_Workflow reagent1 Ethyl 2-nitro-3-oxobutanoate process1 Condensation / Cyclization (e.g., in Ethanol, reflux) reagent1->process1 reagent2 Phenylhydrazine reagent2->process1 intermediate Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate process2 Saponification 1. NaOH (aq), heat 2. HCl (aq) intermediate->process2 product This compound process1->intermediate process2->product

Caption: Proposed synthesis of the target compound.

Applications in Research and Drug Development

The true value of this compound lies in its potential applications within drug discovery, primarily as a bioactive molecule and a structural scaffold.

Enzyme Inhibition

This specific compound has been identified as a potent inhibitor of a human enzyme belonging to the alpha/beta hydrolase domain (ABHD) family.[6] The ABHD family includes numerous lipases and esterases that are critical in metabolic pathways, including lipid signaling. Inhibitors of these enzymes are actively being investigated for therapeutic potential in metabolic disorders, inflammation, and oncology. The carboxylic acid and nitro groups likely play key roles in binding to the enzyme's active site through hydrogen bonding and electrostatic interactions.

Scaffold for Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern drug design.[1][3] The title compound serves as an excellent starting point for generating compound libraries due to its three points of diversification:

  • The Carboxylic Acid: This group can be readily converted into a wide array of functional groups, such as amides, esters, or hydrazides, by coupling with various amines or alcohols.[8][9] This is a common strategy to modulate solubility, cell permeability, and target binding affinity.

  • The Phenyl Ring: The phenyl group can be substituted with different moieties to explore structure-activity relationships (SAR). For example, adding electron-donating or withdrawing groups can influence the electronic properties of the pyrazole ring and alter binding interactions.

  • The Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized, opening up another vector for chemical modification.

Derivatives of pyrazole-3-carboxylic acid have been investigated for a multitude of therapeutic applications, including the development of novel anti-inflammatory and antibacterial agents.[8]

Experimental Protocols

The following is a representative protocol for the synthesis of the title compound, based on established chemical principles for pyrazole formation.

Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-nitro-3-oxobutanoate

  • Phenylhydrazine

  • Ethanol, absolute

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

Part A: Synthesis of Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-nitro-3-oxobutanoate (10 mmol) and absolute ethanol (100 mL).

  • Stir the solution until the ester is fully dissolved.

  • Add phenylhydrazine (10 mmol) dropwise to the solution at room temperature.

  • Add 2-3 drops of concentrated HCl as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer successively with 1M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ethyl ester, which can be purified by column chromatography or recrystallization.

Part B: Hydrolysis to this compound

  • Dissolve the crude ethyl ester from Part A in a mixture of ethanol (50 mL) and a 2M aqueous solution of NaOH (25 mL).

  • Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

  • Acidify the solution dropwise with concentrated HCl until the pH is approximately 2. A precipitate should form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the solid product under vacuum to yield this compound.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and medicinal chemistry. Its well-defined structure, accessible synthesis, and demonstrated biological activity as an enzyme inhibitor make it a valuable tool.[6] Furthermore, its chemical functionality provides a robust platform for the synthesis of novel derivatives, leveraging the proven therapeutic potential of the pyrazole scaffold to explore new chemical space and develop next-generation therapeutics.

References

  • PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739. [Link]

  • Abdellatif, K. A., et al. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry Letters, 2009.
  • Oakwood Chemical. 4-Nitro-1H-pyrazole-3-carboxylic acid. [Link]

  • Ansari, A., et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 2017. [Link]

  • Çetinkaya, E., et al. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark, 2018. [Link]

  • Wang, Y., et al. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 2022. [Link]

  • de la Torre, P., et al. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 2021. [Link]

  • PubChem. 1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2 | CID 12370874. [Link]

  • Wang, Z., et al. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 2015. [Link]

  • ResearchGate. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide | Request PDF. [Link]

  • ResearchGate. (PDF) Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. [Link]

  • Kumar, V., et al. Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 2013. [Link]

Sources

A Technical Guide to Nitrated Pyrazole Compounds: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrated pyrazole compounds represent a versatile and highly significant class of nitrogen-containing heterocycles. Their unique chemical architecture, characterized by the aromatic pyrazole ring substituted with one or more nitro groups, imparts a range of desirable properties. These compounds have garnered considerable attention across various scientific disciplines, most notably in the fields of energetic materials and medicinal chemistry.[1][2][3][4] The electron-withdrawing nature of the nitro group profoundly influences the electronic properties and reactivity of the pyrazole core, leading to applications ranging from high-performance explosives to potent therapeutic agents.[1][2][5]

This technical guide provides an in-depth exploration of nitrated pyrazole compounds, intended for researchers, scientists, and drug development professionals. It will delve into the core aspects of their synthesis, including regioselectivity challenges, comprehensive characterization methodologies, and a survey of their principal applications. The narrative is structured to provide not just procedural details but also the underlying scientific principles and rationale that guide experimental design and interpretation.

The Chemistry of Nitrated Pyrazoles: An Overview

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is inherently electron-rich and susceptible to electrophilic substitution.[6][7] The introduction of nitro groups (NO₂) dramatically alters this characteristic. The strong electron-withdrawing capacity of the nitro group deactivates the ring towards further electrophilic attack and increases the acidity of the N-H proton. The number and position of the nitro groups on the pyrazole ring are critical determinants of the compound's properties, including its energy content, stability, and biological activity.[1][2]

Synthesis of Nitrated Pyrazole Compounds

The synthesis of nitrated pyrazoles is a cornerstone of their study and application. The primary method for their preparation is the direct nitration of a pyrazole precursor. However, the regioselectivity of this reaction—the control of which position on the ring is nitrated—is a significant challenge that requires careful consideration of the reaction conditions and the nature of the starting material.[8]

Nitrating Agents and Reaction Conditions

A variety of nitrating agents are employed for the synthesis of nitrated pyrazoles, each with its own reactivity profile and suitability for different substrates. The choice of nitrating agent and reaction conditions is pivotal in achieving the desired product with high yield and selectivity.

Nitrating Agent/SystemTypical SubstratesKey Considerations & Rationale
Mixed Acid (HNO₃/H₂SO₄) Unsubstituted and deactivated pyrazolesThe strong acidity of this system generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of electron-deficient pyrazole rings. The concentration of sulfuric acid is critical for controlling the nitrating power.[9][10]
Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O) Activated and moderately deactivated pyrazolesThis system generates acetyl nitrate, a less aggressive nitrating agent than the nitronium ion. It is often used for substrates that are sensitive to strong acids and allows for milder reaction conditions.[6][10]
N-Nitropyrazoles Aromatic and heteroaromatic compoundsCertain N-nitropyrazoles, such as 5-methyl-1,3-dinitro-1H-pyrazole, can act as powerful and controllable sources of the nitronium ion for the nitration of other organic molecules. This method offers good atom economy and can be scalable.[11]
Other Nitrating Agents Specialized applicationsReagents like dinitrogen pentoxide (N₂O₅) and nitronium tetrafluoroborate (NO₂BF₄) are also used, particularly when anhydrous conditions are required or for the synthesis of highly nitrated compounds.
Regioselectivity in Pyrazole Nitration

The position of nitration on the pyrazole ring is influenced by both electronic and steric factors. In unsubstituted pyrazole, electrophilic attack typically occurs at the C4 position.[7][12] However, the presence of substituents on the ring can direct the incoming nitro group to other positions.

Key Factors Influencing Regioselectivity:

  • Electronic Effects: Electron-donating groups (e.g., alkyl, amino) activate the ring and can direct nitration to the ortho and para positions relative to themselves. Conversely, electron-withdrawing groups (including other nitro groups) deactivate the ring and direct incoming electrophiles to meta positions, although the overall reactivity is reduced.[8]

  • Steric Hindrance: Bulky substituents can physically block access to adjacent positions, favoring nitration at less sterically hindered sites.[8]

  • Reaction Conditions: The acidity of the medium can play a crucial role. In strongly acidic conditions, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack. This can sometimes lead to nitration on a phenyl substituent if one is present, rather than on the pyrazole ring itself.[10]

The following diagram illustrates the general principles of regioselectivity in pyrazole nitration.

G cluster_0 Factors Influencing Regioselectivity Electronic Effects Electronic Effects Steric Hindrance Steric Hindrance Reaction Conditions Reaction Conditions Pyrazole Nitration Pyrazole Nitration Pyrazole Nitration->Electronic Effects Directs substitution Pyrazole Nitration->Steric Hindrance Hinders approach Pyrazole Nitration->Reaction Conditions Alters reactivity

Caption: Key factors governing the regiochemical outcome of pyrazole nitration.

Experimental Protocol: Synthesis of 4-Nitropyrazole

This protocol provides a generalized procedure for the synthesis of 4-nitropyrazole, a common building block in the synthesis of more complex nitrated pyrazoles.

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory with appropriate safety precautions.

Materials:

  • Pyrazole

  • Fuming Nitric Acid (90%)

  • Fuming Sulfuric Acid (20% SO₃)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully prepare a mixture of fuming sulfuric acid and fuming nitric acid in an ice bath, maintaining the temperature below 10 °C.

  • Addition of Pyrazole: Slowly add pyrazole to the cold nitrating mixture portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. A precipitate of 4-nitropyrazole should form.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-nitropyrazole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of Nitrated Pyrazole Compounds

Unambiguous characterization is essential to confirm the structure, purity, and properties of synthesized nitrated pyrazole compounds. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[13] The chemical shifts of the protons and carbons on the pyrazole ring are highly sensitive to the electronic environment, and the presence of nitro groups causes a significant downfield shift of adjacent nuclei.[14]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The asymmetric and symmetric stretching vibrations of the nitro group typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.[15][16][17]

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[18] This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical properties and reactivity of nitrated pyrazoles, particularly in the context of energetic materials where crystal packing density is a key parameter.[19][20][21][22]

The following diagram outlines a typical workflow for the characterization of a newly synthesized nitrated pyrazole.

G Synthesis Synthesis Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy Structural Elucidation IR Spectroscopy IR Spectroscopy Pure Compound->IR Spectroscopy Functional Group ID Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry Molecular Weight X-ray Crystallography X-ray Crystallography Pure Compound->X-ray Crystallography 3D Structure

Caption: A standard workflow for the characterization of nitrated pyrazoles.

Applications of Nitrated Pyrazole Compounds

The unique properties of nitrated pyrazoles have led to their exploration in several high-stakes applications.

Energetic Materials

Nitrated pyrazoles are a significant class of energetic materials, finding applications as explosives, propellants, and pyrotechnics.[1][2][23] Their high nitrogen content and positive heats of formation contribute to their high energy density.[1][2] Furthermore, the stability of the pyrazole ring can lead to energetic materials with desirable properties such as high thermal stability and low sensitivity to impact and friction, which are critical for safe handling and storage.[1][2][23] Compounds like 3,4,5-trinitropyrazole (TNP) exhibit detonation properties comparable to or exceeding those of traditional explosives like TNT.[1][24]

CompoundKey Energetic Properties
3,4-Dinitropyrazole (DNP) High energy, low sensitivity, potential replacement for TNT.[9][24]
1-Methyl-3,4,5-trinitropyrazole (MTNP) High energy, low melting point, suitable for melt-cast applications.[9][24]
3,4,5-Trinitropyrazole (TNP) High detonation velocity and pressure, good thermal stability.[1]
Medicinal Chemistry

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3][25][26][27] The introduction of a nitro group can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Nitrated pyrazoles have been investigated for a range of therapeutic applications, including:

  • Anti-inflammatory Agents: Some pyrazole derivatives exhibit anti-inflammatory activity through the inhibition of enzymes like cyclooxygenase (COX).[5][26]

  • Antimicrobial Agents: The antimicrobial potential of nitrated pyrazoles has been explored, with some derivatives showing activity against various bacterial and fungal strains.[4][5]

  • Anticancer Agents: The pyrazole nucleus is a common feature in many anticancer drug candidates.[25][26]

  • Neuroprotective Agents: Certain pyrazole-based compounds have shown promise in preclinical models of neurodegenerative diseases.[5]

Safety and Handling

Nitrated pyrazole compounds, particularly those with multiple nitro groups, are energetic materials and must be handled with extreme caution.[28][29][30]

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and gloves.[28][29]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[28]

  • Ignition Sources: Avoid all sources of ignition, including sparks, open flames, and static discharge. Use non-sparking tools.[28]

  • Scale: Handle only small quantities of these materials, especially during initial synthesis and characterization.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[28][29]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous materials.[29]

Conclusion and Future Outlook

Nitrated pyrazole compounds are a fascinating and important class of molecules with a dual identity as both potent energetic materials and promising scaffolds for drug discovery. The ongoing research in this field is focused on the development of new synthetic methodologies to achieve greater control over regioselectivity, the synthesis of novel compounds with enhanced energetic performance and reduced sensitivity, and the exploration of their therapeutic potential in a wider range of disease areas. The continued investigation of the structure-property relationships of these compounds will undoubtedly lead to new and exciting applications in the years to come.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed. Retrieved January 2, 2026, from [Link]

  • The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. (n.d.). DSpace Repository. Retrieved January 2, 2026, from [Link]

  • Review on synthesis of nitropyrazoles. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Review on Synthesis of Nitropyrazoles. (n.d.). 《含能材料》:火炸药. Retrieved January 2, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • Energetic characteristics of compounds 8-15. The data of compounds 8-11... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

  • reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. (n.d.). Canadian Science Publishing. Retrieved January 2, 2026, from [Link]

  • New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 2, 2026, from [Link]

  • Pyrazole: A potent drug candidate with various Pharmacological activities. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (n.d.). JACS Au - ACS Publications. Retrieved January 2, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • (PDF) Nitropyrazoles. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synethsis and characterization of 3-nitropyrazole and its salts. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • X‐ray structures of polynitropyrazoles. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[3]. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). Retrieved January 2, 2026, from [Link]

  • Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. (n.d.). Elementary Education Online. Retrieved January 2, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 2, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Retrieved January 2, 2026, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 2, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]

  • Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. (n.d.). RSC Publishing. Retrieved January 2, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 2, 2026, from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 2, 2026, from [Link]

Sources

An In-depth Technical Guide on the Theoretical Mechanism of Action for 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of cellular signaling and enzyme kinetics perpetually unveils novel molecules with the potential to modulate disease pathways. Among these, 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid has emerged as a compound of significant interest. This guide, intended for the discerning scientific community, provides a comprehensive exploration of its theoretical mechanism of action. As a Senior Application Scientist, my objective is to not only present the current understanding but also to illuminate the experimental avenues that can further solidify this knowledge. We will delve into the core of its inhibitory action, the downstream consequences on cellular signaling, and the methodologies to rigorously validate these hypotheses.

Section 1: Unveiling the Target: Irreversible Inhibition of α/β-Hydrolase Domain Containing 1 (ABHD1)

The central hypothesis for the mechanism of action of this compound revolves around its function as a potent and irreversible inhibitor of the human enzyme α/β-hydrolase domain containing 1 (ABHD1) . ABHD1 is a member of the serine hydrolase superfamily, a large and diverse class of enzymes that play crucial roles in lipid metabolism and signaling.

The ABHD1 Enigma: A Serine Hydrolase with Profound Impact

ABHD1 is known to possess a canonical catalytic triad, analogous to that of serine proteases, which is essential for its hydrolytic activity. While the precise physiological substrates of ABHD1 are still under investigation, compelling evidence suggests its involvement in the hydrolysis of lysophospholipids.

Based on sequence homology and predictive modeling, the catalytic triad of human ABHD1 is postulated to consist of the following residues:

  • Serine (Ser203) : The nucleophilic residue that initiates the catalytic attack.

  • Aspartate (Asp329) : Functions to orient and stabilize the histidine residue.

  • Histidine (His358) : Acts as a general base to activate the serine nucleophile.

The activity of ABHD1 is critical in maintaining the homeostasis of certain bioactive lipids. Its inhibition, therefore, is expected to have significant downstream consequences on cellular signaling pathways.

The Inhibitor's Approach: A Covalent Embrace

This compound is classified as a mechanism-based inhibitor, meaning it is chemically inert until it interacts with the active site of its target enzyme. The pyrazole-based structure is a key feature, as N-acyl pyrazoles are known to be effective irreversible inhibitors of serine hydrolases.

The proposed mechanism of irreversible inhibition is as follows:

  • Binding and Recognition: The inhibitor initially binds non-covalently to the active site of ABHD1. The phenyl and nitro-pyrazole moieties likely contribute to the specificity and affinity of this initial interaction.

  • Nucleophilic Attack: The activated catalytic serine (Ser203) of ABHD1 performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid group of the inhibitor.

  • Acylation and Irreversible Covalent Adduct Formation: This attack leads to the formation of a stable acyl-enzyme intermediate, effectively acylating the active site serine. The pyrazole ring, being a good leaving group, is displaced. This covalent modification is essentially irreversible under physiological conditions, leading to the permanent inactivation of the enzyme.

This covalent modification is the cornerstone of the inhibitor's potent and long-lasting effect.

Diagram of the Proposed Irreversible Inhibition Mechanism

G cluster_0 ABHD1 Active Site Ser203 Ser203-OH Acyl_Intermediate Acyl-Enzyme Intermediate (Covalent Adduct) Ser203->Acyl_Intermediate Forms His358 His358 His358->Ser203 Activates Asp329 Asp329 Asp329->His358 Stabilizes Inhibitor 4-Nitro-1-phenyl-1H- pyrazole-3-carboxylic acid Inhibitor->Ser203 Nucleophilic Attack Inactive_Enzyme Inactive ABHD1 Acyl_Intermediate->Inactive_Enzyme Results in

Caption: Covalent modification of ABHD1 active site.

Section 2: The Ripple Effect: Downstream Signaling Consequences

The irreversible inhibition of ABHD1 by this compound sets off a cascade of events within the cell, primarily centered around the accumulation of specific lipid signaling molecules. This dysregulation of lipid homeostasis is believed to be the key to the inhibitor's observed biological effects, particularly its anti-tumor activity.

Accumulation of Lysophosphatidic Acid (LPA)

The primary consequence of ABHD1 inhibition is the accumulation of its substrate, lysophosphatidic acid (LPA). LPA is a potent signaling phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (LPARs).

Amplification of Downstream Pathways: The Roles of PA and DAG

The elevated levels of LPA lead to an increase in the intracellular concentrations of two other critical lipid second messengers:

  • Phosphatidic Acid (PA): A precursor for the synthesis of other lipids and a signaling molecule in its own right, involved in cell growth and proliferation.

  • Diacylglycerol (DAG): A key activator of several protein kinase C (PKC) isoforms and other signaling proteins.

The dysregulation of DAG signaling is strongly implicated in tumor initiation, progression, and metastasis[1].

The Pro-Tumorigenic Signaling of LPA and DAG

The accumulation of LPA and the subsequent increase in DAG levels activate a plethora of signaling pathways known to be crucial for cancer cell survival, proliferation, and migration.

  • LPA Receptor (LPAR) Signaling: LPA binds to its receptors (LPAR1-6), which couple to various G proteins (Gq/11, Gi/o, G12/13, and Gs). This initiates downstream signaling cascades involving:

    • Phospholipase C (PLC): Leading to further production of DAG and inositol trisphosphate (IP3), which mobilizes intracellular calcium.

    • Ras/MAPK Pathway: Promoting cell proliferation.

    • PI3K/Akt Pathway: Supporting cell survival and inhibiting apoptosis.

    • Rho/ROCK Pathway: Regulating cell shape, motility, and invasion. LPA is a known growth factor that can stimulate cell migration, contributing to both cancer progression and metastasis[2][3][4].

  • DAG-Mediated Signaling: The increased DAG levels directly activate:

    • Protein Kinase C (PKC) isoforms: Which have diverse roles in cell growth, differentiation, and apoptosis.

    • Protein Kinase D (PKD): Involved in cell migration and invasion.

    • Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): Activating the Ras/MAPK pathway.

Imbalances in the generation and termination of DAG signals are widely associated with cancer development[1].

Signaling Pathway Downstream of ABHD1 Inhibition

G Inhibitor 4-Nitro-1-phenyl-1H- pyrazole-3-carboxylic acid ABHD1 ABHD1 Inhibitor->ABHD1 Inhibits LPA Lysophosphatidic Acid (LPA) Accumulation ABHD1->LPA Leads to PA_DAG Phosphatidic Acid (PA) & Diacylglycerol (DAG) Increase LPA->PA_DAG Increases LPAR LPA Receptors (LPARs) LPA->LPAR Activates PKC Protein Kinase C (PKC) PA_DAG->PKC Activates G_Proteins Gq, Gi, G12/13 LPAR->G_Proteins Activates PLC Phospholipase C (PLC) G_Proteins->PLC Activates Cancer_Hallmarks Cell Proliferation, Survival, Migration, Invasion G_Proteins->Cancer_Hallmarks Promotes PLC->PA_DAG Increases PKC->Cancer_Hallmarks Promotes

Caption: Downstream signaling from ABHD1 inhibition.

Section 3: Experimental Validation: A Roadmap for Mechanistic Confirmation

The theoretical framework presented above provides a robust starting point. However, rigorous experimental validation is paramount to substantiate these claims. This section outlines key experimental protocols designed to be self-validating systems, providing a clear path for researchers to confirm the proposed mechanism of action.

Experiment 1: Confirmation of Irreversible Covalent Modification

Objective: To demonstrate that this compound covalently modifies the catalytic serine of ABHD1.

Methodology: Mass Spectrometry-Based Adduct Identification

  • Incubation: Incubate purified recombinant human ABHD1 with a molar excess of this compound for a defined period. A control sample with vehicle (e.g., DMSO) should be run in parallel.

  • Removal of Excess Inhibitor: Remove unbound inhibitor using a desalting column or dialysis.

  • Intact Protein Analysis: Analyze the intact protein by high-resolution mass spectrometry (e.g., ESI-Q-TOF). A mass shift corresponding to the addition of the acyl portion of the inhibitor to the ABHD1 protein would provide initial evidence of covalent modification.

  • Proteolytic Digestion: Digest the inhibitor-treated and control ABHD1 with a protease of known specificity (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the human ABHD1 protein sequence, specifying a variable modification on serine residues corresponding to the mass of the acyl group from the inhibitor. Identification of a peptide containing a modified Ser203 will pinpoint the exact site of covalent adduction.

Expected Outcome: Identification of a peptide fragment from the inhibitor-treated sample where Ser203 is covalently modified, confirming the site and nature of the irreversible inhibition.

Experiment 2: Elucidating the Role of the Catalytic Triad

Objective: To confirm the functional importance of the predicted catalytic triad residues (Ser203, Asp329, His358) in the activity of ABHD1 and its inhibition.

Methodology: Site-Directed Mutagenesis and Activity Assays

  • Mutagenesis: Generate mutant versions of ABHD1 where each of the catalytic triad residues is individually replaced with a non-functional amino acid (e.g., Alanine).

    • S203A

    • D329A

    • H358A

  • Protein Expression and Purification: Express and purify the wild-type and mutant ABHD1 proteins.

  • Enzymatic Activity Assay: Measure the enzymatic activity of wild-type and mutant ABHD1 using a suitable fluorogenic substrate. A generic serine hydrolase activity assay can be adapted.

    Protocol: Fluorogenic ABHD1 Activity Assay

    • Reagents:

      • Purified recombinant ABHD1 (wild-type or mutant)

      • Fluorogenic serine hydrolase substrate (e.g., a substrate with a 4-methylumbelliferone (MUB) or 7-amino-4-methylcoumarin (AMC) leaving group)

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

      • 96-well black microplate

    • Procedure:

      • Prepare serial dilutions of the ABHD1 enzyme in assay buffer.

      • Add the enzyme dilutions to the wells of the microplate.

      • Initiate the reaction by adding the fluorogenic substrate to all wells.

      • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths will depend on the fluorophore).

      • Calculate the initial reaction velocity (rate of fluorescence increase) for each enzyme concentration.

  • Inhibition Assay: Determine the IC50 of this compound against the wild-type and mutant enzymes.

Expected Outcome:

  • The S203A, D329A, and H358A mutants should exhibit significantly reduced or no enzymatic activity compared to the wild-type enzyme, confirming their essential catalytic role.

  • The inhibitor should show potent inhibition of the wild-type enzyme but have little to no effect on the activity-dead mutants, demonstrating that its inhibitory action is dependent on a functional catalytic site.

Experiment 3: Quantifying the Downstream Lipid Accumulation

Objective: To demonstrate that inhibition of ABHD1 by this compound leads to the accumulation of LPA and DAG in cancer cells.

Methodology: LC-MS/MS-Based Lipidomics

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a line known to express ABHD1) and treat with varying concentrations of this compound for a defined time course. Include a vehicle-treated control.

  • Lipid Extraction: Harvest the cells and perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.

  • LC-MS/MS Analysis: Analyze the lipid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system optimized for the detection and quantification of LPA and DAG species. Use appropriate internal standards for each lipid class to ensure accurate quantification.

  • Data Analysis: Quantify the levels of various LPA and DAG species in the treated and control samples.

Expected Outcome: A dose- and time-dependent increase in the intracellular levels of specific LPA and DAG species in cells treated with the inhibitor compared to the control cells.

Experimental Workflow for Mechanistic Validation

G cluster_exp1 Experiment 1: Covalent Modification cluster_exp2 Experiment 2: Catalytic Triad Role cluster_exp3 Experiment 3: Lipid Accumulation Incubation Incubate ABHD1 with Inhibitor MS_Intact Intact Protein MS Incubation->MS_Intact Digestion Proteolytic Digestion Incubation->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Adduct_ID Identify Covalent Adduct on Ser203 LC_MSMS->Adduct_ID Mutagenesis Site-Directed Mutagenesis (S203A, D329A, H358A) Activity_Assay Enzyme Activity Assay (Fluorogenic Substrate) Mutagenesis->Activity_Assay Inhibition_Assay Inhibition Assay (IC50) Mutagenesis->Inhibition_Assay Loss_of_Activity Confirm Loss of Activity & Inhibition Dependence Activity_Assay->Loss_of_Activity Inhibition_Assay->Loss_of_Activity Cell_Treatment Treat Cancer Cells with Inhibitor Lipid_Extraction Lipid Extraction Cell_Treatment->Lipid_Extraction Lipidomics LC-MS/MS Lipidomics Lipid_Extraction->Lipidomics Quantification Quantify LPA & DAG Accumulation Lipidomics->Quantification

Caption: A three-pronged approach for validating the mechanism.

Section 4: Conclusion and Future Directions

The theoretical mechanism of action for this compound presents a compelling narrative of targeted, irreversible enzyme inhibition leading to a significant dysregulation of pro-tumorigenic lipid signaling pathways. The proposed covalent modification of the catalytic serine of ABHD1 provides a strong rationale for its potency and duration of action. The subsequent accumulation of LPA and DAG offers a clear link to the observed anti-cancer effects.

The experimental roadmap outlined in this guide provides a clear and rigorous path to validate this hypothesis. Successful confirmation of these mechanistic steps would not only solidify our understanding of this particular molecule but also pave the way for the rational design of next-generation ABHD1 inhibitors with improved potency and selectivity.

Future research should also focus on:

  • Structural Biology: Obtaining a high-resolution co-crystal structure of ABHD1 in complex with the inhibitor would provide invaluable atomic-level insights into the binding mode and the covalent modification.

  • In Vivo Studies: Translating the in vitro findings into relevant animal models of cancer is a critical next step to evaluate the therapeutic potential of this compound.

  • Off-Target Profiling: A comprehensive assessment of the inhibitor's selectivity against other serine hydrolases is necessary to understand its potential for off-target effects.

By systematically addressing these scientific questions, the full therapeutic potential of this compound and the broader class of ABHD1 inhibitors can be realized.

References

  • Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity. Science Signaling. [Link]

  • Diacylglycerol Kinase α Is a Critical Signaling Node and Novel Therapeutic Target in Glioblastoma and Other Cancers. Cancer Discovery. [Link]

  • Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special?. International Journal of Molecular Sciences. [Link]

  • Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special?. MDPI. [Link]

  • Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special?. PubMed. [Link]

Sources

An In-Depth Technical Guide to Determining the Solubility Profile of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 701917-03-5)[1]. This document moves beyond a simple recitation of data, offering a deep dive into the theoretical underpinnings of solubility, a meticulously detailed experimental protocol based on the reliable shake-flask method[2][3][4][5], and robust analytical quantification using UV-Vis spectroscopy[6][7][8]. By elucidating the causality behind experimental choices and grounding the methodology in established scientific principles, this guide serves as a self-validating system for the empirical generation of a comprehensive solubility profile.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a heterocyclic organic compound with a molecular structure that suggests potential applications in medicinal chemistry and materials science. The presence of a carboxylic acid group, a nitro group, and aromatic rings imparts a unique combination of polarity and hydrogen bonding capabilities, making its interaction with various solvents complex and crucial to understand.

In the pharmaceutical industry, poor aqueous solubility is a major hurdle in the early stages of drug discovery, often leading to unpredictable in vitro results and poor bioavailability[3][5][9]. A comprehensive solubility profile across a range of solvents is therefore not merely a data point but a foundational piece of knowledge that informs formulation strategies, purification processes, and the overall viability of a drug candidate.[10][11] This guide provides the theoretical and practical tools to establish such a profile for this compound.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is a fundamental concept in solubility, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another[12][13]. To move beyond this qualitative guideline, a more quantitative approach is necessary.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a three-dimensional model to predict solubility by breaking down the total cohesive energy of a substance into three components[14][15][16]:

  • δD (Dispersion forces): Arising from temporary dipoles in molecules.

  • δP (Polar forces): Stemming from permanent dipoles.

  • δH (Hydrogen bonding): Representing the energy of hydrogen bonds.

The total Hansen solubility parameter is calculated as the square root of the sum of the squares of these individual parameters.[14] A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional space can be calculated, and if this distance is less than the interaction radius (Ro) of the solute, solubility is predicted.[14][17]

This framework is invaluable for the rational selection of solvents for screening, ensuring a diverse range of intermolecular interactions are tested.

Experimental Design: A Multi-faceted Approach to Solubility Determination

A robust solubility profile requires testing in a variety of solvents that span the polarity spectrum and represent different classes of organic compounds. The following is a recommended list of solvents for profiling this compound:

Solvent Class Rationale
WaterProtic, PolarEssential for determining aqueous solubility, a key parameter for bioavailability.
MethanolProtic, PolarCapable of hydrogen bonding, useful for dissolving polar compounds.
EthanolProtic, PolarSimilar to methanol but with a larger non-polar component.
AcetoneAprotic, PolarA polar solvent that cannot donate hydrogen bonds.
AcetonitrileAprotic, PolarAnother common polar aprotic solvent.
Ethyl AcetateAprotic, Moderately PolarAn ester commonly used in organic synthesis and purification.
DichloromethaneAprotic, Non-polarA chlorinated solvent capable of dissolving a wide range of organic compounds.
TolueneAromatic, Non-polarRepresents non-polar aromatic solvents.
HexaneAliphatic, Non-polarA highly non-polar solvent.

Detailed Experimental Protocol: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[3][4] It involves agitating an excess of the solid solute in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a saturated solution.

Preliminary Solubility Estimation

To determine the appropriate amount of solute for the main experiment, a preliminary test is advised.[2]

  • Add a small, known amount of this compound (e.g., 1-2 mg) to a vial.

  • Add the chosen solvent dropwise, vortexing after each addition, until the solid dissolves.

  • This provides a rough estimate of the solubility and helps in planning the definitive experiment.

Main Shake-Flask Protocol
  • Preparation: Accurately weigh an amount of this compound that is in excess of its estimated solubility (a 5-fold excess is recommended[2]) into a series of glass vials, one for each solvent.

  • Solvent Addition: Add a precise volume of the selected solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium. For thermodynamic solubility, 24 to 72 hours is recommended.[3][4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to ensure a clear supernatant.

  • Sample Collection: Carefully collect an aliquot of the supernatant (the saturated solution) for analysis.

  • Dilution: If necessary, dilute the collected supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

Analytical Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and reliable method for determining the concentration of a dissolved compound, provided it has a chromophore.[7]

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in a suitable solvent and scan across the UV-Vis spectrum to identify the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to create a calibration curve. The linear relationship is described by the Beer-Lambert law.[6][7]

  • Sample Analysis: Measure the absorbance of the diluted supernatant from the shake-flask experiment at the λmax.

  • Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the concentration of the original saturated solution.[18]

Data Presentation and Interpretation

The solubility data should be presented in a clear, tabular format, allowing for easy comparison across different solvents.

Table 1: Solubility of this compound at 25°C

Solvent Solubility (mg/mL) Solubility (mol/L) Qualitative Classification
WaterExperimental ValueCalculated Valuee.g., Sparingly soluble
MethanolExperimental ValueCalculated Valuee.g., Soluble
EthanolExperimental ValueCalculated Valuee.g., Soluble
AcetoneExperimental ValueCalculated Valuee.g., Freely soluble
AcetonitrileExperimental ValueCalculated Valuee.g., Soluble
Ethyl AcetateExperimental ValueCalculated Valuee.g., Sparingly soluble
DichloromethaneExperimental ValueCalculated Valuee.g., Slightly soluble
TolueneExperimental ValueCalculated Valuee.g., Very slightly soluble
HexaneExperimental ValueCalculated Valuee.g., Insoluble

Qualitative classifications can be based on standard pharmacopeial definitions.

Visualizations

Visual aids are crucial for understanding complex workflows and theoretical concepts.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh Excess Solute B Add Solvent A->B C Shake/Stir (24-72h at 25°C) B->C D Centrifuge C->D E Collect Supernatant D->E F Dilute Sample E->F G UV-Vis Analysis F->G H Calculate Concentration G->H

Caption: Shake-Flask Solubility Determination Workflow.

Hansen_Solubility_Sphere cluster_sphere Interaction Radius (Ro) solute Solute (δD, δP, δH) solvent1 Solvent A solute->solvent1 Ra < Ro solvent4 Solvent D solute->solvent4 Ra > Ro solvent2 Solvent B solvent3 Solvent C

Caption: Hansen Solubility Sphere Concept.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound. By integrating theoretical principles with a detailed, actionable experimental protocol, researchers are equipped to generate the high-quality data essential for advancing drug development and other chemical research endeavors. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and authority of the results.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
  • Hansen solubility parameter. Wikipedia.
  • Hansen solubility parameter. Wikipedia.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Applications of UV-Vis Spectroscopy. Solubility of Things.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Hansen Solubility Parameters. hansen-solubility.com.
  • Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Shake-Flask Solubility Assay. Bienta.
  • This compound. ChemicalBook.
  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
  • Experiment: Solubility of Organic & Inorganic Compounds. De Anza College.
  • How To Determine Solubility Of Organic Compounds? YouTube.
  • Hansen Solubility Parameters (HSP): 1—Introduction.

Sources

An In-depth Technical Guide on the Fundamental Reactivity of the Pyrazole Carboxylic Acid Moiety

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole carboxylic acid scaffold is a privileged heterocyclic motif of profound significance in medicinal chemistry, coordination chemistry, and materials science.[1][2] Its unique electronic properties, conferred by the juxtaposition of an electron-rich pyrazole ring and an electron-withdrawing carboxylic acid group, orchestrate a diverse and nuanced reactivity profile. This guide provides a comprehensive exploration of the fundamental reactivity of the pyrazole carboxylic acid moiety, moving beyond a mere catalog of reactions to elucidate the underlying principles that govern its chemical behavior. We will dissect the synthesis of this critical building block, delve into the characteristic transformations of both the carboxylic acid function and the pyrazole ring, and explore its pivotal role as a ligand in the construction of functional coordination complexes and metal-organic frameworks (MOFs).[3][4] This document is intended to serve as a technical resource for researchers, empowering them to strategically leverage the unique chemical attributes of pyrazole carboxylic acids in their respective fields.

Introduction: The Electronic Dichotomy and Its Implications

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement results in a unique electronic landscape. The nitrogen at the 1-position (the "pyrrolic" nitrogen) contributes its lone pair to the aromatic sextet, rendering the ring electron-rich. Conversely, the nitrogen at the 2-position (the "pyridinic" nitrogen) acts as a weak electron sink. The introduction of a carboxylic acid group, a canonical electron-withdrawing substituent, further polarizes the molecule. This electronic tug-of-war is the cornerstone of the pyrazole carboxylic acid's reactivity, influencing its acidity, susceptibility to electrophilic and nucleophilic attack, and its coordination behavior.

Synthesis of the Pyrazole Carboxylic Acid Core

A robust understanding of the reactivity of pyrazole carboxylic acids begins with their synthesis. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring.

Knorr Pyrazole Synthesis and its Variants

A classical and versatile method for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. To introduce the carboxylic acid functionality, a β-keto ester or a β-keto acid can be employed as the dicarbonyl component.

Conceptual Workflow: Knorr Synthesis for Pyrazole Carboxylic Acids

Knorr_Synthesis cluster_reactants Reactants BetaKetoester β-Keto Ester/ β-Keto Acid Condensation Condensation/ Cyclization BetaKetoester->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Product Pyrazole Carboxylic Acid/ Ester Condensation->Product

Caption: Knorr synthesis workflow for pyrazole carboxylic acids.

This approach offers significant flexibility in introducing substituents at various positions of the pyrazole ring by judicious selection of the starting β-dicarbonyl and hydrazine synthons.

Cycloaddition Reactions

[3+2] Cycloaddition reactions, particularly those involving diazo compounds and alkynes, provide another powerful avenue to substituted pyrazoles. The use of an appropriately functionalized alkyne, such as an propiolate ester, allows for the direct installation of a carboxylate group.

From Pre-formed Pyrazoles

Alternatively, the carboxylic acid moiety can be introduced onto a pre-existing pyrazole ring. This can be achieved through methods such as:

  • Oxidation of Alkylpyrazoles: C-alkylated pyrazoles can be oxidized to the corresponding carboxylic acids.[5]

  • Carboxylation via Organometallic Intermediates: Lithiation of the pyrazole ring followed by quenching with carbon dioxide is a common strategy.

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group of pyrazole carboxylic acids undergoes the full gamut of characteristic reactions, albeit with rates and yields that can be modulated by the electronic nature of the pyrazole ring.

Esterification

The conversion of pyrazole carboxylic acids to their corresponding esters is a fundamental transformation, often employed for protecting the carboxylic acid or for modifying the pharmacokinetic properties of a drug candidate.[6]

Typical Esterification Conditions:

MethodReagentsKey Considerations
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Equilibrium-driven; may require removal of water.
Alkylation of Carboxylate SaltsAlkyl Halide, Base (e.g., K₂CO₃)Suitable for a wide range of alkyl halides.
Coupling Agent-MediatedAlcohol, Coupling Agent (e.g., DCC, EDC)Mild conditions, suitable for sensitive substrates.

Protocol: Esterification of a Pyrazole Carboxylic Acid via Acid Chloride

  • Acid Chloride Formation: The pyrazole carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding pyrazole carbonyl chloride.[7][8] This is a crucial activation step.

  • Reaction with Alcohol: The activated acid chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the ester.[9]

Esterification_Workflow cluster_start Starting Material PCA Pyrazole Carboxylic Acid Activation Activation (e.g., SOCl₂) PCA->Activation Intermediate Pyrazole Acyl Chloride Activation->Intermediate Reaction Reaction with Alcohol (ROH) Intermediate->Reaction Product Pyrazole Ester Reaction->Product

Caption: General workflow for esterification via an acid chloride intermediate.

Amidation

The formation of amides is arguably one of the most important reactions of pyrazole carboxylic acids, particularly in the context of drug discovery, as the amide bond is a key structural feature in many pharmaceuticals.[10][11][12][13]

Protocol: Amidation using a Coupling Agent

  • Activation: The pyrazole carboxylic acid is activated with a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in an appropriate aprotic solvent (e.g., DMF, CH₂Cl₂).

  • Amine Addition: The desired amine is then added to the reaction mixture. The reaction typically proceeds at room temperature to yield the corresponding amide.

The direct conversion of pyrazole carboxylic acids to amides can also be achieved by first forming the acid chloride, as described for esterification, followed by reaction with an amine.[7]

Decarboxylation

The removal of the carboxylic acid group can be a strategic step in synthesis. Decarboxylation of pyrazole carboxylic acids can be challenging but is achievable under specific conditions.

  • Thermal Decarboxylation: Some pyrazole carboxylic acids, particularly those with activating groups, may undergo decarboxylation upon heating.[14]

  • Metal-Catalyzed Decarboxylation: Copper-facilitated decarboxylation has been reported as a viable method.[15] The reaction often requires high temperatures and the use of a high-boiling solvent like quinoline.[16][17] More recent methods utilize synergistic organic-photoredox and copper catalysis under milder conditions.[18]

  • Acid- or Base-Catalyzed Decarboxylation: Decarboxylation can also be promoted under acidic or basic conditions at elevated temperatures.[16][19]

Reactivity of the Pyrazole Ring

The pyrazole ring itself is a reactive entity, susceptible to attack by both electrophiles and nucleophiles. The presence of the carboxylic acid group, being electron-withdrawing, generally deactivates the ring towards electrophilic substitution.

Electrophilic Aromatic Substitution

Reactions such as nitration and halogenation are characteristic of the pyrazole ring.[5] The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The carboxylic acid group will direct incoming electrophiles to the meta-position (position 4, if the carboxylic acid is at position 3 or 5).

N-Alkylation and N-Arylation

The pyrrolic nitrogen of the pyrazole ring is nucleophilic and readily undergoes alkylation or arylation. This is a common strategy for further functionalization and for modulating the biological activity of pyrazole-containing compounds.

The Pyrazole Carboxylic Acid Moiety in Coordination Chemistry

The pyrazole carboxylic acid moiety is an exceptionally versatile ligand in coordination chemistry.[20][21][22] It possesses two potential coordination sites: the pyridinic nitrogen of the pyrazole ring and the oxygen atoms of the carboxylate group. This dual-functionality allows it to act as a bridging ligand, facilitating the formation of coordination polymers and metal-organic frameworks (MOFs).[3][4][23][24][25]

Coordination_Modes cluster_legend Legend cluster_monodentate Monodentate Coordination cluster_bidentate Bidentate Chelation cluster_bridging Bridging Coordination M Metal Ion L Pyrazole Carboxylate Ligand M1 M1 L1 N-coordination M1->L1 M2 M2 L2 O,O'-chelation M2->L2 M3 M3 L3 N,O-bridging M3->L3 M4 M4 L3->M4

Caption: Common coordination modes of the pyrazole carboxylate ligand.

The specific coordination mode adopted depends on a variety of factors, including the nature of the metal ion, the reaction solvent, pH, and the presence of other coordinating ligands.[26] The ability to form stable complexes with a wide range of metal ions has led to their use in catalysis, materials with interesting magnetic and luminescent properties, and as photocatalysts.[27][28][29][30]

Applications in Drug Discovery and Development

The pyrazole nucleus is a well-established pharmacophore found in numerous marketed drugs.[31][32][33][34][35] The carboxylic acid functionality provides a handle for further chemical modification and can also participate in crucial hydrogen bonding interactions with biological targets.[31] Pyrazole carboxylic acid derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[1][2][14] The development of potent and selective inhibitors of enzymes is an active area of research for this class of compounds.[36]

Conclusion

The pyrazole carboxylic acid moiety is a chemically rich and versatile scaffold. Its fundamental reactivity is a product of the intricate electronic interplay between the aromatic pyrazole ring and the carboxylic acid group. A thorough understanding of its synthesis, the characteristic reactions of its functional groups, and its coordination behavior is essential for harnessing its full potential in drug discovery, catalysis, and materials science. This guide has provided a foundational framework for comprehending and strategically utilizing the unique chemical personality of this important heterocyclic building block.

References

  • Akçamur, Y., et al. (1997). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Chen, Y., et al. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing. [Link]

  • Chen, Y., et al. (n.d.). Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm (RSC Publishing). [Link]

  • Gomha, S. M., et al. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5021-5024. [Link]

  • Ilhan, I. O. (2017). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Jadhav, S. D., et al. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

  • Kamau, M. G., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4341-4347. [Link]

  • Li, J., et al. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. [Link]

  • (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. [Link]

  • (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Özer, I. I., et al. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • Ren, G.-L., et al. (n.d.). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Publishing. [Link]

  • Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • (2015). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • (n.d.). Coordination polymers and metal–organic frameworks based on poly(pyrazole)-containing ligands. ResearchGate. [Link]

  • (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • (n.d.). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]

  • (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PubMed Central. [Link]

  • (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Informa UK Limited. [Link]

  • (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. [Link]

  • Wang, Y., et al. (2022). Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid and Doping for Enhancing the Photocatalytic Property Under Visible Light. Crystal Growth & Design. [Link]

  • (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publisher. [Link]

  • (n.d.). List of organic linkers used in the synthesis of MOFs described in this review. ResearchGate. [Link]

  • (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • (2020). Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazolones. RSC Publishing. [Link]

  • (2020). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]

  • (2015). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. NIH. [Link]

  • (2009). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]

  • (n.d.). Using Bridging Ligands to Regulate Pyrazole Carboxylic Acid Coordination Polymers: Investigating Crystal Structure and Electrochemiluminescence Properties. ResearchGate. [Link]

  • (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • (2025). Esterification of pyrazole-3- and 4-carboxylic acids. ResearchGate. [Link]

  • (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PubMed Central. [Link]

  • (2021). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. Crystal Growth & Design. [Link]

  • (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • (n.d.). Using bridging ligands to regulate pyrazole carboxylic acid coordination polymers: Investigating crystal structure and electrochemiluminescence properties. OUCI. [Link]

  • (2025). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. ResearchGate. [Link]

  • (2009). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Taylor & Francis. [Link]

  • (2020). Importance of pyrazole carboxylic acid in MOFs preparation. MOCEDES. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of its biological and physicochemical properties. In the case of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid (Molecular Formula: C₁₀H₇N₃O₄, Molecular Weight: 233.18 g/mol ), the incorporation of a phenyl group at the N1 position, a nitro group at C4, and a carboxylic acid at C3 creates a molecule of significant interest for drug discovery and materials science.

The phenyl group can engage in π-stacking interactions, the electron-withdrawing nitro group can modulate the electronic properties and serve as a hydrogen bond acceptor, and the carboxylic acid provides a key site for salt formation or further derivatization. Given these features, precise and unambiguous structural confirmation is paramount.

This technical guide provides a comprehensive overview of the core spectroscopic techniques required for the definitive characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each method, ensuring a robust and verifiable analytical workflow.

I. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale

FT-IR spectroscopy is an indispensable technique for the initial identification of a synthesized compound by confirming the presence of key functional groups. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their bonds (e.g., stretching, bending). For this compound, FT-IR is used to verify the existence of the carboxylic acid O-H and C=O bonds, the nitro N-O bonds, and the aromatic C-H and C=C bonds of the phenyl and pyrazole rings.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Gently grind 1-2 mg of the dried this compound sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, accumulating at least 16 scans to ensure a high signal-to-noise ratio.

  • Background Correction: Perform a background scan using an empty sample holder or a pure KBr pellet to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

Data Interpretation

The resulting spectrum should be analyzed for characteristic absorption bands. The presence of the expected functional groups provides strong evidence for the successful synthesis of the target molecule.

Vibrational Mode Expected Frequency (cm⁻¹) Rationale & Comments
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)The very broad nature of this peak is due to strong intermolecular hydrogen bonding between the carboxylic acid groups.[2]
C-H Stretch (Aromatic)3100 - 3000Corresponds to the C-H stretching vibrations on the phenyl and pyrazole rings.
C=O Stretch (Carboxylic Acid)1710 - 1680This strong absorption is characteristic of a carbonyl in a conjugated carboxylic acid.[3]
C=C & C=N Stretch (Aromatic Rings)1600 - 1450A series of peaks corresponding to the stretching vibrations within the pyrazole and phenyl rings.[3]
N-O Asymmetric Stretch (Nitro)1560 - 1520A strong, characteristic absorption for the asymmetric stretching of the NO₂ group.
N-O Symmetric Stretch (Nitro)1370 - 1330A strong, characteristic absorption for the symmetric stretching of the NO₂ group.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. It provides detailed information about the carbon-hydrogen framework by probing the chemical environment of ¹H (proton) and ¹³C nuclei. For this compound, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.

Experimental Protocol: Sample Preparation & Acquisition
  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it effectively solubilizes the carboxylic acid and its acidic proton is typically observed without rapid exchange.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard and set to 0.00 ppm.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay. The spectral width should be set to observe all protons, including the highly deshielded carboxylic acid proton (e.g., -2 to 16 ppm).

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of ¹³C.

Data Interpretation
¹H NMR (Expected Data in DMSO-d₆)

The ¹H NMR spectrum provides a unique fingerprint of the molecule's proton environment.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Comments
-COOH> 13.0Broad Singlet1HThe carboxylic acid proton is highly deshielded due to the electronegative oxygen atoms and hydrogen bonding. Its chemical shift can be concentration-dependent.[2]
Pyrazole C5-H8.5 - 9.0Singlet1HThis proton is on a carbon adjacent to a nitrogen atom and is strongly influenced by the aromatic ring current, placing it downfield. Analogous structures show signals in this region.[4][5]
Phenyl H (ortho)7.8 - 8.1Multiplet (d or dd)2HProtons ortho to the pyrazole ring are deshielded by the ring's anisotropic effect.[6]
Phenyl H (meta, para)7.4 - 7.7Multiplet3HThe remaining phenyl protons will appear as a complex multiplet further upfield.[6]
¹³C NMR (Expected Data in DMSO-d₆)

The ¹³C NMR spectrum confirms the presence of all 10 unique carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale & Comments
C=O (Carboxylic Acid)160 - 165The carbonyl carbon is significantly deshielded.[7]
Pyrazole C3145 - 150The carbon atom attached to the carboxylic acid.
Phenyl C (ipso)~138The carbon of the phenyl ring directly attached to the pyrazole nitrogen.
Pyrazole C4135 - 140The carbon bearing the electron-withdrawing nitro group will be significantly deshielded.[8]
Pyrazole C5130 - 135The carbon atom bearing the C5-H proton.
Phenyl C (ortho, meta, para)120 - 130A cluster of signals corresponding to the remaining carbons of the phenyl ring.

III. Mass Spectrometry (MS)

Principle & Rationale

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like carboxylic acids, minimizing fragmentation during the ionization process and typically showing a strong signal for the molecular ion.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Ionization: A high voltage is applied to a capillary needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z). Data is typically acquired in both positive and negative ion modes to maximize information.

Data Interpretation

The molecular weight of this compound is 233.18 Da.

  • Negative Ion Mode [M-H]⁻: The most expected and often cleanest signal will be the deprotonated molecule at m/z 232.17 . This confirms the molecular weight.

  • Positive Ion Mode [M+H]⁺: A signal for the protonated molecule may be observed at m/z 234.19 .

Expected Fragmentation Pattern: By increasing the collision energy (in MS/MS experiments), characteristic fragments can be generated, providing further structural validation.

Fragment Ion (m/z) Proposed Loss Structure of Loss
188.18Loss of COOH radical•COOH
187.17Loss of NO₂•NO₂
171.17Loss of H₂O and NO₂H₂O + •NO₂
77.08Phenyl cationC₆H₅⁺

Note: Fragmentation patterns of nitroaromatics can be complex. Loss of NO followed by CO is a common pathway for nitrobenzenes.[9]

IV. UV-Visible Spectroscopy

Principle & Rationale

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for highly conjugated systems and molecules containing chromophores. The structure of this compound, with its interconnected phenyl and pyrazole rings and the nitro group chromophore, is expected to produce a characteristic absorption spectrum.

Experimental Protocol
  • Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (typically >220 nm). Methanol or ethanol are common choices.

  • Sample Preparation: Prepare a stock solution of the compound of known concentration. Perform serial dilutions to create a working solution with an absorbance maximum (A_max) within the optimal range of the spectrophotometer (ideally 0.5 - 1.5).

  • Data Acquisition: Record the absorption spectrum from approximately 200 nm to 500 nm using a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as the reference.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

Data Interpretation

The spectrum is expected to show strong absorption bands characteristic of π → π* transitions within the conjugated aromatic system.

  • Expected λ_max: Based on similar nitro-substituted phenyl pyrazole structures, a primary absorption maximum (λ_max) is anticipated in the range of 270-320 nm .[10] The nitro group, being a powerful chromophore, significantly influences this value. A secondary, lower-intensity absorption corresponding to an n → π* transition may also be observed at a longer wavelength.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process and the relationship between the molecular structure and the analytical techniques.

G cluster_synthesis Synthesis & Purification Synthesis Synthesis of 4-Nitro-1-phenyl-1H- pyrazole-3-carboxylic acid Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification FTIR FT-IR (Functional Groups) Purification->FTIR NMR NMR (1H & 13C) (C-H Framework) MS Mass Spec (ESI) (Molecular Weight) UVVIS UV-Vis (Conjugated System) Final Structure Confirmed & Purity Assessed FTIR->Final NMR->Final MS->Final UVVIS->Final G cluster_mol Molecular Structure cluster_tech Probed Features mol FTIR O-H, C=O, N-O Vibrations mol->FTIR FT-IR NMR C-H Framework Connectivity mol->NMR NMR MS Molecular Weight & Fragmentation mol->MS MS UVVIS π-Electron System (Conjugation) mol->UVVIS UV-Vis

Caption: Correlation of techniques to molecular features.

References

Sources

Methodological & Application

The Pyrazole Scaffold: A Versatile Framework in Modern Medicinal Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of a Five-Membered Ring

The pyrazole, a deceptively simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a titan in the field of medicinal chemistry. Its journey from a synthetic curiosity to a "privileged scaffold" is a testament to its remarkable chemical versatility and profound biological significance. The unique electronic properties of the pyrazole ring, including its capacity to engage in hydrogen bonding as both a donor and acceptor, grant it the chameleon-like ability to interact with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for a multitude of therapeutic areas.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the applications of pyrazole derivatives in medicinal chemistry. It moves beyond a mere recitation of facts to offer detailed experimental protocols, insights into the rationale behind experimental design, and a practical framework for the synthesis, characterization, and evaluation of novel pyrazole-based therapeutic agents.

I. Anti-Inflammatory Agents: The COX-2 Inhibition Paradigm

The development of selective cyclooxygenase-2 (COX-2) inhibitors represents a landmark achievement in anti-inflammatory therapy, and the pyrazole scaffold is at the heart of this success story. The most prominent example is Celecoxib , a diaryl-substituted pyrazole that selectively inhibits COX-2, the inducible isoform of the cyclooxygenase enzyme responsible for the production of pro-inflammatory prostaglandins.[1][2] This selectivity spares the constitutively expressed COX-1 enzyme, which plays a crucial role in maintaining the integrity of the gastrointestinal lining, thereby reducing the risk of ulcers associated with non-selective NSAIDs.[3]

Mechanism of Action: Selective Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic effects of celecoxib and related pyrazole derivatives stem from their ability to block the synthesis of prostaglandins.[2] Prostaglandins are key mediators of inflammation, pain, and fever.[3] The chemical structure of these pyrazole-based inhibitors allows them to fit specifically into the active site of the COX-2 enzyme, which possesses a larger and more flexible binding pocket compared to COX-1.[3] This structural difference is the basis for their selectivity.

Signaling Pathway: The COX-2 Inflammatory Cascade

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (PGE2, PGI2) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Celecoxib Pyrazole Derivative (e.g., Celecoxib) Celecoxib->COX2 Selectively Inhibits

Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the in vitro inhibitory activity of pyrazole derivatives against the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2. The peroxidase component catalyzes the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically at 590 nm.[4] The inhibition of this color development is proportional to the inhibition of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • TMPD (chromogenic substrate)

  • Test pyrazole compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The final reaction buffer should be equilibrated to 37°C.

  • Compound Dilution: Prepare a series of dilutions of the test pyrazole compounds in DMSO.

  • Assay Plate Setup: To each well of a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

  • Inhibitor Addition: Add the diluted test compounds or DMSO (for the vehicle control) to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate for exactly 2 minutes at 37°C.

  • Color Development: Add TMPD to each well and monitor the color change.

  • Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Causality Behind Experimental Choices:

  • Pre-incubation: This step is crucial as many COX inhibitors exhibit time-dependent inhibition. Allowing the inhibitor to interact with the enzyme before adding the substrate ensures that the measured inhibition is accurate.

  • Fixed Reaction Time: The 2-minute incubation with arachidonic acid is a critical kinetic parameter. A consistent reaction time is essential for comparing the potency of different inhibitors.

  • DMSO as a Solvent: DMSO is a common solvent for organic compounds, but its concentration should be kept low (typically <1%) in the final reaction mixture to avoid affecting enzyme activity.

II. Anticancer Agents: Targeting the Engines of Cell Proliferation

The pyrazole scaffold is a prominent feature in a growing number of anticancer agents, particularly those that function as protein kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Mechanism of Action: ATP-Competitive Kinase Inhibition

Many pyrazole-based anticancer drugs act as ATP-competitive inhibitors of specific protein kinases. They are designed to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives cancer cell proliferation. The versatility of the pyrazole core allows for the synthesis of derivatives that can be tailored to selectively target specific kinases, such as Janus kinases (JAKs), B-Raf, and Epidermal Growth Factor Receptor (EGFR).[5]

Signaling Pathway: The JAK-STAT Pathway

The JAK-STAT signaling pathway is a key cascade involved in immunity, cell division, and apoptosis.[7] Its aberrant activation is implicated in various cancers. Pyrazole-based inhibitors, such as Ruxolitinib, can effectively target JAK kinases.

JAK_STAT_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds to Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->JAK Inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based kinase inhibitor.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test pyrazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value for each compound.

Causality Behind Experimental Choices:

  • Cell Seeding Density: The initial number of cells is optimized to ensure they are in the logarithmic growth phase during the treatment period.

  • Incubation Time: A 48-72 hour incubation period is typically sufficient to observe the cytotoxic or anti-proliferative effects of the compounds.

  • Solubilization Step: The formazan crystals are insoluble in aqueous solution, so a solubilizing agent is necessary to measure the absorbance accurately.

Data Presentation: Comparative Anticancer Activity
Compound IDTarget KinaseCell LineIC50 (µM)Reference
Ruxolitinib JAK1/JAK2K562~0.003[10]
Compound 6 Aurora AHCT1160.39[5]
Compound 10 Bcr-AblK5620.27[5]
Thiazolyl-pyrazole 18 EGFRHepG-22.20[11]
Indole-pyrazole 127a -A5498.23[12]

III. Antimicrobial Agents: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[2][13]

Mechanism of Action: Diverse and Evolving

The antimicrobial mechanisms of pyrazole derivatives are still being elucidated but are thought to be diverse. Some derivatives may act by inhibiting essential enzymes in microbial metabolic pathways, while others may disrupt cell membrane integrity or interfere with DNA replication.[1] The ability to functionalize the pyrazole ring at multiple positions allows for the optimization of antimicrobial potency and spectrum of activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[1][14]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined after incubation by observing the lowest concentration of the compound that inhibits microbial growth.

Materials:

  • Test pyrazole compounds

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the pyrazole compounds in the growth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Serial Dilutions of Pyrazole Compound C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Assess Microbial Growth (Visually or Spectrophotometrically) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution method for MIC determination.

Data Presentation: Comparative Antimicrobial Activity
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Compound 21c 0.25>100>100[2]
Compound 23h 0.25>100>100[2]
Compound 9 4>128-[15]
Compound 21a 2.9-7.862.5-1252.9-7.8[13]
Ciprofloxacin 0.25-10.015-0.12-[4]

IV. Neuroprotective Agents: Combating Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Pyrazole derivatives have emerged as a promising class of compounds with neuroprotective potential, acting through various mechanisms to mitigate neuronal damage.[16]

Mechanism of Action: A Multifaceted Approach

The neuroprotective effects of pyrazole derivatives are often multifactorial. They have been shown to possess anti-inflammatory and antioxidant properties, which are crucial in combating the neuroinflammation and oxidative stress that contribute to neurodegeneration. Some pyrazoles can also inhibit microglia-mediated neurotoxicity and protect neuronal cells from excitotoxicity induced by excessive glutamate release.[16]

Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

This protocol describes a method to assess the neuroprotective effects of pyrazole derivatives against neurotoxicity induced by supernatants from activated microglia-like cells.

Principle: The human neuroblastoma cell line, SH-SY5Y, is used as a model for neuronal cells. These cells are exposed to the cytotoxic supernatants from lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells (a model for microglia). The ability of the test compounds to protect the SH-SY5Y cells from this induced toxicity is then measured using the MTT assay.[16]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • THP-1 human monocytic cells

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test pyrazole compounds

  • MTT solution

  • Solubilization solution

  • 24-well and 96-well plates

Procedure:

  • Activation of THP-1 Cells: Culture THP-1 cells and stimulate them with LPS to induce the release of neurotoxic factors.

  • Collection of Supernatants: After 24 hours of stimulation, collect the cell-free supernatants from the THP-1 cultures.

  • SH-SY5Y Cell Culture: Seed SH-SY5Y cells in a 96-well plate and allow them to attach.

  • Treatment: Replace the medium of the SH-SY5Y cells with the collected supernatants from the activated THP-1 cells. Simultaneously, treat the SH-SY5Y cells with various concentrations of the pyrazole compounds.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Assess the viability of the SH-SY5Y cells using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the pyrazole compounds by comparing the viability of treated cells to that of cells exposed to the toxic supernatant alone.

Causality Behind Experimental Choices:

  • Co-culture Model: This indirect co-culture system mimics the in vivo scenario where activated microglia release neurotoxic factors that damage surrounding neurons.

  • SH-SY5Y Cell Line: This cell line is widely used in neurobiology research as it can be differentiated into a more mature neuronal phenotype, making it a relevant model for studying neuroprotection.

  • 72-hour Incubation: This extended incubation period allows for the full manifestation of the neurotoxic effects and provides a sufficient window to observe any protective effects of the test compounds.

V. Synthesis and Characterization: Building and Verifying the Molecules

The foundation of any medicinal chemistry program is the ability to synthesize and rigorously characterize the compounds of interest.

Synthetic Protocol: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[17]

Principle: The reaction proceeds via a cyclocondensation mechanism, where the hydrazine first reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[17]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl benzoylacetate)

  • Hydrazine derivative (e.g., hydrazine hydrate)

  • Solvent (e.g., 1-propanol)

  • Acid catalyst (e.g., glacial acetic acid)

  • Heating apparatus

  • TLC plates and developing chamber

  • Purification apparatus (e.g., Buchner funnel, column chromatography)

Procedure (Example: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one):

  • Reaction Setup: In a suitable reaction vessel, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and a few drops of glacial acetic acid.

  • Heating: Heat the reaction mixture with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Allow the reaction to cool slowly to facilitate the crystallization of the product.

  • Isolation and Purification: Filter the reaction mixture using a Buchner funnel, wash the collected solid with water, and allow it to air dry. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization Protocol: A Multi-Technique Approach

The structural elucidation and purity assessment of the synthesized pyrazole derivatives are critical. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: These are the primary techniques for determining the molecular structure. ¹H NMR provides information about the chemical environment of the protons, while ¹³C NMR reveals the carbon skeleton.[7]

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

Mass Spectrometry (MS):

  • LC-MS: Liquid chromatography-mass spectrometry is used to determine the molecular weight of the compound and to assess its purity.

Infrared (IR) Spectroscopy:

  • FT-IR: Fourier-transform infrared spectroscopy is used to identify the functional groups present in the molecule.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a rich source of inspiration for medicinal chemists. Its inherent versatility allows for the fine-tuning of steric and electronic properties, enabling the design of potent and selective modulators of a wide range of biological targets. The application notes and protocols provided in this guide are intended to serve as a practical resource for researchers engaged in the discovery and development of novel pyrazole-based therapeutics.

The future of pyrazole-based drug discovery will likely involve the integration of computational modeling and artificial intelligence to predict biological activity and guide synthetic efforts. Furthermore, the exploration of novel pyrazole-containing hybrid molecules and multi-target agents holds the potential to address complex diseases with greater efficacy and reduced side effects. The enduring legacy of the pyrazole ring is a testament to the power of fundamental heterocyclic chemistry in advancing human health.

References

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC - PubMed Central. Available from: [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PubMed Central. Available from: [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC - NIH. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. Available from: [Link]

  • The identification, synthesis, protein crystal structure and in vitro biochemical evaluation of a new 3,4-diarylpyrazole class of Hsp90 inhibitors - PubMed. Available from: [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Available from: [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - MDPI. Available from: [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. Available from: [Link]

  • Knorr Pyrazole Synthesis - Chem Help ASAP. Available from: [Link]

  • Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. Available from: [Link]

  • Showing IC 50 values of compound 4-6 with different cancer cell lines. - ResearchGate. Available from: [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - NIH. Available from: [Link]

  • Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids - SciSpace. Available from: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. Available from: [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. - ResearchGate. Available from: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. Available from: [Link]

  • IC 50 values of tested compounds ± standard deviation against HepG-2 - ResearchGate. Available from: [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. - ResearchGate. Available from: [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - NIH. Available from: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. Available from: [Link]

  • Five pyrazole derivatives reduced the toxicity of THP-1 cells toward... - ResearchGate. Available from: [Link]

  • MTT Assay Protocol | Springer Nature Experiments. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC - PubMed Central. Available from: [Link]

  • In vitro biological characterization of a novel, synthetic diaryl pyrazole resorcinol class of heat shock protein 90 inhibitors - PubMed. Available from: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed. Available from: [Link]

  • In vitro Biological Characterization of a Novel, Synthetic Diaryl Pyrazole Resorcinol Class of Heat Shock Protein 90 Inhibitors - ResearchGate. Available from: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. Available from: [Link]

  • An Anthranilate Derivative Inhibits Glutamate Release and Glutamate Excitotoxicity in Rats. Available from: [Link]

  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone un. Available from: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. Available from: [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Available from: [Link]

  • Anti-inflammatory activity of synthesized compounds in carrageenan... - ResearchGate. Available from: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. Available from: [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. Available from: [Link]

  • Change in edema thickness using carrageenan-induced rat paw edema mode... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. Available from: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. Available from: [Link]

Sources

The Strategic Utility of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic Acid as a Chemical Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the pyrazole scaffold stands as a cornerstone for the development of novel therapeutics.[1][2][3][4] Its inherent planarity, hydrogen bonding capabilities, and tunable electronic properties make it a privileged structure in drug design. This guide delves into the specific application of a highly versatile derivative, 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid , as a pivotal chemical intermediate. We will explore its synthetic transformations, focusing on its crucial role in the generation of potent kinase inhibitors, particularly for applications in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic campaigns.

Core Attributes of the Intermediate

This compound is a bifunctional molecule offering two primary points for chemical elaboration: the carboxylic acid at the C3 position and the nitro group at the C4 position. The phenyl group at the N1 position provides steric bulk and can be modified to modulate solubility and pharmacokinetic properties. The strategic placement of the nitro and carboxylic acid groups allows for a sequential and controlled series of reactions, making it an ideal starting point for the synthesis of complex molecular architectures.

Key Synthetic Transformation: From Nitro-acid to Amino-amide

A primary and highly valuable application of this compound is its conversion to a 4-amino-1-phenyl-1H-pyrazole-3-carboxamide scaffold. This transformation is central to the synthesis of a class of potent Fms-like tyrosine kinase 3 (FLT3) inhibitors, which are of significant interest for the treatment of Acute Myeloid Leukemia (AML).[3][5]

The overall synthetic workflow can be visualized as a two-stage process:

G A 4-Nitro-1-phenyl-1H- pyrazole-3-carboxylic acid B Stage 1: Amide Bond Formation (Acid Chloride Formation & Amine Coupling) A->B Oxalyl Chloride, Amine (R-NH2) C 4-Nitro-1-phenyl-1H- pyrazole-3-carboxamide B->C D Stage 2: Nitro Group Reduction C->D Reduction (e.g., H2, Pd/C) E 4-Amino-1-phenyl-1H- pyrazole-3-carboxamide (Key Kinase Inhibitor Scaffold) D->E

Caption: Two-stage synthetic workflow from the starting material to the key amino-amide scaffold.

Application Protocol 1: Amide Bond Formation via Acid Chloride

The conversion of the carboxylic acid to an amide is a fundamental step. Forming the acid chloride as an activated intermediate is a robust and widely used method to ensure efficient coupling with a desired amine.[1][6]

Rationale: The direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires high temperatures, which can be detrimental to complex molecules. Conversion to the more electrophilic acid chloride dramatically increases the reactivity, allowing the reaction to proceed under mild conditions.[6] Oxalyl chloride is a preferred reagent for this transformation as the byproducts (CO, CO2, and HCl) are gaseous and easily removed.

Step-by-Step Methodology:
  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add oxalyl chloride (1.5 eq) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Once the reaction is complete, concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent. The resulting crude 4-Nitro-1-phenyl-1H-pyrazole-3-carbonyl chloride is typically used in the next step without further purification.

  • Amine Coupling:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF (10 mL/mmol).

    • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent.

    • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Reaction completion can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired 4-Nitro-1-phenyl-1H-pyrazole-3-carboxamide.

ParameterConditionRationale
Solvent Anhydrous THF, DCMAprotic to prevent reaction with the acid chloride.
Reagents Oxalyl Chloride, Amine, DIPEA/TEAActivation of carboxylic acid and subsequent nucleophilic attack.
Temperature 0 °C to Room TempControls reaction rate and minimizes side reactions.
Work-up Aqueous washesRemoves unreacted starting materials and byproducts.

Application Protocol 2: Reduction of the Nitro Group

The nitro group serves as a masked amino group. Its reduction to a primary amine is the final key step in creating the versatile pharmacophore. A variety of methods are available for this transformation, with catalytic hydrogenation being a common and clean choice.[7][8]

Rationale: The aromatic nitro group is readily reduced under various conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) is highly efficient and proceeds under mild conditions, often providing a clean product with minimal work-up.[8] Alternative methods using reducing metals like iron, zinc, or tin(II) chloride in acidic media can be employed if the molecule contains other functional groups sensitive to hydrogenation (e.g., alkenes, alkynes).[7][8]

Step-by-Step Methodology (Catalytic Hydrogenation):
  • Reaction Setup:

    • In a hydrogenation flask, dissolve the 4-Nitro-1-phenyl-1H-pyrazole-3-carboxamide (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

    • Seal the flask and purge the system with an inert gas (nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas (H2) from a balloon or a hydrogenation apparatus. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Hydrogenation:

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.

    • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

    • Concentrate the filtrate in vacuo to yield the crude 4-Amino-1-phenyl-1H-pyrazole-3-carboxamide.

    • The product is often pure enough for subsequent steps, but can be further purified by crystallization or column chromatography if necessary.

ParameterConditionRationale
Catalyst 10% Pd/CProvides a surface for the hydrogenation reaction.
Hydrogen Source H2 gas (balloon or Parr shaker)The reducing agent.
Solvent Methanol, Ethanol, Ethyl AcetateSolubilizes the substrate and is inert to the reaction conditions.
Work-up Filtration through Celite®Safely and effectively removes the pyrophoric catalyst.

Visualization of the Synthetic Pathway

The sequential nature of these transformations is critical for the successful synthesis of the target scaffold. The following diagram illustrates the logical flow of the synthetic operations.

G cluster_0 Synthetic Pathway a Start: 4-Nitro-1-phenyl-1H- pyrazole-3-carboxylic acid b Intermediate: 4-Nitro-1-phenyl-1H- pyrazole-3-carbonyl chloride a->b Oxalyl Chloride, cat. DMF c Intermediate: 4-Nitro-1-phenyl-1H- pyrazole-3-carboxamide b->c R-NH2, Base d Product: 4-Amino-1-phenyl-1H- pyrazole-3-carboxamide c->d H2, Pd/C

Caption: Stepwise conversion of the starting material to the final amino-amide product.

Conclusion

This compound is a strategically designed chemical intermediate that provides a reliable and efficient entry point to valuable pharmacophores. The orthogonal reactivity of the carboxylic acid and the nitro group allows for a controlled, two-stage transformation into 4-amino-1-phenyl-1H-pyrazole-3-carboxamides. These scaffolds are instrumental in the development of targeted therapies, particularly in the realm of kinase inhibitors. The protocols outlined in this guide provide a robust framework for researchers to utilize this intermediate in their drug discovery and development programs.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link][1]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link][2]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). MDPI. Retrieved from [Link][3][5]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link][4]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link][6]

  • Control experiments using carboxylic acid to react with oxalyl chloride, and followed by reaction with amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link][7]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link][8]

Sources

Application Notes and Protocols: Regioselective Nitration of 1-Phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the regioselective nitration of 1-phenyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The narrative emphasizes the critical choice of nitrating agents to control the position of the nitro group, targeting the C4-position of the pyrazole ring. This guide delves into the mechanistic rationale, safety imperatives, and analytical validation required for the successful synthesis and characterization of 1-phenyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Introduction: The Strategic Importance of Nitropyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a nitro group (—NO₂) onto the pyrazole scaffold can serve multiple strategic purposes in drug design. It can act as a precursor for an amino group, which is a versatile functional handle for further molecular elaboration. Additionally, the strong electron-withdrawing nature of the nitro group can significantly modulate the physicochemical properties and biological activity of the parent molecule.

The nitration of 1-phenyl-1H-pyrazole-3-carboxylic acid presents a regioselectivity challenge: electrophilic attack can occur on the electron-rich pyrazole ring or the appended phenyl ring. The choice of reaction conditions is therefore paramount to direct the nitration to the desired position, ensuring the synthesis of the correct isomer for downstream applications. This protocol focuses on the selective nitration at the 4-position of the pyrazole ring, a common site for functionalization.

Mechanistic Insight: Controlling Regioselectivity

The nitration of aromatic systems proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from nitric acid.[1][2] The regiochemical outcome of the nitration of 1-phenyl-1H-pyrazole-3-carboxylic acid is highly dependent on the reaction medium.

  • Nitration with Mixed Acids (HNO₃/H₂SO₄): In a strongly acidic medium, such as a mixture of nitric and sulfuric acids, the pyrazole ring is likely to be protonated. This protonation deactivates the pyrazole ring towards electrophilic attack. Consequently, the nitration preferentially occurs on the para-position of the phenyl ring.[3]

  • Nitration with Nitric Acid in Acetic Anhydride: The use of nitric acid in acetic anhydride generates acetyl nitrate, a milder nitrating agent. Under these less acidic conditions, the pyrazole ring remains unprotonated and is thus activated for electrophilic substitution. The primary site of attack on the 1-phenylpyrazole system is the C4-position, leading to the desired 1-phenyl-4-nitro-1H-pyrazole-3-carboxylic acid.[3][4]

This protocol will utilize the nitric acid/acetic anhydride system to achieve selective C4-nitration of the pyrazole ring.

Safety Imperatives for Nitration Reactions

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. All personnel must be thoroughly trained on the risks and emergency procedures.[5]

  • Corrosivity and Reactivity: Concentrated nitric acid and acetic anhydride are highly corrosive and can cause severe burns.[6][7] Nitric acid is a strong oxidizing agent and can react violently with organic materials.

  • Exothermic Reaction: Nitration reactions are exothermic and can lead to thermal runaway if not properly controlled.[3]

  • Toxicity: Nitrogen oxide fumes, which may be generated, are toxic upon inhalation.[5][7]

Mandatory Personal Protective Equipment (PPE):

  • Acid-resistant gloves (e.g., butyl rubber or Viton).

  • Chemical splash goggles and a face shield.

  • A chemical-resistant lab coat or apron.

Engineering Controls:

  • All manipulations must be performed inside a certified chemical fume hood with adequate ventilation.

  • An emergency eyewash and safety shower must be readily accessible.[5][6]

  • Spill containment materials should be available.

Experimental Protocol: Synthesis of 1-Phenyl-4-nitro-1H-pyrazole-3-carboxylic Acid

This protocol is designed for a laboratory scale synthesis. All reagents should be of high purity.

Materials and Equipment
Material/EquipmentSpecifications
1-phenyl-1H-pyrazole-3-carboxylic acid>98% purity
Acetic anhydrideReagent grade, >98%
Fuming nitric acid90%
Crushed icePrepared from deionized water
Round-bottom flaskAppropriate size with magnetic stirrer
Magnetic stir plate with cooling bath
Dropping funnel
Thermometer
Buchner funnel and filter flask
Standard laboratory glassware
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.88 g (10 mmol) of 1-phenyl-1H-pyrazole-3-carboxylic acid in 20 mL of acetic anhydride.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to 0-5 °C with gentle stirring.

  • Preparation of Nitrating Agent: In a separate, dry beaker, carefully add 0.5 mL (~12 mmol) of fuming nitric acid to 5 mL of acetic anhydride, while cooling in an ice bath. Caution: This addition is exothermic.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating solution dropwise to the cooled suspension of the pyrazole carboxylic acid over a period of 30-45 minutes. Use a dropping funnel for controlled addition. Monitor the internal temperature and maintain it below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring. Caution: This will hydrolyze the excess acetic anhydride and is an exothermic process.

  • Precipitation and Isolation: The product will precipitate as a solid. Continue stirring until all the ice has melted. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold water until the filtrate is neutral to litmus paper.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 1-phenyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Characterization and Validation

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

Analytical TechniqueExpected Observations
Melting Point A sharp melting point indicates high purity.
¹H NMR Disappearance of the C4-H proton signal and shifts in the aromatic protons of the phenyl ring.
¹³C NMR Appearance of a new quaternary carbon signal for C4-NO₂ and shifts in other carbon signals.
FT-IR Spectroscopy Appearance of characteristic strong asymmetric and symmetric stretching bands for the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).
Mass Spectrometry Observation of the molecular ion peak corresponding to the nitrated product.
Elemental Analysis The percentage composition of C, H, and N should be within ±0.4% of the theoretical values.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental procedure.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis start Suspend Starting Material in Acetic Anhydride cool1 Cool to 0-5 °C start->cool1 add_nitro Slowly Add Nitrating Agent cool1->add_nitro prep_nitro Prepare Nitrating Agent (HNO3 in Acetic Anhydride) prep_nitro->add_nitro react Stir at 0-5 °C for 2 hours add_nitro->react quench Pour onto Crushed Ice react->quench filtrate Vacuum Filtration quench->filtrate wash Wash with Cold Water filtrate->wash dry Dry in Vacuum Oven wash->dry purify Recrystallization dry->purify characterize Characterize Product (NMR, IR, MS, etc.) purify->characterize

Caption: Experimental workflow for the synthesis of 1-phenyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Conclusion

This application note provides a comprehensive and safety-conscious protocol for the regioselective nitration of 1-phenyl-1H-pyrazole-3-carboxylic acid. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, researchers can reliably synthesize the C4-nitrated product, a valuable building block for drug discovery and development. The importance of rigorous safety measures and thorough analytical characterization cannot be overstated in ensuring the successful and safe execution of this procedure.

References

  • Vertex AI Search. (2024). Nitration reaction safety.
  • Lynch, B. M., & Khan, M. A. (Year). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry.
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
  • MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Leah4sci. (2014). Aromatic Nitration Mechanism - EAS vid 4.

Sources

Application Notes & Protocols: Quantitative Analysis of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid. Pyrazole derivatives are significant scaffolds in medicinal chemistry, known for a wide range of pharmacological activities.[1][2] Accurate and precise quantification of synthetic intermediates like this compound is critical for ensuring the quality, efficacy, and safety of final drug products. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We present three robust analytical techniques: a primary high-performance liquid chromatography (HPLC) method for routine quality control, a rapid UV-Vis spectrophotometric method for high-throughput screening, and a high-sensitivity liquid chromatography-mass spectrometry (LC-MS) method for trace analysis and structural confirmation.

Introduction and Physicochemical Overview

This compound is a key heterocyclic compound. Its structure, featuring a pyrazole core, a phenyl group, a nitro group, and a carboxylic acid moiety, makes it a versatile intermediate in the synthesis of more complex molecules. The nitroaromatic and pyrazole components are known chromophores, making the compound well-suited for UV-based detection methods.

Accurate quantification is paramount for various stages of drug development, including:

  • Monitoring the progress and yield of chemical synthesis.

  • Assessing the purity of the intermediate and identifying impurities.

  • Performing stability studies.

  • Ensuring batch-to-batch consistency in manufacturing.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇N₃O₄-
Molecular Weight 233.18 g/mol -
IUPAC Name This compound-
Appearance White to pale cream crystalline powder[3]
Solubility Soluble in methanol, acetonitrile, DMF[4]

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the recommended method for accurate and specific quantification, capable of separating the target analyte from potential impurities.

Principle of the Method

Reverse-phase chromatography separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and can be eluted by a suitable mixture of an organic solvent (like acetonitrile or methanol) and water.[5] The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group on the analyte, ensuring a single, non-ionized form, which results in a sharp, symmetrical peak and reproducible retention times.[6] Detection is achieved by a UV detector set at a wavelength where the analyte exhibits strong absorbance.

Experimental Protocol: HPLC-UV

A. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or Trifluoroacetic Acid), analytical grade.

  • Reference standard of this compound (>98% purity).

  • Volumetric flasks, pipettes, and 0.22 µm syringe filters.

B. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (Solvent B). Degas both solvents before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions (Calibration Curve): Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a quantity of the test sample expected to contain the analyte and dissolve it in methanol to achieve a final concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.22 µm syringe filter prior to injection.

C. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% Solvent A, 40% Solvent B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Run Time 10 minutes

D. System Suitability Test (SST) Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 50 µg/mL). The system is deemed ready if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

E. Data Analysis Construct a calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration of the analyte in the sample solution using the linear regression equation derived from the calibration curve.

Method Validation Summary

The method should be validated according to ICH guidelines.[5]

Table 2: Typical HPLC Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Prepare Mobile Phase (ACN/H₂O/Acid) p4 Create Calibration Standards p1->p4 p2 Prepare Standard Stock Solution p2->p4 p3 Prepare Sample Solution a3 Inject Sample(s) p3->a3 a2 Inject Calibration Standards p4->a2 a1 System Suitability Test (SST) a1->a2 a2->a3 d1 Integrate Peaks a2->d1 a3->d1 d2 Generate Calibration Curve (Area vs. Conc.) d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for quantification by HPLC-UV.

Method 2: UV-Vis Spectrophotometry

This method is a simple and cost-effective technique suitable for rapid quantification of pure samples where interfering substances are not present.

Principle of the Method

UV-Vis spectrophotometry operates on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[7] The presence of conjugated systems and chromophores (nitro group, phenyl ring, pyrazole ring) in this compound results in significant UV absorbance, allowing for its quantification.[8][9]

Experimental Protocol: UV-Vis

A. Instrumentation and Materials

  • UV-Vis Spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Spectrophotometric grade methanol.

  • Reference standard of this compound (>98% purity).

  • Calibrated analytical balance and volumetric glassware.

B. Determination of Wavelength of Maximum Absorbance (λmax)

  • Prepare a dilute solution of the analyte (~10 µg/mL) in methanol.

  • Scan the solution across the UV range (e.g., 200-400 nm) using methanol as the blank.

  • Identify the wavelength (λmax) at which maximum absorbance occurs. This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.[7]

C. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with methanol.

  • Sample Solution: Prepare a sample solution in methanol with an expected concentration that falls within the linear range of the calibration curve.

D. Measurement and Quantification

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using a methanol blank.

  • Measure the absorbance of each calibration standard and the sample solution.

  • Construct a calibration curve of absorbance versus concentration.

  • Determine the concentration of the sample using the linear regression equation from the curve.

Data Summary

Table 3: Typical UV-Vis Method Parameters

ParameterExpected Value
Solvent Methanol
λmax ~275 nm (Hypothetical)
Linearity Range 2 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.998
Workflow Diagram: UV-Vis Analysis

UVVis_Workflow prep Prepare Stock & Calibration Standards in Methanol scan Determine λmax (Wavelength Scan) prep->scan measure Measure Absorbance of Standards at λmax scan->measure curve Generate Calibration Curve (Absorbance vs. Conc.) measure->curve quantify Calculate Sample Concentration curve->quantify sample_prep Prepare Sample Solution sample_measure Measure Sample Absorbance sample_prep->sample_measure sample_measure->quantify

Caption: Workflow for quantification by UV-Vis Spectrophotometry.

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that provides unparalleled sensitivity and specificity. It is the method of choice for confirming molecular identity, analyzing complex matrices, and quantifying trace-level impurities.

Principle of the Method

LC-MS couples the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer.[10] After separation on the LC column as described in Method 1, the analyte is ionized, typically using Electrospray Ionization (ESI). ESI is a soft ionization technique suitable for polar and thermally labile compounds.[10] Given the acidic nature of the carboxylic acid group, detection in negative ion mode ([M-H]⁻) is highly effective. The mass spectrometer then separates and detects ions based on their mass-to-charge ratio (m/z), providing definitive molecular weight information and high selectivity for quantification.

Protocol Outline: LC-MS

A. LC Conditions

  • Use the same or a similar UPLC/HPLC method as described in Section 2. Using a volatile buffer like formic acid is mandatory for MS compatibility. Phosphoric acid is not suitable.

B. MS Conditions (Negative Ion ESI)

ParameterSuggested SettingRationale
Ionization Mode ESI NegativeThe carboxylic acid group readily deprotonates to form [M-H]⁻.
Capillary Voltage 3.0 - 4.0 kVOptimizes the spray and ion generation.
Drying Gas Temp 300 - 350 °CFacilitates solvent evaporation.
Drying Gas Flow 8 - 12 L/minRemoves residual solvent.
Scan Mode Full Scan (m/z 50-500)For identity confirmation (detects m/z ~232.1 for [M-H]⁻).
Quant. Mode SIM at m/z 232.1Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Workflow Diagram: LC-MS Integration

LCMS_Workflow lc HPLC Separation Mobile Phase C18 Column esi Electrospray Ionization (ESI) Nebulization Desolvation Ion Formation [M-H]⁻ lc->esi Eluent ms Mass Analyzer (Quadrupole) Ion Filtering (m/z) Full Scan or SIM esi->ms Ions detector Detector Ion Detection Signal Amplification ms->detector data Data System Mass Spectrum Chromatogram detector->data

Caption: Integration of HPLC with Mass Spectrometry.

Conclusion and Method Selection

Three reliable methods for the quantification of this compound have been presented. The choice of method depends on the specific application:

  • RP-HPLC-UV: The gold standard for quality control, purity assessment, and stability testing due to its high specificity, accuracy, and robustness.

  • UV-Vis Spectrophotometry: Ideal for rapid, high-throughput analysis of pure bulk material or for quick in-process checks where high specificity is not required.

  • LC-MS: Essential for structural confirmation, analysis in complex biological or environmental matrices, and for the detection and quantification of trace-level impurities.

Each protocol is designed to be self-validating through the inclusion of system suitability tests and calibration standards, ensuring the generation of trustworthy and reproducible data for researchers and drug development professionals.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • Gudipati, R., et al. (2012). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.
  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis.
  • Abdellatif, K. R. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Elsevier.
  • Gomha, S. M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH).
  • Thermo Fisher Scientific. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid, 98%, Thermo Scientific Chemicals.
  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of....
  • Oakwood Chemical. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid.
  • BLD Pharm. (n.d.). 5334-40-7|4-Nitro-1H-pyrazole-3-carboxylic acid.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • HunterLab. (2023). UV Spectrophotometry Identifies Compounds in Pharmaceuticals.
  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). UV SPECTROPHOTOMETERIC METHOD DEVELOPMENT AND VALIDATIONFOR ESTIMATION OF NITROFURANTOIN IN BULK AND TABLET DOSAGE FORM.

Sources

Application Notes and Protocols for the Development of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic Acid as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. The pyrazole nucleus, a five-membered heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2][3] Pyrazole derivatives have demonstrated potent antibacterial, antifungal, antiviral, and anti-inflammatory properties, with some compounds exhibiting efficacy against multidrug-resistant pathogens.[4][5][6]

The introduction of a nitro group and a carboxylic acid moiety to the 1-phenyl-1H-pyrazole core, as in 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid, is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its antimicrobial potency and target specificity. This document provides a detailed framework for the synthesis, characterization, and comprehensive antimicrobial evaluation of this promising compound.

Part 1: Synthesis and Characterization

While a specific protocol for the target molecule is not available, a plausible synthetic route can be extrapolated from established methods for similar pyrazole carboxylic acids. The following protocol outlines a representative synthesis.

Protocol 1: Synthesis of 1-phenyl-4-nitropyrazole-3-carboxylic Acid Derivatives

This protocol is a generalized procedure based on common synthetic strategies for pyrazole ring formation and subsequent functionalization.

Materials:

  • Substituted phenylhydrazine

  • Ethyl 2-nitro-3-oxobutanoate (or similar β-ketoester)

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Column chromatography apparatus

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

  • Hydrazone Formation:

    • Dissolve equimolar amounts of a substituted phenylhydrazine and ethyl 2-nitro-3-oxobutanoate in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude hydrazone may be used in the next step without further purification or can be purified by recrystallization.

  • Cyclization to Pyrazole Ester:

    • Dissolve the crude hydrazone in glacial acetic acid.

    • Heat the mixture at reflux for 6-8 hours. The cyclization will lead to the formation of the corresponding ethyl 1-phenyl-4-nitropyrazole-3-carboxylate.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude ester by column chromatography.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the purified pyrazole ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain the final product, this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by:

  • Melting Point: Determination of a sharp melting point.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the proton and carbon framework of the molecule.

    • FT-IR: To identify characteristic functional groups (C=O, NO₂, C=N, O-H).

    • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Phenylhydrazine + Ethyl 2-nitro-3-oxobutanoate Hydrazone Hydrazone Formation (Ethanol, Acetic Acid, Reflux) Start->Hydrazone Cyclization Cyclization (Glacial Acetic Acid, Reflux) Hydrazone->Cyclization Ester Ethyl 1-phenyl-4-nitropyrazole-3-carboxylate Cyclization->Ester Hydrolysis Hydrolysis (NaOH, Ethanol/Water) Ester->Hydrolysis Acid This compound Hydrolysis->Acid Purification Purification & Characterization Acid->Purification

Caption: Synthetic workflow for the preparation of this compound.

Part 2: In Vitro Antimicrobial Susceptibility Testing

The following protocols are standard methods for assessing the antimicrobial activity of a novel compound.

Protocol 2: Agar Well Diffusion Assay for Preliminary Screening

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[7][8][9][10]

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal discs (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (solvent used to dissolve the compound)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to the 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly spread the standardized microbial suspension onto the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Aseptically create wells in the agar plates using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[8]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Antimicrobial_Testing_Workflow cluster_testing Antimicrobial Susceptibility Testing Workflow Start Test Compound & Microbial Strains AgarWell Agar Well Diffusion (Preliminary Screening) Start->AgarWell MIC Broth Microdilution (MIC Determination) AgarWell->MIC Active Compounds Data Data Analysis & Interpretation MIC->Data Result Antimicrobial Profile Data->Result

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13][14]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial suspension

  • Serial dilutions of the test compound

  • Positive and negative controls

  • Microplate reader (optional)

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 5 µL of the standardized microbial suspension to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader.[13]

Part 3: Anticipated Antimicrobial Spectrum and Data Interpretation

Due to the lack of specific data for this compound, the following table presents representative MIC values for various pyrazole derivatives against a range of pathogenic microorganisms to illustrate the potential activity.

Compound ClassGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Candida albicans (MIC µg/mL)
Naphthyl-substituted pyrazole-hydrazones 0.78–1.56>100Not Reported
Coumarin-substituted pyrazoles 1.56–6.25>100Not Reported
Pyrazole-thiazole hybrids 1.9–3.9>100Not Reported
Nitro-substituted pyrazole derivatives 6.25-506.25-5012.5-100

Note: This data is compiled from various sources on different pyrazole derivatives and is for illustrative purposes only.[4][5][6]

Part 4: Potential Mechanism of Action

The antimicrobial mechanism of pyrazole derivatives can be diverse. One of the most cited mechanisms is the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[4][15] The nitro-substituent on the pyrazole ring may also contribute to the generation of reactive oxygen species, leading to oxidative stress and cell death in microorganisms.

Mechanism_of_Action cluster_moa Potential Mechanism of Action of Pyrazole Antimicrobials Pyrazole Pyrazole Derivative DNAGyrase DNA Gyrase / Topoisomerase IV Pyrazole->DNAGyrase Inhibition Replication DNA Replication DNAGyrase->Replication Blocks CellDeath Bacterial Cell Death Replication->CellDeath Leads to

Caption: A potential mechanism of action involving the inhibition of DNA gyrase.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antimicrobial agents. The application notes and protocols provided herein offer a comprehensive guide for its synthesis, characterization, and antimicrobial evaluation. Further research should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and toxicity, and exploring structure-activity relationships to optimize its antimicrobial properties. The investigation of such novel chemical entities is a critical step in addressing the global challenge of antimicrobial resistance.

References

Sources

Application Notes and Protocols: Investigating 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Pyrazole Scaffolds in Inflammation Research

This document outlines a comprehensive research framework for the investigation of a novel compound, 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid , as a potential anti-inflammatory therapeutic. While the direct anti-inflammatory activity of this specific molecule is yet to be extensively reported, its structural features—a pyrazole core, a carboxylic acid group common in NSAIDs, and a nitro group which can modulate electronic properties—warrant a thorough evaluation. These application notes provide detailed protocols for its synthesis, and a systematic in vitro and in vivo screening cascade to elucidate its biological activity and mechanism of action.

PART 1: Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from established methods for pyrazole synthesis, such as the Knorr pyrazole synthesis. A general procedure is outlined below.

Protocol 1: Synthesis of this compound
  • Step 1: Synthesis of Ethyl 2-nitro-3-oxobutanoate. This can be achieved by the nitration of ethyl acetoacetate.

  • Step 2: Condensation with Phenylhydrazine. React the resulting ethyl 2-nitro-3-oxobutanoate with phenylhydrazine in a suitable solvent like ethanol with a catalytic amount of acid.

  • Step 3: Cyclization and Hydrolysis. The intermediate hydrazone will undergo cyclization upon heating. Subsequent hydrolysis of the ethyl ester group under basic conditions (e.g., with sodium hydroxide) followed by acidification will yield the desired this compound.

  • Purification and Characterization. The final product should be purified by recrystallization. The structure and purity should be confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

PART 2: In Vitro Evaluation of Anti-inflammatory Potential

A tiered in vitro screening approach is essential to determine the compound's biological activity, cytotoxicity, and mechanism of action.

Experimental Workflow for In Vitro Screening

G cluster_0 Initial Screening cluster_1 Primary Anti-inflammatory Assays cluster_2 Mechanism of Action Studies A Compound Synthesis & Characterization B Cell Viability Assay (MTT) Determine Non-Toxic Concentration A->B C LPS-stimulated Macrophages (e.g., RAW 264.7) B->C F COX-1 & COX-2 Inhibition Assays B->F D Nitric Oxide (NO) Quantification (Griess Assay) C->D E Pro-inflammatory Cytokine Quantification (TNF-α, IL-6, IL-1β via ELISA) C->E G Western Blot Analysis of Signaling Pathways C->G H NF-κB Pathway (p-p65, p-IκBα) G->H I MAPK Pathway (p-p38, p-ERK, p-JNK) G->I

Caption: In vitro screening workflow for this compound.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed RAW 264.7 macrophages or THP-1 monocytes in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Protocol 3: Measurement of Nitric Oxide (NO) Production
  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the NO concentration.[7]

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
  • Cell Stimulation: Following the same treatment and stimulation protocol as for NO measurement, collect the cell culture supernatants.

  • ELISA Procedure: Perform enzyme-linked immunosorbent assays (ELISAs) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations based on the standard curves provided with the ELISA kits.

Protocol 5: COX-1 and COX-2 Inhibition Assays

Commercially available COX inhibitor screening assay kits can be used. These assays typically measure the peroxidase activity of COX-1 and COX-2.

  • Assay Preparation: Prepare the assay buffer, heme, and arachidonic acid solution as per the kit's protocol.

  • Enzyme and Inhibitor Incubation: Add purified COX-1 or COX-2 enzyme to the wells of a 96-well plate, followed by the test compound at various concentrations. Include a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: Measure the absorbance or fluorescence according to the kit's instructions.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Protocol 6: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

The transcription factor NF-κB and mitogen-activated protein kinases (MAPKs) are pivotal mediators of inflammatory responses.[8][9][10]

  • Cell Lysis: After treatment with the test compound and LPS stimulation for a shorter duration (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, ERK, and JNK.

  • Detection: After incubation with HRP-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is used to quantify the changes in protein phosphorylation.

Signaling Pathways Overview

G cluster_0 NF-κB Signaling Pathway cluster_1 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TLR4_MAPKKK TLR4 -> MAPKKK LPS->TLR4_MAPKKK activates IKK IKK TLR4->IKK p_IκBα p-IκBα IKK->p_IκBα IκBα_degradation IκBα degradation p_IκBα->IκBα_degradation leads to p65_p50_translocation p65/p50 translocation IκBα_degradation->p65_p50_translocation releases Nucleus Nucleus p65_p50_translocation->Nucleus to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates MAPKK MAPKK TLR4_MAPKKK->MAPKK activates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK activates Transcription_Factors Transcription_Factors MAPK->Transcription_Factors activates Proinflammatory_Genes_MAPK Pro-inflammatory Gene Transcription Transcription_Factors->Proinflammatory_Genes_MAPK activates

Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.

PART 3: In Vivo Evaluation of Anti-inflammatory Efficacy

Promising candidates from in vitro studies should be evaluated in an in vivo model of acute inflammation.

Protocol 7: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-characterized model for screening anti-inflammatory drugs.[11][12]

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., Indomethacin or Celecoxib), and treatment groups receiving different doses of this compound orally or intraperitoneally.

  • Drug Administration: Administer the test compound and control drugs one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

PART 4: Data Presentation and Interpretation

Quantitative data should be presented clearly for comparative analysis.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity
CompoundConcentration (µM)Cell Viability (%)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Test Compound 198 ± 4.215 ± 2.112 ± 3.510 ± 2.8
595 ± 3.845 ± 3.540 ± 4.138 ± 3.9
1092 ± 4.178 ± 4.975 ± 5.272 ± 4.7
Celecoxib 1096 ± 3.585 ± 5.182 ± 4.880 ± 5.3
Table 2: Hypothetical COX Inhibition and In Vivo Efficacy
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Paw Edema Inhibition (%) at 3h (30 mg/kg)
Test Compound >1005.2>19.265 ± 5.8
Celecoxib 250.831.2572 ± 6.1
Indomethacin 0.11.50.06775 ± 5.5

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. This systematic approach, from synthesis to in vivo testing, will enable researchers to determine its efficacy, safety profile, and mechanism of action, thereby assessing its potential for further development as a novel therapeutic for inflammatory diseases.

References

  • Umar, M.I., et al. (2019).
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
  • Gaestel, M., & Kotlyarov, A. (2011). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
  • Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Wikipedia. Discovery and development of cyclooxygenase 2 inhibitors.
  • Raphael, I., & Pimentel, D.R. (2016).
  • Kim, E.K., & Choi, E.J. (2010). Mitogen-activated Protein Kinases in Inflammation. Journal of Korean Medical Science.
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.
  • Towers, C. (n.d.).
  • Jialal, I., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents.
  • Nisa, J. (2018).
  • Unknown. (n.d.).
  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB.
  • R&D Systems. (n.d.).
  • WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
  • Pérez-Sánchez, A., et al. (2022).
  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta.
  • Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Nisa, J. (2018). In vitro pharmacological screening methods for anti-inflammatory agents.
  • Wikipedia. NF-κB.
  • Kalgutkar, A.S., et al. (2000).
  • Singh, S., & Majumdar, S. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences.
  • Pharmaron. (n.d.).
  • Geronikaki, A., et al. (2016).
  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review.
  • Flower, R.J. (2003). The development of COX-2 inhibitors.
  • Ali, N., et al. (2025).
  • Chahal, G., et al. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
  • Kumar, A., et al. (2021).
  • Ghorab, M.M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. Bioorganic & Medicinal Chemistry Letters.

Sources

Application Notes and Protocols for the Laboratory Synthesis of Pyrazole-3-carboxamide from Pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole-3-carboxamide Scaffold

The pyrazole-3-carboxamide moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous biologically active compounds. Its prevalence stems from the ability of the pyrazole ring and the carboxamide group to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions. This versatile scaffold is found in a wide array of therapeutic agents, including kinase inhibitors for oncology, anti-inflammatory drugs, and antimicrobial agents. The ability to efficiently and reliably synthesize pyrazole-3-carboxamide and its derivatives is therefore a critical skill for researchers in these fields.

This technical guide provides a detailed examination of two robust and widely employed methods for the synthesis of pyrazole-3-carboxamide from its corresponding carboxylic acid. We will explore the classic two-step approach involving the formation of an acyl chloride intermediate using thionyl chloride, as well as a modern, direct one-pot synthesis utilizing the amide coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This guide will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step protocols, and offer insights into experimental choices, troubleshooting, and safety considerations.

Method 1: The Acyl Chloride Approach via Thionyl Chloride

This traditional and cost-effective method proceeds in two distinct steps: the activation of the carboxylic acid to a more reactive acyl chloride, followed by amidation with an ammonia source.

Causality Behind Experimental Choices
  • Activation with Thionyl Chloride (SOCl₂): Pyrazole-3-carboxylic acid, like most carboxylic acids, is not sufficiently electrophilic to react directly with ammonia. Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides.[1][2][3] The reaction is driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which shifts the equilibrium towards the product.[3]

  • Solvent Selection (e.g., Toluene, Dichloromethane): An inert aprotic solvent is crucial to prevent side reactions with the highly reactive thionyl chloride and the resulting acyl chloride. Toluene or dichloromethane are common choices.[4]

  • Ammonia Source (Aqueous Ammonia): Aqueous ammonia provides both the nucleophile (NH₃) and a basic medium to neutralize the HCl generated during the amidation step. The reaction is typically performed at low temperatures to control its exothermicity.[5]

Experimental Protocol: Thionyl Chloride Method

Step 1: Synthesis of Pyrazole-3-carbonyl chloride

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole-3-carboxylic acid (1.0 eq).

  • Under a fume hood, add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (typically around 80°C for toluene) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. This is a critical step and should be performed with care in a well-ventilated fume hood with appropriate trapping for acidic gases.

  • The resulting crude pyrazole-3-carbonyl chloride is typically a solid or oil and can be used in the next step without further purification.

Step 2: Synthesis of Pyrazole-3-carboxamide

  • In a separate flask, cool an excess of concentrated aqueous ammonia (e.g., 28-30%) to 0°C in an ice bath.

  • Dissolve the crude pyrazole-3-carbonyl chloride from Step 1 in an inert, dry solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Slowly add the solution of the acyl chloride to the chilled aqueous ammonia with vigorous stirring. Maintain the temperature at 0°C.

  • A white precipitate of pyrazole-3-carboxamide should form immediately.

  • Continue stirring the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any ammonium salts.

  • Dry the crude product under vacuum.

Visualization of the Thionyl Chloride Workflow

Caption: Workflow for the synthesis of pyrazole-3-carboxamide via the thionyl chloride method.

Method 2: Direct Amide Coupling with HATU

Modern amide coupling reagents offer a milder and often more efficient one-pot alternative to the acyl chloride method. HATU is a highly effective uronium-based coupling reagent known for its high reactivity and low rates of side reactions.

Causality Behind Experimental Choices
  • HATU as a Coupling Reagent: HATU is a powerful activating agent for carboxylic acids. In the presence of a base, it reacts with the carboxylate to form a highly reactive OAt-active ester. This intermediate is then readily attacked by a nucleophile, in this case, ammonia (generated from an ammonium salt), to form the amide bond. The use of HATU is particularly advantageous for substrates that may be sensitive to the harsh conditions of the thionyl chloride method.

  • Base Selection (e.g., DIPEA, Triethylamine): A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential. Its primary role is to deprotonate the carboxylic acid to form the carboxylate anion, which then initiates the reaction with HATU. It also neutralizes the hexafluorophosphate salt formed during the reaction.

  • Amine Source (Ammonium Chloride): Ammonium chloride (NH₄Cl) serves as the source of ammonia. The base in the reaction mixture deprotonates the ammonium ion to generate ammonia in situ.

  • Solvent (e.g., DMF, DCM): Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are ideal for this reaction as they effectively dissolve the reagents and do not interfere with the coupling process.

Experimental Protocol: HATU-mediated Coupling
  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole-3-carboxylic acid (1.0 eq), HATU (1.1-1.2 eq), and ammonium chloride (NH₄Cl) (1.5-2.0 eq).

  • Add an anhydrous polar aprotic solvent such as DMF or DCM.

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Slowly add a non-nucleophilic base, such as DIPEA or TEA (2.0-3.0 eq), dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Visualization of the HATU Coupling Workflow

Caption: Workflow for the HATU-mediated synthesis of pyrazole-3-carboxamide.

Data Presentation: Comparison of Synthetic Methods

ParameterMethod 1: Thionyl ChlorideMethod 2: HATU Coupling
Reagent Equivalents
Pyrazole-3-carboxylic acid1.01.0
Activating AgentSOCl₂ (excess)HATU (1.1-1.2)
Amine SourceAqueous NH₃ (excess)NH₄Cl (1.5-2.0)
Base-DIPEA or TEA (2.0-3.0)
Reaction Conditions
TemperatureReflux (Step 1), 0°C to RT (Step 2)0°C to RT
Reaction Time3-6 hours4-16 hours
Outcome
Typical Yield70-85%80-95%
Considerations
AdvantagesCost-effective, readily available reagentsMilder conditions, high yields, one-pot
DisadvantagesHarsh conditions, corrosive byproductsHigher cost of reagents

Purification and Characterization

The crude pyrazole-3-carboxamide obtained from either method can be purified by recrystallization or column chromatography.

  • Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical and depends on the solubility of the pyrazole-3-carboxamide. Common solvents for recrystallization of pyrazole derivatives include ethanol, methanol, isopropanol, and mixtures such as ethanol/water or hexane/ethyl acetate.[6] The general procedure involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly to induce crystallization. The purified crystals are then collected by filtration.[6]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A solvent system of ethyl acetate and hexane or dichloromethane and methanol is typically effective for eluting pyrazole carboxamides.[7][8]

Characterization Data for Pyrazole-3-carboxamide: The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrazole ring protons and the amide protons. The amide protons typically appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the amide and the carbons of the pyrazole ring.

  • FT-IR: The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the amide group (typically around 1670 cm⁻¹) and N-H stretching vibrations (around 3400-3200 cm⁻¹).[5][9]

Troubleshooting

  • Low Yield in Thionyl Chloride Method:

    • Incomplete acyl chloride formation: Ensure the reflux time is sufficient and that a catalytic amount of DMF is used.

    • Hydrolysis of acyl chloride: Ensure all glassware and solvents are dry for the acyl chloride formation and that the addition to aqueous ammonia is done efficiently.

  • Low Yield in HATU Method:

    • Inactive HATU: HATU can be sensitive to moisture. Use freshly opened or properly stored reagent.

    • Insufficient base: Ensure enough base is used to deprotonate both the carboxylic acid and the ammonium salt.

  • "Oiling Out" During Recrystallization: This occurs when the compound precipitates above its melting point. To remedy this, use a larger volume of solvent, cool the solution more slowly, or change the solvent system.[6]

Safety Precautions

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • HATU: While generally safer than many other coupling reagents, it is a potential sensitizer. Avoid inhalation of dust and skin contact.

  • Organic Solvents (Toluene, DCM, DMF): These are flammable and/or toxic. Handle in a fume hood and avoid ignition sources.

  • Bases (DIPEA, TEA): These are corrosive and have strong odors. Handle with care in a fume hood.

References

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH. Retrieved from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Retrieved from [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. sphinxsai.com. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Retrieved from [Link]

  • US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar. Retrieved from [Link]

  • Amide Synthesis. Fisher Scientific. Retrieved from [Link]

Sources

Application Notes and Protocols for Testing the Biological Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its versatile structure is found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The synthetic tractability of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of highly potent and selective therapeutic agents.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key assays and detailed protocols for evaluating the biological activity of novel pyrazole compounds. The methodologies described herein are designed to be robust and reproducible, providing a framework for the systematic screening and characterization of new chemical entities.

Section 1: Assays for Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory prowess, with celecoxib, a selective COX-2 inhibitor, being a prominent example. The evaluation of anti-inflammatory activity involves a multi-tiered approach, from target-based enzymatic assays to cell-based models and in vivo studies of acute inflammation.

Target-Based Assay: Cyclooxygenase (COX) Inhibition

Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, while COX-2 is inducible and upregulated at sites of inflammation.[4][5] This assay measures the ability of a pyrazole compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes in vitro, allowing for the determination of potency (IC50) and selectivity.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay [6]

Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • NaOH

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Test pyrazole compounds dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions. Thaw frozen components on ice.

    • Dilute the COX-2 enzyme to the working concentration (e.g., 17.5 ng/µl) in COX Assay Buffer. Keep on ice.

    • Prepare a 10X working solution of the test pyrazole compounds and the positive control (Celecoxib) in COX Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Plate Setup:

    • Enzyme Control (100% activity): Add 80 µL of Reaction Mix (Assay Buffer, COX Probe, COX Cofactor) and 10 µL of the solvent (e.g., 1% DMSO in Assay Buffer).

    • Inhibitor Control: Add 80 µL of Reaction Mix and 10 µL of the 10X Celecoxib solution.

    • Test Compound: Add 80 µL of Reaction Mix and 10 µL of the 10X test pyrazole compound solution to respective wells.

    • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to all wells except the "no enzyme" background control.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Compound COX-1 IC50 (nM) COX-2 IC50 (nM) Selectivity Index (COX-1/COX-2)
Pyrazole A25019.8712.6
Pyrazole B87639.4322.21
Pyrazole C87961.2414.35

Table 1: Example inhibitory activities of pyrazole compounds against COX enzymes. Data is illustrative and based on reported values for novel pyrazole derivatives.[5]

Cell-Based Assay: Inhibition of LPS-Induced TNF-α Release in Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7] This assay assesses the ability of pyrazole compounds to suppress this inflammatory response in a cellular context. The murine macrophage cell line RAW 264.7 is commonly used for this purpose.[2]

Protocol: TNF-α Release in RAW 264.7 Cells [2]

Materials and Reagents:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and antibiotics

  • LPS from E. coli

  • Test pyrazole compounds dissolved in DMSO

  • MTT reagent for viability testing

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • The next day, remove the culture medium.

    • Add 100 µL of medium containing the test pyrazole compound at various concentrations. Include a vehicle control (DMSO).

    • Pre-incubate the cells with the compounds for 1-2 hours.

  • LPS Stimulation:

    • Add 100 µL of medium containing LPS to a final concentration of 10-100 ng/mL. For wells without LPS stimulation, add medium only.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for TNF-α measurement.

  • Cytokine Measurement: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

  • Cell Viability: To ensure that the reduction in TNF-α is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.

  • Data Analysis:

    • Calculate the concentration of TNF-α from the ELISA standard curve.

    • Determine the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control.

    • Calculate the IC50 value for TNF-α inhibition.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

Principle: The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[3][8] Subplantar injection of carrageenan into a rodent's paw elicits a biphasic inflammatory response characterized by edema (swelling), which can be quantified.

Protocol: Rat Paw Edema Assay [8][9]

Materials and Reagents:

  • Male Wistar rats (180-200 g)

  • Lambda carrageenan (1% w/v in sterile saline)

  • Test pyrazole compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin, 5 mg/kg)

  • Parenteral administration supplies

  • Plethysmometer for paw volume measurement

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test pyrazole compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal or oral) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 100 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    • The formula is: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Section 2: Assays for Anticancer Activity

The pyrazole scaffold is a key component in numerous kinase inhibitors and other anticancer agents.[10][11] Evaluating their anticancer potential requires a suite of assays to determine cytotoxicity, target engagement, and the mechanism of cell death.

Cell-Based Assay: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be solubilized and quantified spectrophotometrically.

Protocol: MTT Cell Viability Assay [12]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)[13]

  • Appropriate cell culture medium with supplements

  • Test pyrazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compounds in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the test compounds to the cells. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot cell viability against the logarithm of compound concentration and determine the IC50 value.

Compound MCF-7 IC50 (µM) HepG2 IC50 (µM) A549 IC50 (µM)
Pyrazole D5.86.18.0
Pyrazole E10.67.99.8
Pyrazole F9.324.712.5

Table 2: Example cytotoxic activities (IC50) of pyrazole compounds against various human cancer cell lines. Data is illustrative and based on reported values.[13][14]

Target-Based Assay: In Vitro Kinase Inhibition

Principle: Many pyrazole-based anticancer drugs function by inhibiting specific protein kinases that are dysregulated in cancer cells.[10] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the kinase activity, allowing for the quantification of inhibition.[13][15]

Protocol: ADP-Glo™ Kinase Assay [13][16]

Materials and Reagents:

  • Purified recombinant kinase (e.g., CDK2, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test pyrazole compounds in DMSO

  • 384-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • In a 384-well plate, add the test pyrazole compound, a positive control inhibitor, and DMSO (negative control).

    • Add the kinase enzyme solution to all wells.

    • Allow the compound and enzyme to interact for 10-30 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add a mixture containing ATP and the specific substrate to each well to start the reaction. The final ATP concentration should be near the Km for the specific kinase.

    • Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition and determine the IC50 value for the test compound.

CDK_Pathway Mitogenic_Signals Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb (Phosphorylated) G1_S_Genes G1/S Phase Gene Transcription pRb->G1_S_Genes releases E2F to activate CyclinE_CDK2 Cyclin E / CDK2 G1_S_Genes->CyclinE_CDK2 activates CyclinE_CDK2->pRb promotes further phosphorylation S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase initiates Pyrazole_Inhibitor Pyrazole CDK Inhibitor Pyrazole_Inhibitor->CyclinD_CDK46 inhibits Pyrazole_Inhibitor->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.[10]

Mechanistic Assays: Cell Cycle and Apoptosis Analysis

Principle: To understand how a pyrazole compound inhibits cancer cell growth, it's crucial to determine its effect on the cell cycle and its ability to induce apoptosis (programmed cell death).

Protocol: Cell Cycle Analysis by Flow Cytometry [5]

  • Cell Treatment: Treat cancer cells with the pyrazole compound at IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: The DNA content histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle, revealing any cell cycle arrest.

Protocol: Apoptosis Detection with Annexin V/PI Staining [1]

  • Cell Treatment: Treat cells as described for cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells promptly by flow cytometry.

  • Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Section 3: Assays for Antimicrobial Activity

Pyrazole derivatives have shown significant potential as antibacterial and antifungal agents.[17][18] Standardized methods are used to determine their potency against a panel of pathogenic microorganisms.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [11][19]

Principle: The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test pyrazole compounds

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrazole compound in the appropriate broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism and dilute it to the final concentration for testing (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or a plate reader.

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
Pyrazole G62.5>256125
Pyrazole H2.962.57.8
Pyrazole I125250>256

Table 3: Example Minimum Inhibitory Concentrations (MIC) of pyrazole compounds against various microorganisms. Data is illustrative and based on reported values.[17]

Section 4: General Workflow and Advanced Assays

A systematic approach is essential for the efficient evaluation of novel pyrazole compounds. The workflow typically progresses from broad primary screening to more detailed mechanistic and in vivo studies.

Workflow Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Hit_Identification Hit Identification Primary_Screening->Hit_Identification Target_Based_Assay Target-Based Assays (e.g., Kinase, COX) Hit_Identification->Target_Based_Assay Active Cell_Based_Assay Mechanistic Cell-Based Assays (Cell Cycle, Apoptosis) Hit_Identification->Cell_Based_Assay Active Lead_Optimization Lead Optimization (SAR Studies) Target_Based_Assay->Lead_Optimization Cell_Based_Assay->Lead_Optimization In_Vivo_Models In Vivo Models (e.g., Paw Edema, Xenograft) Lead_Optimization->In_Vivo_Models Preclinical_Candidate Preclinical Candidate In_Vivo_Models->Preclinical_Candidate

Caption: General workflow for evaluating a novel pyrazole compound.

Assays for Other Targets: GPCRs and Ion Channels

While this guide focuses on common therapeutic areas, pyrazoles can be designed to target other important protein classes.

  • G Protein-Coupled Receptors (GPCRs): Functional assays for GPCRs measure the downstream consequences of receptor activation, such as changes in second messenger levels (e.g., cAMP, Ca2+) or β-arrestin recruitment.[20][21] These assays are critical for determining if a pyrazole compound acts as an agonist, antagonist, or allosteric modulator.

  • Ion Channels: The activity of ion channels is typically assessed using electrophysiological techniques like automated patch-clamping, which measures the flow of ions across the cell membrane in response to voltage changes or ligand binding.[22] This is crucial for identifying compounds that may modulate neuronal excitability or cardiac function.

Conclusion

The diverse biological activities of pyrazole compounds necessitate a broad and systematic approach to their pharmacological evaluation. The protocols outlined in this guide provide a solid foundation for researchers to assess the anti-inflammatory, anticancer, and antimicrobial properties of novel pyrazole derivatives. By integrating target-based, cell-based, and in vivo assays, scientists can effectively identify and characterize promising lead compounds, paving the way for the development of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.).
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Retrieved from [Link]

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • PubMed Central. (n.d.). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Retrieved from [Link]

  • PubMed. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Retrieved from [Link]

  • PubMed Central. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from [Link]

  • PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

  • PubMed. (2010). Synthesis and biological evaluation of novel pyrazole compounds. Retrieved from [Link]

  • ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega. Retrieved from [Link]

  • ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Retrieved from [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. Retrieved from [Link]

  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • Technologies to Study Kinases. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • ResearchGate. (n.d.). The designed pyrazole-based target compounds. Retrieved from [Link]

  • An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. (n.d.). Retrieved from [Link]

  • RSC Publishing. (2020). Recent progress in chemosensors based on pyrazole derivatives. Retrieved from [Link]

  • Cell Microsystems. (n.d.). Automated Patch Clamp. Retrieved from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving the yield of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid synthesis.

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important compound. We will move beyond simple step-by-step instructions to explore the underlying chemical principles that govern this synthesis, empowering you to make informed decisions in your laboratory work.

Section 1: Synthesis Overview and Core Mechanisms

The synthesis of this compound is typically a two-step process starting from a suitable precursor for the pyrazole ring. The general strategy involves:

  • Pyrazole Ring Formation: Construction of the 1-phenyl-1H-pyrazole-3-carboxylic acid core via a cyclocondensation reaction.

  • Electrophilic Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring.

Visualizing the Synthetic Workflow

The following diagram outlines the general synthetic pathway.

Synthetic Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis SM1 Phenylhydrazine P1 1-Phenyl-1H-pyrazole-3-carboxylic acid ethyl ester SM1->P1 Acidic Catalyst (e.g., Acetic Acid) SM2 1,3-Dicarbonyl Compound (e.g., Ethyl 2,4-dioxobutanoate) SM2->P1 Acidic Catalyst (e.g., Acetic Acid) P2 Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate P1->P2 Nitrating Agent (e.g., HNO3/H2SO4) FP This compound P2->FP Base Hydrolysis (e.g., NaOH, H2O)

Caption: General workflow for the synthesis of the target compound.

Key Mechanistic Insights
  • Cyclocondensation (Knorr Synthesis): This classic reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] The reaction proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction is a critical factor, especially when using unsymmetrical dicarbonyl compounds.[2]

  • Electrophilic Aromatic Substitution (Nitration): The pyrazole ring is an electron-rich heterocycle. The combined electron-donating effect of the two nitrogen atoms makes the C4 position particularly susceptible to attack by electrophiles like the nitronium ion (NO₂⁺).[3][4] Careful control of reaction conditions is essential to prevent side reactions, such as nitration on the N-phenyl ring or over-nitration.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Category: Low Reaction Yield

Q1: My initial cyclocondensation to form the pyrazole ring has a very low yield (<40%). What are the most likely causes and how can I improve it?

A1: Low yield in the Knorr pyrazole synthesis is a frequent issue stemming from several factors. Let's break down the causes and solutions.

  • Causality: The reaction is a delicate balance between the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons. The pH, solvent, and temperature all play a crucial role in managing this balance. Side reactions, such as the formation of regioisomers or pyrazoline intermediates that fail to aromatize, are common pitfalls.[2]

  • Troubleshooting Steps:

    • Check Reagent Quality: Phenylhydrazine can oxidize over time (turning dark red/brown). Using freshly distilled or high-purity phenylhydrazine is critical.

    • Optimize pH: The reaction is often catalyzed by acid (like acetic acid). If the medium is too acidic, the hydrazine salt becomes less nucleophilic. If it's not acidic enough, carbonyl activation is inefficient. Try titrating the amount of acid catalyst used.

    • Solvent Selection: Ethanol is a common solvent. However, the choice of solvent can influence regioselectivity. For challenging cases, consider screening other solvents like methanol or even microwave-assisted organic synthesis (MAOS), which can dramatically improve yields and reduce reaction times.[5]

    • Temperature and Time: Ensure the reaction is heated sufficiently (reflux is common) for an adequate duration to drive the dehydration and aromatization step. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: The nitration step is inefficient and often results in a large amount of unreacted starting material. How can I drive the reaction to completion?

A2: Incomplete nitration is typically due to an insufficiently powerful nitrating agent or suboptimal conditions for the generation of the active electrophile (NO₂⁺).

  • Causality: The pyrazole ring, while electron-rich, is still a heterocyclic system. The N-phenyl group can be slightly deactivating. The generation of the nitronium ion from nitric acid requires a strong dehydrating acid, typically sulfuric acid. The concentration and ratio of these acids are paramount.

  • Troubleshooting Steps:

    • Nitrating Agent Composition: The standard nitrating mixture is concentrated HNO₃ in concentrated H₂SO₄. Ensure you are using acids of high concentration (e.g., 98% H₂SO₄ and 70% HNO₃). For a more potent system, fuming nitric acid or fuming sulfuric acid (oleum) can be used, but with extreme caution and careful temperature control.

    • Temperature Control: The reaction is highly exothermic. It is crucial to add the pyrazole substrate slowly to the cold (0-5 °C) nitrating mixture. After the addition, allowing the reaction to slowly warm to room temperature can help drive it to completion. However, excessive heat can lead to degradation and side products.

    • Alternative Nitrating Agents: If standard conditions fail, consider more modern and powerful reagents. For example, 5-methyl-1,3-dinitro-1H-pyrazole has been identified as a highly effective and controllable nitrating agent for a broad range of substrates.[6]

    • Reaction Monitoring: Use TLC or LC-MS to track the disappearance of the starting material. If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) for a short period might be necessary, but this must be done cautiously.

Q3: My final hydrolysis of the ethyl ester to the carboxylic acid is incomplete. How can I ensure full conversion?

A3: Incomplete ester hydrolysis is usually a problem of insufficient reaction time, temperature, or hydrolytic agent concentration.

  • Causality: Saponification (base-catalyzed hydrolysis) is an equilibrium process. To drive it to completion, a sufficient excess of the base is required to ensure the carboxylate salt is formed irreversibly. The steric and electronic environment of the ester can also affect its reactivity.[7]

  • Troubleshooting Steps:

    • Increase Base Equivalents: Use a larger excess of NaOH or KOH (e.g., 3-5 equivalents instead of 1.5-2).

    • Increase Temperature/Time: Refluxing the reaction mixture is standard. If you are reacting at a lower temperature, increase it to the solvent's boiling point and extend the reaction time. Monitor by TLC until the starting ester spot has completely disappeared.

    • Add a Co-solvent: If your ester has poor solubility in the aqueous base, adding a water-miscible co-solvent like ethanol, methanol, or THF can improve reaction rates by creating a more homogeneous solution.

Category: Product Purity Issues

Q4: My TLC after nitration shows multiple spots close to the product spot. What are these impurities and how can I prevent them?

A4: The most common impurities from this step are regioisomers of nitration and dinitrated products.

  • Causality: While the C4 position of the pyrazole is electronically favored for nitration, the N-phenyl ring is also susceptible to electrophilic attack, typically at the para or ortho positions. If the reaction conditions are too harsh (high temperature, overly aggressive nitrating agent), dinitration (at C4 and on the phenyl ring) can also occur.

  • Troubleshooting & Purification Strategy:

    • Strict Temperature Control: This is the most critical parameter. Maintain the temperature at 0-5 °C during the addition of your substrate to the nitrating mixture. Do not let the internal temperature rise uncontrollably.

    • Stoichiometry: Use only a slight excess of nitric acid (e.g., 1.1-1.2 equivalents). A large excess will promote over-nitration.

    • Purification: These side products are often difficult to separate. Careful column chromatography on silica gel is the most effective method. A gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) will likely be required. Recrystallization may also be effective if a suitable solvent system can be found.

Troubleshooting Nitration Start Impure Product after Nitration CheckTemp Was Temperature < 10°C during addition? Start->CheckTemp CheckReagents Was >1.5 eq. HNO3 used? CheckTemp->CheckReagents Yes CauseHighTemp Probable Cause: Nitration on Phenyl Ring and/or Dinitration CheckTemp->CauseHighTemp No CauseExcessReagent Probable Cause: Over-nitration CheckReagents->CauseExcessReagent Yes CauseOk Impurity is likely unreacted starting material. CheckReagents->CauseOk No SolutionTemp Solution: Maintain 0-5°C, add substrate slowly. CauseHighTemp->SolutionTemp SolutionReagent Solution: Use 1.1-1.2 eq. HNO3. CauseExcessReagent->SolutionReagent SolutionPurify Solution: Purify via Column Chromatography or Recrystallization. CauseOk->SolutionPurify

Sources

Technical Support Center: Purification of Crude 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid. The purification of this compound is a critical step to ensure the reliability of subsequent experiments and the quality of final products. This document provides troubleshooting advice and answers to frequently asked questions to address specific issues that may arise during the purification process.

Compound of Interest
  • Compound Name: this compound

  • Molecular Formula: C₁₀H₇N₃O₄

  • Key Structural Features: A pyrazole ring substituted with a nitro group, a phenyl group, and a carboxylic acid group. These functional groups dictate the compound's polarity and chemical reactivity, which are important considerations for purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common challenges encountered during the purification of this compound.

Q1: My final product is an off-color, dark solid instead of the expected pale yellow or white crystals. What is the likely cause?

A1: Dark coloration in the final product typically indicates the presence of impurities. These can include residual starting materials, byproducts from the nitration reaction, or degradation of the target compound.[1] Overheating during solvent removal or exposure to strong acids or bases can also contribute to discoloration.

Troubleshooting Steps:

  • Control Reaction Temperature: Ensure that the temperature during the nitration step was carefully controlled, as these reactions can be exothermic and lead to the formation of side products.[1]

  • Activated Carbon Treatment: Consider treating a solution of the crude product with activated carbon (charcoal). This is a common technique to remove colored impurities.[1][2]

  • Workup Procedure Review: Re-evaluate your workup procedure to ensure the complete removal of any acidic residues that might be contributing to degradation.

Q2: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?

A2: Finding an ideal single solvent for recrystallization can be challenging. The best solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] If a single solvent is not effective, a mixed-solvent system is a good alternative.[3]

Troubleshooting & Optimization:

  • Solvent Screening: A systematic solvent screening is the first step.

    • Place small amounts (10-20 mg) of your crude product into several test tubes.

    • Add a small volume (0.5 mL) of various test solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, toluene).

    • Observe solubility at room temperature. A suitable solvent will not dissolve the compound at this temperature.

    • Gently heat the mixtures that did not dissolve. A good candidate will fully dissolve the compound upon heating.[1]

  • Mixed-Solvent Recrystallization: This is a powerful technique when a single solvent is not ideal.[3]

    • Dissolve the crude compound in a minimal amount of a hot "good" solvent (one in which it is soluble, like ethanol or acetone).

    • Gradually add a hot "anti-solvent" (one in which the compound is poorly soluble, like water or hexane) until the solution becomes slightly turbid.

    • Reheat the mixture until the solution is clear again, and then allow it to cool slowly.[3]

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point.[3] Here are several strategies to prevent this:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, which can allow crystallization to occur at a temperature below the compound's melting point.[3]

  • Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual cooling and prevent the rapid precipitation of an oil.[3]

  • Change the Solvent System: Experiment with different solvent or mixed-solvent combinations. A solvent with a lower boiling point might be beneficial.[3]

  • Use a Seed Crystal: If you have a small amount of the pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[3]

Q4: My recrystallization yield is very low. How can I improve it?

A4: Low yields during recrystallization can be due to several factors.[3] Consider the following to improve your recovery:

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[3]

  • Thorough Cooling: Ensure the solution is cooled sufficiently. After reaching room temperature, placing the flask in an ice bath can maximize crystal formation.[3]

  • Solvent Choice: The polarity of the chosen solvent significantly impacts yield. If the compound has some solubility at low temperatures, you will lose product in the mother liquor. Re-evaluate your solvent choice based on the screening protocol.

Q5: Column chromatography is not giving me good separation. What adjustments can I make?

A5: Poor separation in column chromatography can be frustrating. Here are some key parameters to adjust:

  • Mobile Phase Polarity: The polarity of the eluent is critical. For a polar compound like this compound, you will likely need a moderately polar mobile phase.

    • Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.

    • For carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the mobile phase can help prevent streaking on the column.[1]

  • Stationary Phase: Silica gel is a standard choice, but if separation is still poor, consider using a different stationary phase like alumina.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

Purification Protocols

Protocol 1: Single-Solvent Recrystallization

This is a standard method when a suitable single solvent is found.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring until the solvent boils and all the solid has dissolved.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[1][2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To encourage the growth of larger crystals, do not disturb the flask during this initial cooling phase.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.[3]

Protocol 2: Acid-Base Extraction

This technique is useful for separating the acidic target compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic this compound will be deprotonated and move into the aqueous layer as its salt.

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral and basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., concentrated HCl) until the product precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Visualizing the Purification Workflow

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Analysis & Final Product Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Insoluble Impurities? ColumnChromatography Column Chromatography Crude->ColumnChromatography Polarity Difference? AcidBaseExtraction Acid-Base Extraction Crude->AcidBaseExtraction Acidic Nature? Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis ColumnChromatography->Analysis AcidBaseExtraction->Analysis PureProduct Pure Product Analysis->PureProduct Purity Confirmed

Summary of Solvent Properties for Pyrazole Derivatives

Solvent SystemTypePolarityNotes
Ethanol, MethanolProticHighOften good solvents for polar pyrazole derivatives.[3]
Ethyl Acetate, AcetoneAproticMediumGood general-purpose solvents for a range of polarities.
Toluene, HexaneNonpolarLowCan be used as anti-solvents in mixed-solvent systems.
Ethanol / WaterMixed ProticHighA common and effective mixed-solvent system.[3]
Hexane / Ethyl AcetateMixedVariableUseful for adjusting polarity in chromatography and recrystallization.[3]

RecrystallizationTroubleshooting Start {Problem During Recrystallization} OilingOut {Compound 'Oils Out'} Start->OilingOut LowYield {Low Yield} Start->LowYield NoCrystals {No Crystals Form} Start->NoCrystals Sol_Oiling Increase solvent volume Slow down cooling Change solvent system Use a seed crystal OilingOut->Sol_Oiling Solution Sol_LowYield Use minimum hot solvent Ensure thorough cooling Re-evaluate solvent choice LowYield->Sol_LowYield Solution Sol_NoCrystals Scratch inner flask surface Add a seed crystal Concentrate the solution Allow more time for cooling NoCrystals->Sol_NoCrystals Solution

References

  • Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid - Benchchem.
  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem.
  • Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts | Analytical Chemistry - ACS Publications. Available at: [Link]

  • How can I purify carboxylic acid? - ResearchGate. Available at: [Link]

  • Technical Support Center: Purification of Carboxylic Acids from Carbonylation - Benchchem.
  • 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.

Sources

overcoming challenges in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing substituted pyrazole scaffolds. Pyrazoles are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] However, their synthesis is often plagued by challenges related to regioselectivity, yield, and purification.

This document moves beyond simple protocols to explain the underlying principles governing these reactions. Here, you will find answers to common problems, detailed troubleshooting guides, and robust experimental procedures grounded in established literature, helping you to optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of substituted pyrazoles, particularly focusing on the classical Knorr synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5]

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl is producing an inseparable mixture of regioisomers. How can I control the regioselectivity?

A1: This is the most prevalent challenge in pyrazole synthesis.[6][7][8] The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl can lead to two constitutional isomers because the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[6] The outcome is a delicate balance of electronic, steric, and reaction-condition-dependent factors.[6]

Root Cause Analysis:

  • Electronic Effects: The most electrophilic carbonyl carbon is typically attacked first. An electron-withdrawing group (like -CF₃) will activate the adjacent carbonyl, making it more susceptible to nucleophilic attack by the more nucleophilic nitrogen of the hydrazine (the unsubstituted -NH₂).

  • Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine will direct the reaction pathway toward the least sterically hindered carbonyl group.[6]

  • Reaction Conditions (pH is Critical):

    • Acidic Conditions: Under acidic conditions, the substituted nitrogen of the hydrazine is more likely to be protonated, reducing its nucleophilicity. The terminal, unsubstituted -NH₂ group becomes the primary nucleophile. It will preferentially attack the most electrophilic (often the least sterically hindered) carbonyl carbon.[6][9]

    • Neutral/Basic Conditions: In neutral or basic media, the substituted nitrogen is more nucleophilic and can compete in the initial attack, often leading to mixtures.

Troubleshooting & Optimization Strategies:

  • pH Control (Primary Lever): The most effective tool for controlling regioselectivity is adjusting the pH.[6]

    • To favor one isomer: Add a catalytic amount of a strong acid like HCl or glacial acetic acid. This protonates the dicarbonyl, activating it, and ensures the terminal -NH₂ of the hydrazine acts as the dominant nucleophile.[9][10]

    • To favor the other isomer: Running the reaction under neutral conditions or with a mild base may alter the selectivity, though it often leads to mixtures. Careful screening is necessary.

  • Solvent Selection: The solvent can dramatically influence the reaction's course.

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity in certain systems.[11] These solvents can stabilize intermediates through hydrogen bonding, favoring one reaction pathway over another.[11]

  • Temperature Modulation: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product. Start at room temperature or even 0 °C before resorting to heating.

Visualizing the Regioselectivity Problem:

G cluster_0 Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine cluster_1 Reaction Conditions R1-C(O)-CH2-C(O)-R2 R1-C(O)-CH2-C(O)-R2 R3-NH-NH2 R3-NH-NH2 Acidic_pH Acidic pH (e.g., AcOH) Neutral_pH Neutral/Basic pH Pathway_A Pathway_A Acidic_pH->Pathway_A Favors one pathway (Terminal -NH2 attacks) Pathway_B Pathway_B Neutral_pH->Pathway_B Competitive pathways Regioisomer_1 Regioisomer_1 Pathway_A->Regioisomer_1 Major Product Mixture Mixture Pathway_B->Mixture Regioisomer 1 + Regioisomer 2 G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve 1. Dissolve 1,3-Diketone in Ethanol Add_Hydrazine 2. Add Hydrazine (1.1 eq) Dissolve->Add_Hydrazine Add_Catalyst 3. Add Catalytic Acetic Acid Add_Hydrazine->Add_Catalyst Heat 4. Heat to Reflux (80-100°C) Add_Catalyst->Heat Monitor 5. Monitor by TLC Heat->Monitor Cool 6. Cool to RT Monitor->Cool Isolate 7. Isolate Product (Filtration or Precipitation) Cool->Isolate Purify 8. Recrystallize Isolate->Purify Final_Product Pure Pyrazole Purify->Final_Product

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole formation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions effectively.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis & Their Solutions

This section addresses the most frequent challenges encountered during pyrazole synthesis, offering step-by-step solutions and the rationale behind them.

Problem 1: Consistently Low Reaction Yields

Question: My pyrazole synthesis is consistently resulting in low yields. What are the potential causes and how can I improve the outcome?

Answer: Low yields in pyrazole synthesis are a common frustration, often stemming from incomplete reactions, degradation of starting materials, or the formation of side products. Here’s a systematic approach to diagnosing and resolving this issue:

  • Incomplete Reaction:

    • Causality: The cyclocondensation reaction to form the pyrazole ring can be slow or may not go to completion without proper activation.

    • Solution:

      • Catalyst Optimization: For reactions like the Knorr synthesis (condensation of a 1,3-dicarbonyl with a hydrazine), a catalytic amount of acid is often crucial.[1] A few drops of glacial acetic acid can facilitate the initial hydrazone formation, which is a key intermediate.[2] However, be mindful that strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.[1]

      • Reaction Time and Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending it. A moderate increase in temperature can also enhance the reaction rate.[1][3] However, excessive heat can lead to degradation, so careful optimization is key.[3] Some modern approaches utilize microwave irradiation to significantly shorten reaction times and improve yields.[2][4]

  • Reactant Stability:

    • Causality: Hydrazine derivatives, particularly phenylhydrazines, can be sensitive to air and light, leading to oxidation and the formation of colored impurities that can inhibit the reaction.[1]

    • Solution:

      • Purity of Starting Materials: Ensure your hydrazine derivative is pure. If it has darkened in color, it may have degraded.

      • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]

  • Solvent Effects:

    • Causality: The choice of solvent can significantly impact the reaction rate and outcome. A solvent that works well for one set of substrates may not be optimal for another.[5]

    • Solution:

      • Solvent Screening: If yields are poor, consider screening a range of solvents. For the Knorr synthesis, polar protic solvents like ethanol are common.[6] However, in some cases, aprotic dipolar solvents such as DMF or NMP have shown better results.[6] Green chemistry approaches often advocate for water or solvent-free conditions.[7][8]

Problem 2: Formation of Multiple Products (Regioisomers)

Question: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of two pyrazole isomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1] The two non-equivalent nitrogen atoms of the hydrazine can attack the two different carbonyl groups of the dicarbonyl compound, leading to two possible products.

  • Understanding the Mechanism: The initial and kinetically favored attack usually occurs at the more electrophilic (less sterically hindered) carbonyl group. The subsequent cyclization then determines the final regioisomer.

  • Strategies for Controlling Regioselectivity:

    • pH Control: The pH of the reaction medium can influence which carbonyl group is more reactive. In acidic conditions, the more basic carbonyl oxygen is preferentially protonated, making its carbon more electrophilic. Experimenting with slightly acidic, neutral, or slightly basic conditions can favor the formation of one isomer over the other.

    • Solvent Choice: The solvent can play a crucial role in regioselectivity. For instance, using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has been shown to significantly improve the regioselectivity in favor of the desired isomer compared to reactions in ethanol.[9]

    • Temperature Control: In some systems, temperature can be a deciding factor. Running the reaction at a lower temperature may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product. A temperature-controlled divergent synthesis approach has been developed for certain pyrazole derivatives.[10][11]

    • Protecting Groups: In more complex syntheses, temporarily protecting one of the carbonyl groups to direct the initial attack of the hydrazine can be a viable, albeit more synthetically demanding, strategy.

Problem 3: Isolation of a Pyrazoline Instead of a Pyrazole

Question: My reaction with an α,β-unsaturated ketone and hydrazine yielded a product that I believe is a pyrazoline, not the aromatic pyrazole I expected. How can I confirm this and obtain the desired pyrazole?

Answer: This is a very common outcome, as the initial cyclocondensation of a hydrazine with an α,β-unsaturated ketone or aldehyde typically forms a 4,5-dihydro-1H-pyrazole, also known as a pyrazoline.[1][3] The final aromatic pyrazole is obtained through an oxidation step.

  • Confirmation:

    • NMR Spectroscopy: The most definitive way to distinguish between a pyrazole and a pyrazoline is through 1H NMR spectroscopy. Pyrazolines will show aliphatic protons in the 5-membered ring, typically as a complex multiplet, whereas the aromatic pyrazole will have a characteristic signal for the proton on the pyrazole ring.

  • Achieving Aromatization:

    • In-situ Oxidation: Sometimes, the pyrazoline can be oxidized to the pyrazole in the same reaction pot. The choice of solvent and reaction conditions can influence this. For example, simply heating in glacial acetic acid can sometimes promote oxidative aromatization.[1]

    • Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can perform a separate oxidation step. Common methods include:

      • Refluxing with a mild oxidizing agent.

      • Using bromine in a suitable solvent.[1]

      • Some modern methods utilize visible light photoredox catalysis with air as the terminal oxidant for a greener approach.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazoles?

A1: The most prominent methods for pyrazole synthesis include:

  • Knorr Pyrazole Synthesis: This is the classical and most widely used method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][13]

  • Synthesis from α,β-Unsaturated Carbonyls: A versatile approach using α,β-unsaturated aldehydes or ketones with hydrazines, which often proceeds through a pyrazoline intermediate that is subsequently oxidized.[2]

  • 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole (like a diazo compound or a nitrile imine) with a dipolarophile (such as an alkyne or alkene) to construct the pyrazole ring.[6][14]

  • Multicomponent Reactions (MCRs): These are efficient one-pot syntheses where three or more reactants combine to form the pyrazole product, offering high atom economy and procedural simplicity.[6][15]

Q2: How do I choose the right catalyst for my pyrazole synthesis?

A2: The choice of catalyst depends on the specific reaction.

  • For the Knorr synthesis , a simple acid catalyst like glacial acetic acid is often sufficient.[2]

  • Various Lewis acids such as lithium perchlorate have also been employed.[3]

  • Transition metal catalysts , including those based on silver, copper, and palladium, have been used for more specialized transformations, such as reactions involving alkynes or for promoting specific regioselectivity.[3][6]

  • Green catalysts , such as nano-ZnO, have been developed for more environmentally friendly protocols.[3][6] The influence of the catalyst proportion on the reaction yield is also an important parameter to optimize.

Q3: My final pyrazole product is an oil and won't solidify. How can I purify it?

A3: An oily product can be due to residual solvent or impurities that lower its melting point. Here are some purification strategies:

  • High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by drying under high vacuum.[16]

  • Column Chromatography: This is a highly effective method for purifying oily products and for separating closely related impurities like regioisomers.[16] A suitable solvent system can be determined by TLC.

  • Salt Formation and Crystallization: Pyrazoles are basic and can be treated with an acid (e.g., HCl) to form a salt, which is often a crystalline solid. This salt can be purified by recrystallization and then neutralized to recover the pure pyrazole.[16][17]

  • Recrystallization from a Mixed Solvent System: If a single solvent is not effective, try dissolving the oil in a minimal amount of a "good" solvent (e.g., ethanol) and then adding a "poor" solvent (e.g., water or hexane) dropwise until turbidity is observed, followed by slow cooling.[18]

Q4: How can I remove colored impurities from my pyrazole product?

A4: Colored impurities can often be removed through the following methods:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite. The charcoal adsorbs the colored impurities. Be aware that this may also reduce your yield slightly.[16][18]

  • Recrystallization: This is often effective as the colored impurities may have different solubility profiles and remain in the mother liquor.[16][18]

  • Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The more polar colored impurities may be retained on the silica.[16]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a general guideline for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,3-dicarbonyl compound (1 equivalent) and the hydrazine derivative (1-1.2 equivalents).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol, to dissolve the reactants. Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[2]

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase could be a mixture of ethyl acetate and hexane.[2]

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting starting material), cool the reaction mixture to room temperature.

  • Isolation: The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2][16]

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for purifying a solid pyrazole compound.

  • Solvent Selection: Choose a solvent in which the pyrazole is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, methanol, and isopropanol.[18]

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture with stirring until the solvent boils and the pyrazole is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.[18]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low Yield Observed check_completeness Reaction Complete? start->check_completeness incomplete_actions Increase Time/Temp Optimize Catalyst check_completeness->incomplete_actions No check_purity Pure Starting Materials? check_completeness->check_purity Yes end_success Yield Improved incomplete_actions->end_success impure_actions Purify/Use Fresh Reagents Use Inert Atmosphere check_purity->impure_actions No check_conditions Optimal Solvent/Conditions? check_purity->check_conditions Yes impure_actions->end_success condition_actions Solvent Screen Optimize Temp/pH check_conditions->condition_actions No end_fail Consult Specialist check_conditions->end_fail Yes condition_actions->end_success

Caption: A troubleshooting workflow for addressing low yields in pyrazole synthesis.

Key Synthetic Pathways to Pyrazoles

Pyrazole_Synthesis cluster_knorr Knorr Synthesis cluster_ab From α,β-Unsaturated Carbonyls cluster_cyclo 1,3-Dipolar Cycloaddition pyrazole Pyrazole knorr_reactants 1,3-Dicarbonyl Hydrazine knorr_reactants->pyrazole Condensation ab_reactants α,β-Unsaturated Carbonyl Hydrazine pyrazoline Pyrazoline Intermediate ab_reactants->pyrazoline Cyclocondensation pyrazoline->pyrazole Oxidation cyclo_reactants 1,3-Dipole (e.g., Diazo) Dipolarophile (e.g., Alkyne) cyclo_reactants->pyrazole Cycloaddition

Caption: Major synthetic routes for the formation of the pyrazole ring.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). NIH. [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). R Discovery. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme. [Link]

  • review of pyrazole compounds' production, use, and pharmacological activity. (2024). Community Practitioner. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Method for purifying pyrazoles. (n.d.).
  • Influence of catalyst proportion on the synthesis of pyranopyrazole. (n.d.). ResearchGate. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025). J. Braz. Chem. Soc.. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

Sources

managing side products in the synthesis of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into managing side products and optimizing this critical synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and adapt the synthesis with confidence.

The primary route to this compound is the electrophilic nitration of 1-phenyl-1H-pyrazole-3-carboxylic acid. While seemingly straightforward, this reaction is sensitive to process parameters that can lead to a range of side products, impacting yield, purity, and downstream applications. This guide provides a structured approach to identifying, mitigating, and eliminating these impurities.

Core Synthesis Pathway

The desired transformation involves the regioselective nitration at the C4 position of the pyrazole ring, which is the most electronically activated and sterically accessible site for electrophilic attack under controlled conditions[1][2].

Synthesis_Workflow SM 1-Phenyl-1H-pyrazole- 3-carboxylic acid Product 4-Nitro-1-phenyl-1H-pyrazole- 3-carboxylic acid SM->Product C4-Nitration (Desired Reaction) Temp < 10 °C Reagents Nitrating Mixture (HNO3 / H2SO4) Reagents->SM

Caption: Ideal synthetic route for the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the nitration?

A standard protocol involves the slow, dropwise addition of a pre-chilled nitrating mixture (typically a 1:1 or 1:2 molar ratio of concentrated nitric acid to sulfuric acid) to a solution of 1-phenyl-1H-pyrazole-3-carboxylic acid dissolved in concentrated sulfuric acid. The key is maintaining a low temperature, usually between 0-10 °C, throughout the addition and subsequent stirring[3][4].

Q2: My reaction mixture turned dark brown or black upon adding the nitrating agent. Is this normal?

This is a common observation and indicates some level of oxidative degradation. The nitrating mixture is a powerful oxidizing agent[5]. While minor color change is expected, a rapid shift to a dark, tarry appearance suggests excessive degradation due to:

  • Poor Temperature Control: The rate of oxidative side reactions increases significantly with temperature.

  • Localized Hotspots: Adding the nitrating agent too quickly can create localized areas of high temperature.

  • Impure Starting Materials: Contaminants can be more susceptible to oxidation.

Q3: My final yield is significantly lower than reported in the literature. What are the most likely causes?

Low yield is typically traced back to three issues:

  • Incomplete Reaction: Insufficient reaction time or temperature may leave a significant amount of starting material unreacted.

  • Side Product Formation: The most common cause is the diversion of starting material into undesired isomers or dinitrated products, which are then lost during purification.

  • Degradation: As mentioned in Q2, aggressive reaction conditions can destroy both the starting material and the product.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Prepare a sample by carefully quenching a small aliquot of the reaction mixture in ice-water and extracting it with ethyl acetate. Spot this against your starting material on a silica gel plate. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation. An appropriate mobile phase would be a mixture like Ethyl Acetate/Hexane with a small amount of acetic acid to ensure sharp spots for the carboxylic acids.

Troubleshooting Guide: Side Product Identification & Mitigation

This section provides a deep dive into the specific side products encountered during this synthesis. Understanding their formation mechanism is crucial for effective prevention.

Side Product Profile

Side_Products cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways SM Starting Material (1-phenyl-pyrazole-3-COOH) Product Desired Product (4-Nitro...) SM->Product Controlled Nitration (C4 Attack) Isomer Phenyl-Nitrated Isomer (1-(p-nitrophenyl)...) SM->Isomer High Acidity (Pyrazole Protonation) Dinitro Dinitrated Product (4-nitro-1-(p-nitrophenyl)...) SM->Dinitro Excess HNO3 High Temp Degradation Degradation Products SM->Degradation High Temp > 20 °C Product->Dinitro Excess HNO3 High Temp

Caption: Formation pathways for the desired product and common side products.

Issue 1: Formation of Phenyl-Nitrated Isomer

Q: My characterization data (HPLC, NMR) shows an isomer. My hypothesis is 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid. How does this form?

A: Your hypothesis is likely correct. This isomer is a classic example of how reaction medium acidity dictates regioselectivity.

  • Mechanistic Cause: In highly concentrated sulfuric acid, the pyrazole ring's nitrogen atoms can become protonated. This protonation acts like a strong electron-withdrawing group, deactivating the entire pyrazole ring toward further electrophilic attack. Consequently, the phenyl ring, although also deactivated, becomes the more favorable site for nitration, primarily at the para position[1].

Q: How do I suppress the formation of this phenyl-nitrated isomer?

A: The key is to avoid protonating the pyrazole ring, or to use conditions where C4-nitration is kinetically much faster.

  • Recommended Action: Employ a less acidic medium or a different nitrating system. While HNO₃/H₂SO₄ is standard, systems like "acetyl nitrate" (formed from nitric acid and acetic anhydride) are known to selectively nitrate the 4-position of the pyrazole ring even in phenyl-substituted systems[1]. If using mixed acid, ensure the lowest effective concentration of H₂SO₄ is used and maintain strict temperature control, as the equilibrium of protonation can be temperature-dependent.

Issue 2: Over-reaction and Dinitration

Q: I'm observing a byproduct with a molecular weight corresponding to the addition of two nitro groups. How can I prevent this?

A: This is a dinitration product, likely 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid. It arises from overly harsh reaction conditions.

  • Mechanistic Cause: Once the desired product is formed, it can undergo a second nitration on the phenyl ring if conditions are sufficiently forcing (excess nitrating agent, elevated temperature, or prolonged reaction time)[1]. The first nitro group on the pyrazole ring deactivates the system, but not enough to prevent a second nitration under aggressive conditions.

  • Recommended Action:

    • Stoichiometry Control: Use a slight excess, but no more than 1.1-1.2 equivalents, of nitric acid.

    • Temperature Management: Strictly maintain the temperature below 10 °C. Do not let the reaction exotherm.

    • Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction promptly by pouring it onto crushed ice.

Issue 3: Oxidative Degradation

Q: My crude product is a dark, difficult-to-purify solid with low recovery. What causes this and how can it be fixed?

A: This points to significant oxidative degradation of your material by the nitrating mixture.

  • Mechanistic Cause: Aromatic systems, especially heterocycles, can be susceptible to oxidation by concentrated nitric acid, leading to ring-opening or polymerization, resulting in intractable tars[5]. This is exacerbated by higher temperatures and high concentrations of the oxidizing agent.

  • Recommended Action:

    • Inverse Addition: Consider adding the solution of your starting material in sulfuric acid to the pre-chilled nitrating mixture. This ensures that the substrate is never exposed to a large excess of the nitrating agent.

    • Efficient Cooling: Use an ice/salt bath or a cryocooler to maintain a temperature closer to 0 °C.

    • Rapid Quenching: Ensure the quenching process (pouring onto ice) is done quickly and with vigorous stirring to dissipate heat and dilute the acid rapidly.

Troubleshooting Summary Table
Problem Observed Probable Cause(s) Recommended Corrective Action(s)
Isomer Impurity High medium acidity leading to pyrazole ring deactivation.Use a milder nitrating system (e.g., acetyl nitrate) or minimize H₂SO₄ concentration.[1]
Dinitration Product Excess nitrating agent; elevated temperature (>10 °C); long reaction time.Use max 1.2 eq. HNO₃; maintain temp < 10 °C; monitor via TLC and quench upon completion.
High Starting Material Insufficient nitrating agent; reaction time too short; temperature too low.Ensure at least 1.1 eq. HNO₃; allow to stir for 1-2 hours after addition; maintain 5-10 °C.
Dark/Tarry Product Poor temperature control; localized hotspots during addition.Maintain temp < 5 °C; use slow, dropwise addition with vigorous stirring; consider inverse addition.

Recommended Purification Protocols

Protocol 1: Recrystallization for Purity Enhancement

This protocol is effective for removing small amounts of isomers and unreacted starting material from a solid crude product.

  • Solvent Selection: Test solubility of the crude product in various solvents. Ethanol, or a mixture of ethanol and water, is often a good starting point.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent. If the solution is highly colored, you may add a small amount of activated charcoal and hot filter it (use caution with flammable solvents).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification via Acid-Base Extraction

This method is excellent for removing neutral impurities (like potential degradation byproducts) and can help separate acidic compounds with significantly different pKa values[6].

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a 1 M sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid will move to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers and wash once with a small amount of ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 2 M hydrochloric acid (HCl) until the pH is ~1-2. The purified product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

Diagnostic Troubleshooting Workflow

Troubleshooting_Workflow start Synthesis Complete Analyze Crude Product (TLC, HPLC, NMR) q_purity Is Purity >95%? start->q_purity end_ok Process Complete q_purity->end_ok Yes q_main_impurity What is the main impurity? q_purity->q_main_impurity No is_sm Unreacted Starting Material q_main_impurity->is_sm Starting Material is_isomer Isomeric Byproduct q_main_impurity->is_isomer Isomer is_dinitrated Dinitrated Byproduct q_main_impurity->is_dinitrated Higher MW is_tar Dark Color / Tar q_main_impurity->is_tar Degradation action_sm Increase reaction time/temp (stay <10°C) or Increase HNO3 to 1.2 eq is_sm->action_sm action_isomer Reduce H2SO4 conc. Or use milder nitrating agent (e.g., Acetyl Nitrate) is_isomer->action_isomer action_dinitrated Reduce HNO3 to 1.1 eq. Maintain temp < 5°C Quench immediately after completion is_dinitrated->action_dinitrated action_tar Improve cooling (0-5°C) Slow down addition rate Consider inverse addition is_tar->action_tar action_sm->start Rerun Synthesis action_isomer->start Rerun Synthesis action_dinitrated->start Rerun Synthesis action_tar->start Rerun Synthesis

Caption: A step-by-step workflow for diagnosing and resolving synthesis issues.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2019). PubMed Central. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • HOGGETT, J. G., et al. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
  • Janssen, J. W. A. M., et al. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]

  • 1-Phenyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • Process for purification of carboxylic acids. (1941).
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au. [Link]

  • Exercise book on Aromatic Nitrogen Heterocycles Chemistry. DOKUMEN.PUB. [Link]

  • Nitropyrazoles. (1997). ResearchGate. [Link]

  • Finar, I. L., & Hurlock, R. J. (1958). The reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. [Link]

  • EAS Reactions with Nitrogen Heterocycles. (2021). Chad's Prep. [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2015). The Royal Society of Chemistry. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. (2011). ResearchGate. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review. (2021). ResearchGate. [Link]

  • Method for purifying pyrazoles. (2011).
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). ScienceDirect. [Link]

Sources

troubleshooting guide for the Vilsmeier-Haack reaction in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction, specifically tailored for its application in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this powerful formylation reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions curated by our senior application scientists.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses common issues encountered during the Vilsmeier-Haack formylation of pyrazoles. Each entry follows a question-and-answer format to help you diagnose and resolve experimental challenges.

Question 1: Why is my reaction showing low or no conversion to the desired 4-formylpyrazole?

Answer: Failure to form the product is a frequent issue that can be traced back to several key factors related to substrate reactivity and reaction conditions.

Causality Analysis: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2][3] Its success hinges on the pyrazole ring being sufficiently electron-rich to attack the Vilsmeier reagent (the electrophile).[4] Any factor that reduces the nucleophilicity of the pyrazole or the electrophilicity of the reagent can stall the reaction.

Troubleshooting Steps:

  • Assess Your Substrate's Electronic Properties: Pyrazoles substituted with strong electron-withdrawing groups (EWGs), such as nitro or trifluoromethyl groups, exhibit low reactivity.[5] The EWGs deactivate the pyrazole ring, making the electrophilic attack unfavorable. If your substrate has strong EWGs, you may need to employ harsher conditions or consider alternative synthetic routes.

  • Increase Reaction Temperature: Many Vilsmeier-Haack reactions on pyrazoles require significant thermal energy. While reagent formation is done at low temperatures (0 to -10 °C), the formylation step often requires heating.[6] Reactions that are sluggish at 70-80 °C may proceed effectively at higher temperatures, such as 120 °C.[5][7]

  • Optimize Reagent Stoichiometry: An excess of the Vilsmeier reagent is often necessary. For challenging substrates, increasing the equivalents of both POCl₃ and DMF can drive the reaction to completion. A 2-fold excess of POCl₃ and a 5-fold excess of DMF relative to the pyrazole substrate has been shown to significantly improve yields.[5]

  • Verify Reagent Quality: The reaction is highly sensitive to moisture. Ensure you are using anhydrous DMF, as any water will rapidly quench the Vilsmeier reagent.[8] Similarly, use fresh, high-quality POCl₃.

// Node Definitions Start [label="Low or No Product Observed", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSubstrate [label="1. Analyze Substrate Electronics\n(Are strong EWGs present?)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckTemp [label="2. Review Reaction Temperature\n(Was it heated sufficiently?)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckReagents [label="3. Verify Reagent Stoichiometry & Quality\n(Excess reagent? Anhydrous DMF?)", fillcolor="#F1F3F4", fontcolor="#202124"]; HarshConditions [label="Consider Harsher Conditions\n(e.g., Temp > 100°C)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseTemp [label="Increase Temperature\n(e.g., to 120°C)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseReagents [label="Increase Reagent Equivalents\n(e.g., 2x POCl₃, 5x DMF)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; AltRoute [label="Alternative Synthesis Route\nMay Be Required", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Success [label="Reaction Successful", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckSubstrate; CheckSubstrate -> HarshConditions [label="Yes"]; CheckSubstrate -> CheckTemp [label="No"]; HarshConditions -> AltRoute [label="Still fails"]; HarshConditions -> Success [label="Works"]; CheckTemp -> IncreaseTemp [label="No, ran at <80°C"]; CheckTemp -> CheckReagents [label="Yes, ran at >100°C"]; IncreaseTemp -> Success; CheckReagents -> IncreaseReagents [label="No, used ~1:1 ratio"]; CheckReagents -> AltRoute [label="Yes, quality & ratio were optimal"]; IncreaseReagents -> Success; } ` Caption: Troubleshooting workflow for low conversion.

Question 2: My reaction is messy, and I'm isolating unexpected side products. What are they and how can I avoid them?

Answer: The formation of side products often results from the reactivity of other functional groups on your pyrazole substrate or from impurities generated under the reaction conditions.

Causality Analysis: The Vilsmeier reagent is a potent electrophile, but POCl₃ also acts as a chlorinating agent, particularly for alcohols. Furthermore, the solvent DMF can undergo slight decomposition at high temperatures for prolonged periods, which can lead to other reactions.

Common Side Products and Solutions:

Side ProductProbable CauseRecommended Solution
Chlorinated Derivative Presence of a hydroxyl (-OH) group on a substituent (e.g., a hydroxyethyl group). POCl₃ replaces the -OH with a chlorine atom.[5][6]Protect the hydroxyl group before the reaction using a standard protecting group (e.g., silyl ether) that is stable to the reaction conditions.
Hydroxymethylated Pyrazole Long heating times at high temperatures can cause DMF to generate small amounts of formaldehyde in situ, which can then react with the pyrazole.[5]Monitor the reaction closely by TLC. Aim for the shortest reaction time necessary for full conversion of the starting material to minimize this side reaction.
Dehydrochlorination Product If the substrate contains a chloroethyl or similar group, elimination can occur under the heated reaction conditions to form a vinyl group.[5]Run the reaction at the lowest possible temperature that still allows for efficient formylation to disfavor the elimination pathway.

Frequently Asked Questions (FAQs)

Q1: What is the correct procedure for preparing the Vilsmeier reagent?

A1: The Vilsmeier reagent (a chloroiminium salt) must be prepared in situ under cold, anhydrous conditions.[9][10] The reaction between DMF and POCl₃ is exothermic and moisture-sensitive.

Protocol for Vilsmeier Reagent Formation:

  • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the required amount of anhydrous DMF.

  • Cool the flask to -10 °C to 0 °C using an ice-salt or acetone/dry ice bath.

  • Add POCl₃ dropwise to the cold, stirred DMF.[6] A viscous, white precipitate of the Vilsmeier reagent should form.[6]

  • Stir the mixture at this low temperature for 15-30 minutes to ensure complete formation before adding your pyrazole substrate.

// Node Definitions Reagents [label="DMF + POCl₃", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; VilsmeierReagent [label="Vilsmeier Reagent\n(Electrophilic Iminium Salt)", shape=cds, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole Substrate\n(Nucleophile)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Attack [label="Electrophilic Attack\n(at C4 position)", shape=invtriangle, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Iminium Intermediate", shape=cds, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Aqueous Work-up\n(Hydrolysis)", shape=invtriangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="4-Formylpyrazole", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Reagents -> VilsmeierReagent [label="Step 1: Formation"]; VilsmeierReagent -> Attack; Pyrazole -> Attack; Attack -> Intermediate [label="Step 2: Substitution"]; Intermediate -> Hydrolysis [label="Step 3: Quench"]; Hydrolysis -> Product; } ` Caption: Key mechanistic steps in pyrazole formylation.

Q2: What is the standard work-up procedure and why is it so critical?

A2: The work-up procedure is crucial for both safety and product isolation. It involves hydrolyzing the reactive iminium intermediate and neutralizing acidic byproducts.

Causality Analysis: The reaction mixture contains unreacted POCl₃, which reacts violently with water in a highly exothermic process.[9] The hydrolysis also produces phosphoric acid and HCl, which must be neutralized to allow for the extraction of the organic product.

Recommended Work-up Protocol:

  • Cooling: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Quenching (Reverse Addition): Prepare a separate beaker with a large amount of crushed ice or an ice-water slurry. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[8] This "reverse quench" helps to safely dissipate the heat from the hydrolysis of excess POCl₃.[9]

  • Neutralization: The resulting aqueous solution will be highly acidic. Slowly add a saturated base solution (e.g., NaOH or Na₂CO₃) until the pH is neutral or slightly basic (pH 7-8). This step is often accompanied by the precipitation of the crude product.

  • Extraction: If the product precipitates, it can be collected by filtration. If it remains in solution, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified, typically by column chromatography on silica gel.[5]

Q3: My starting material is a hydrazone, not a pre-formed pyrazole. Does this change the reaction?

A3: Yes, this is a common and powerful variation of the reaction. When starting with a hydrazone derived from a methyl ketone, the Vilsmeier reagent acts as both a cyclizing and formylating agent in a one-pot process.[8][11][12] The reaction proceeds through a double formylation mechanism to first construct the pyrazole ring and then install the formyl group at the C4 position.[8] The general troubleshooting principles regarding temperature, reagent stoichiometry, and substrate electronics still apply.

References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2023). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2011). Molecules. [Link]

  • Vilsmeier-Haack Reaction. (2014). Chem-Station Int. Ed.[Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • Vilsmeier-Haack reaction. chemeurope.com. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2005). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

Sources

Technical Support Center: Enhancing the Storage Stability of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this critical research compound. By understanding its chemical liabilities and implementing proper storage and handling protocols, users can mitigate degradation, ensure experimental reproducibility, and maintain the purity of their samples.

The structure of this compound incorporates three key functional groups: a nitroaromatic system, a pyrazole ring, and a carboxylic acid. Each of these moieties presents distinct stability challenges. The electron-withdrawing nitro group can make the aromatic system susceptible to certain reactions and photosensitivity[1][2][3]. The pyrazole ring, while generally stable, can be prone to oxidation[4][5]. Finally, the carboxylic acid group dictates its acidic nature and potential reactivity with bases[6]. This guide provides a framework for addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: My solid sample of this compound has developed a yellowish or brownish tint over time. What is the likely cause?

A1: Discoloration is a common indicator of degradation, most frequently caused by oxidation or photodegradation. Pyrazole derivatives can undergo oxidation, leading to colored byproducts[5]. Furthermore, nitroaromatic compounds are known to be photosensitive and can degrade upon exposure to UV or visible light, often forming colored impurities[1][2][4]. To prevent this, it is imperative to store the compound in the dark, preferably in an amber glass vial, and under an inert atmosphere like argon or nitrogen[5].

Q2: I observe a new, more polar peak in my HPLC chromatogram during analysis. What could this be?

A2: The appearance of a new, more polar peak often suggests a degradation product. Given the compound's structure, a likely candidate could be a product of nitro group reduction or hydrolysis, although without further characterization, this is speculative. Forced degradation studies under various stress conditions (acid, base, oxidative, thermal, photolytic) can help proactively identify such potential degradants[7].

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: Yes, for long-term stability, storage under an inert atmosphere (argon or nitrogen) is highly recommended. This practice minimizes the risk of oxidative degradation, which can affect the pyrazole moiety and other parts of the molecule[4][5]. For short-term storage (a few weeks), a tightly sealed container in a desiccator may be sufficient if the material is not in constant use.

Q4: What is the primary role of the nitro group in the potential instability of the molecule?

A4: The nitro group is strongly electron-withdrawing, which can make the compound susceptible to nucleophilic attack. More significantly, nitroaromatic compounds are often photosensitive and can undergo complex photochemical reactions[1][3]. The nitro group can also be reduced to form amino or other reduced species, representing a key degradation pathway.

Troubleshooting Guide: Common Stability Issues

This section provides a deeper dive into specific problems, their root causes, and corrective actions.

Issue 1: Gradual Loss of Purity and Appearance of Unknown Impurities
  • Symptoms: Decreasing peak area of the main compound in HPLC analysis over time, with the concurrent rise of one or more new peaks.

  • Underlying Cause: This is a classic sign of chemical degradation. The specific pathway depends on the storage conditions. The primary suspects are oxidation, photodegradation, and hydrolysis.

  • Investigative Protocol:

    • Characterize Impurities: Use a hyphenated technique like LC-MS to determine the mass of the impurity peaks. This provides vital clues to the degradation pathway (e.g., a mass increase of 16 amu could suggest oxidation, while a decrease of 44 amu could indicate decarboxylation).

    • Review Storage History: Scrutinize the storage conditions. Was the container tightly sealed? Was it exposed to light? What was the storage temperature? Was the headspace filled with air?

    • Perform Forced Degradation: To confirm the identity of the degradants, perform a forced degradation study as outlined in the "Experimental Protocols" section below. This can help match the observed impurities to specific stress conditions.

  • Corrective Actions:

    • Immediately transfer an aliquot of a pure, reference sample to an amber vial.

    • Purge the vial with argon or nitrogen gas.

    • Seal the vial tightly with a high-quality cap and septum.

    • Store at the recommended temperature (see Table 1).

Diagram: Potential Degradation Pathways

G cluster_main This compound cluster_products Potential Degradation Products Main Parent Compound Photo Photodegradation Products Main->Photo Light (UV/Vis) Oxid Oxidative Products (e.g., N-oxides) Main->Oxid Oxygen / Peroxides Red Nitro-Reduced Products (e.g., Amino derivative) Main->Red Reducing Agents

Caption: Potential degradation pathways for the target compound.

Recommended Storage Protocols

Adherence to proper storage conditions is the most effective strategy for preserving the stability of this compound.

ParameterConditionRationale
Temperature -20°C (Long-term) 2-8°C (Short-term)Reduces the rate of all chemical degradation reactions.[5]
Light Protect from lightPrevents photodegradation, a common pathway for nitroaromatic compounds.[1][2][4]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the pyrazole ring and other sensitive moieties.[4][5]
Moisture Tightly sealed container in a desiccatorMinimizes water absorption and potential hydrolysis. The compound is a carboxylic acid and may be hygroscopic.
Container Amber glass vial with PTFE-lined capAmber glass blocks UV light, and the inert liner prevents leaching or reaction with the container.

Experimental Protocols: Stability Assessment

To proactively understand the stability profile of your compound, a forced degradation study is invaluable. This involves subjecting the compound to harsh conditions to accelerate decomposition.[7]

Protocol 1: Forced Degradation (Stress Testing)

This protocol is designed to identify likely degradation products and establish stability-indicating analytical methods.[7]

Materials:

  • This compound

  • 0.1 M HCl (Acidic Hydrolysis)

  • 0.1 M NaOH (Basic Hydrolysis)

  • 3% H₂O₂ (Oxidative Degradation)

  • Methanol or Acetonitrile (Solvent)

  • HPLC system with UV or DAD detector

  • LC-MS system for peak identification

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

    • Acid: 1 mL stock + 1 mL 0.1 M HCl. Heat at 60°C for 4 hours.

    • Base: 1 mL stock + 1 mL 0.1 M NaOH. Keep at room temperature for 1 hour.

    • Oxidation: 1 mL stock + 1 mL 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Place a solid sample in a 105°C oven for 24 hours, then dissolve for analysis.

    • Photolytic: Expose the stock solution to a calibrated light source (ICH Q1B conditions) for a defined period.

    • Control: 1 mL stock + 1 mL of pure solvent.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all generated degradation products.

  • Peak Identification: Use LC-MS to obtain mass data for the major degradation peaks to propose structures for the degradants.

Diagram: Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation Prep Prepare Compound Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) Prep->Acid Base Basic (0.1M NaOH, RT) Prep->Base Oxid Oxidative (3% H2O2, RT) Prep->Oxid Photo Photolytic (ICH Q1B) Prep->Photo Thermal Thermal (Solid, 105°C) Prep->Thermal Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze via Stability-Indicating HPLC-UV Method Oxid->HPLC Photo->HPLC Thermal->HPLC Neutralize->HPLC LCMS Identify Degradants by LC-MS HPLC->LCMS Report Generate Stability Profile HPLC->Report LCMS->Report

Caption: Workflow for conducting a forced degradation study.

References

  • Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • An In-Depth Technical Guide on the Safety and Handling of 6-Nitroindoline-2-carboxylic Acid. Benchchem.
  • Forced Degradation Studies. MedCrave online. 2016-12-14. Available from: [Link]

  • Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds. Benchchem.
  • Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. 2020-04-23. Available from: [Link]

  • How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. 2016-03-27. Available from: [Link]

  • Forced Degradation Studies. ResearchGate. 2016-12-14. Available from: [Link]

Sources

Technical Support Center: Refinement of Protocols for Synthesizing Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrazole-based compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. The information is structured to provide not only solutions but also the underlying chemical principles to empower your experimental design and execution.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered in pyrazole synthesis.

Q1: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. How can I improve selectivity?

A1: Controlling regioselectivity in the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is a frequent challenge.[1] The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two different carbonyl groups.[1] Several factors influence the outcome:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is a key factor. Electron-withdrawing groups can make a nearby carbonyl carbon more susceptible to nucleophilic attack.[1]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the reaction to the less sterically hindered carbonyl group.[1]

  • Reaction Conditions: Solvent, temperature, and pH are critical.[1] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity. Aprotic dipolar solvents like DMF or NMP can also yield better results than commonly used protic solvents like ethanol.[2]

Q2: The yield of my pyrazole synthesis is consistently low. What are the likely causes and solutions?

A2: Low yields can stem from several issues throughout the experimental process. Consider the following:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[3] If the reaction stalls, consider adjusting the temperature or reaction time.

  • Side Reactions: The formation of byproducts is a common cause of low yields.[4] For example, in the Knorr synthesis, discoloration (yellow/red) can indicate impurity formation from the hydrazine.[4] Careful control of reaction temperature and reagent addition rates can minimize side reactions.[5]

  • Purification Losses: Significant product loss can occur during work-up and purification. For recrystallization, using the minimum amount of hot solvent necessary to dissolve the product is crucial to maximize recovery.[6] Ensure the solution is cooled thoroughly, even using an ice bath, to maximize crystal formation.[6]

Q3: My pyrazole product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point.[6] Here are some strategies to resolve this:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a lower temperature.[6]

  • Slow Cooling: Allow the solution to cool as slowly as possible. An insulated container can help promote gradual cooling.[6]

  • Change the Solvent System: Experiment with different solvent or mixed-solvent systems.[6] Common combinations include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[6][7]

  • Use a Seed Crystal: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[6]

Q4: I am struggling with the N-alkylation of my pyrazole, obtaining a mixture of N1 and N2 isomers. How can I achieve regioselectivity?

A4: The similar electronic properties of the two adjacent nitrogen atoms in the pyrazole ring make regioselective N-alkylation challenging.[8] The outcome is influenced by:

  • Steric Effects: Alkylation typically occurs at the less sterically hindered nitrogen. Therefore, the bulkiness of substituents on the pyrazole ring and the alkylating agent is a primary factor.[8]

  • Reaction Conditions: The choice of base and solvent is critical. For example, using sodium hydride (NaH) in THF or potassium carbonate (K2CO3) in DMSO often favors N1-alkylation.[8][9]

  • Catalysis: Specific catalysts, like magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[8]

II. Troubleshooting Guides

This section provides a more detailed breakdown of common problems and solutions at different stages of pyrazole synthesis.

Guide 1: Optimizing Reaction Conditions for the Knorr Pyrazole Synthesis

The Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole chemistry.[3][10] However, its success hinges on careful optimization of reaction conditions.

Problem: Poor Yield and/or Formation of Multiple Products

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for Knorr pyrazole synthesis.

Detailed Troubleshooting Steps:

  • Starting Material Purity: Impurities in the 1,3-dicarbonyl or hydrazine can lead to side reactions. Verify the purity of your starting materials using techniques like NMR or TLC before starting the reaction.

  • Stoichiometry: Ensure the molar ratios of your reactants are accurate. An excess of one reactant may be necessary in some cases but can also lead to byproducts.

  • Solvent Selection: The solvent plays a crucial role in both solubility and regioselectivity.[5]

    • For enhanced regioselectivity: Consider using fluorinated alcohols like TFE or HFIP.

    • General purpose: Ethanol is commonly used, but if you face issues, explore other options like acetic acid or aprotic dipolar solvents (e.g., DMF).[2][5]

  • Temperature Control: The condensation reaction is often exothermic.[5] On a larger scale, inefficient heat dissipation can lead to "hot spots" and the formation of impurities.[5]

    • Use a temperature probe to monitor the internal reaction temperature.

    • For exothermic reactions, consider slow, dropwise addition of the hydrazine to a cooled solution of the dicarbonyl compound.[5]

  • Catalyst: The Knorr synthesis is typically acid-catalyzed.[11]

    • A few drops of a strong acid like sulfuric acid or glacial acetic acid can significantly improve the reaction rate.[3][11]

    • However, the pH can influence regioselectivity, so it's a parameter worth optimizing.[1]

Guide 2: Challenges in Purification of Pyrazole Compounds

Effective purification is critical to obtaining a high-purity pyrazole product.

Problem: Difficulty in Removing Impurities by Recrystallization

Root Cause Analysis & Solution Workflow:

Caption: Decision tree for troubleshooting pyrazole recrystallization.

Detailed Troubleshooting Steps:

  • Solvent Screening for Recrystallization: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

    • Single Solvents: Ethanol, methanol, acetone, and ethyl acetate are common choices.[6]

    • Mixed-Solvent Systems: If a single solvent isn't effective, use a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" hot solvent (e.g., water) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[6][7]

  • Removal of Colored Impurities: If your product is discolored, these impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[6]

  • Alternative Purification Methods: If recrystallization is ineffective, consider other purification techniques:

    • Acid-Base Extraction: Pyrazoles have basic nitrogen atoms and can be protonated.[12] You can dissolve your crude product in an organic solvent, extract it into an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer to precipitate your purified pyrazole.

    • Column Chromatography: While the goal is often to avoid it, column chromatography on silica gel is a powerful purification method. For basic pyrazoles that might stick to silica, you can deactivate the silica by adding a small amount of triethylamine to the eluent.[7]

Guide 3: Scale-Up Synthesis of Pyrazole Compounds

Scaling up a reaction from the lab bench to a larger scale introduces new challenges.[13]

Problem: Inconsistent Results and Safety Concerns Upon Scale-Up

Key Considerations for Scale-Up:

ParameterLab Scale (mg-g)Pilot/Production Scale (kg)Troubleshooting & Optimization Strategies
Heat Transfer High surface-area-to-volume ratio, efficient heat dissipation.Low surface-area-to-volume ratio, heat dissipation is a major challenge.[5]Use jacketed reactors with precise temperature control. Optimize the rate of reagent addition to manage exotherms.[5]
Mixing Typically efficient with a magnetic stir bar.Can be inefficient, leading to localized concentration and temperature gradients ("hot spots").[5]Use overhead mechanical stirrers. Characterize the impact of stirring speed on yield and purity.[5]
Reagent Addition Often rapid addition is tolerated.Slow, controlled addition is critical to manage exotherms and prevent side reactions.[5]Use addition funnels or syringe pumps for controlled delivery of reagents.
Solvent Volume Higher solvent-to-reactant ratios are common.Reactions are preferably run at higher concentrations to limit volume.[13]Re-optimize solvent choice and concentration for the larger scale, considering solubility and precipitation.[5][13]

III. Experimental Protocols

Protocol 1: General Procedure for Knorr Synthesis of a Substituted Pyrazolone

This protocol details the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative, a variation of the Knorr synthesis.[3][11]

Materials:

  • β-ketoester (e.g., ethyl benzoylacetate) (1.0 eq)

  • Hydrazine derivative (e.g., hydrazine hydrate) (2.0 eq)

  • Solvent (e.g., 1-propanol)

  • Acid catalyst (e.g., glacial acetic acid)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the β-ketoester (1.0 eq) and the hydrazine derivative (2.0 eq).[3]

  • Add the solvent (e.g., 1-propanol, ~1 mL per mmol of β-ketoester) and a few drops of glacial acetic acid.[3]

  • Heat the reaction mixture to approximately 100°C with stirring for 1-2 hours.[3]

  • Monitor the reaction progress by TLC until the starting β-ketoester is consumed.[3]

  • Once the reaction is complete, add water to the hot reaction mixture with vigorous stirring to precipitate the product.[3]

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize precipitation.[3]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[3]

  • Wash the collected solid with a small amount of cold water to remove any residual acid and hydrazine.[3]

  • Air-dry the product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).[11]

Safety Precautions: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[11]

Protocol 2: Regioselective N1-Alkylation of a Pyrazole

This protocol provides a general method for the selective N1-alkylation of a pyrazole using a base and an alkylating agent.

Materials:

  • Substituted pyrazole (1.0 eq)

  • Base (e.g., NaH or K2CO3) (1.1 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Alkylating agent (e.g., alkyl halide) (1.1 eq)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole (1.0 eq).

  • Add the anhydrous solvent (e.g., THF) via syringe.

  • Cool the solution in an ice bath (0°C).

  • Carefully add the base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add the alkylating agent (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting pyrazole. The reaction may require heating depending on the reactivity of the alkylating agent.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate the desired N1-alkylated isomer from any N2-isomer that may have formed.

IV. References

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry.

  • Krasavin, M., et al. (2018). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters.

  • Reddy, C. R., et al. (2015). Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles from 1,3-Diyne-indole Derivatives Employing Two Successive Hydroaminations. RSC Advances.

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. ResearchGate.

  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.

  • Hassan, S. Y., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

  • BenchChem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. BenchChem.

  • Arts, M., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development.

  • Chang, C.-L., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions.

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP.

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC.

  • Pinto, D. C. G. A., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules.

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.

  • Gomaa, A. M., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

  • Aggarwal, N., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.

  • BenchChem. (2025). Technical Support Center: Regioselective N-Alkylation of Pyrazoles. BenchChem.

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros.

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.

  • BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem.

  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org.

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.

  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Organic Syntheses.

  • Vasin, A. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. ResearchGate.

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Elsevier.

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. ResearchGate.

  • Reddit. (2025). Knorr Pyrazole Synthesis Question. r/OrganicChemistry.

  • Boyle, B. M., et al. (2019). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules.

  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect.

Sources

Technical Support Center: Characterization of Nitrated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrated heterocyclic compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the characterization of these often-energetic and electronically complex molecules. The inherent properties of the nitro group, a powerful electron-withdrawing moiety, can significantly influence spectroscopic and crystallographic outcomes, leading to potential misinterpretations if not approached with caution. This resource provides field-proven insights and protocols to navigate these common pitfalls.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General & Safety:

      • Why are nitrated heterocyclic compounds often difficult to handle and characterize?

      • What are the primary safety considerations before starting any characterization?

    • Mass Spectrometry (MS):

      • Why is my molecular ion peak weak or absent in the mass spectrum?

      • How can I interpret the complex fragmentation patterns of nitrated heterocycles?

      • What is the "ortho effect" and how does it affect fragmentation?

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Why are the proton and carbon signals in my NMR spectrum shifted so dramatically?

      • How can I overcome poor signal resolution in my NMR spectra?

      • Are there specific NMR techniques that are more suitable for these compounds?

    • X-ray Crystallography:

      • Why is it difficult to obtain high-quality single crystals of nitrated heterocycles?

      • What are common issues like tautomerism and disorder observed in the crystal structures?

    • Elemental Analysis (EA):

      • Why are my elemental analysis results consistently off, especially for nitrogen content?

  • Troubleshooting Guides

    • Troubleshooting Mass Spectrometry Data

    • Troubleshooting NMR Spectroscopy Data

    • Troubleshooting X-ray Crystallography Experiments

    • Troubleshooting Elemental Analysis Results

Frequently Asked Questions (FAQs)

General & Safety

Q: Why are nitrated heterocyclic compounds often difficult to handle and characterize?

A: The difficulty stems from a combination of their chemical and physical properties. The presence of one or more nitro groups significantly alters the electronic nature of the heterocyclic ring, often leading to:

  • Increased Reactivity and Instability: The nitro group is a strong electron-withdrawing group, which can destabilize the molecule, especially when multiple nitro groups are present.[1][2] This can lead to decomposition under analytical conditions, such as high temperatures in a GC inlet or during thermal analysis.[3] Many nitrated heterocycles are classified as energetic materials, meaning they can decompose rapidly or even explosively when subjected to heat, impact, or friction.[4][5][6]

  • Poor Solubility: The introduction of polar nitro groups can alter the solubility profile, sometimes making it challenging to find a suitable solvent for NMR or crystallization that doesn't react with the compound.

  • Complex Electronic Effects: The nitro group's influence on the electron distribution within the molecule can complicate spectroscopic interpretation.[1][7] This can manifest as unusual chemical shifts in NMR and complex fragmentation in mass spectrometry.

Q: What are the primary safety considerations before starting any characterization?

A: Safety is paramount when working with nitrated heterocyclic compounds, many of which are energetic. A thorough risk assessment is mandatory before any handling or analysis.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves. For potentially explosive compounds, additional measures like face shields and blast shields may be necessary.[10]

  • Small Scale: Always work with the smallest amount of material necessary for the analysis.

  • Avoid Heat, Friction, and Impact: Many nitrated compounds are sensitive to these stimuli.[11] Use appropriate handling techniques and avoid grinding or scraping the material.

  • Proper Storage: Store these compounds in a designated, well-ventilated area, away from heat sources and incompatible materials.

  • Waste Disposal: Dispose of waste according to your institution's hazardous waste protocols. Never mix nitrated compounds with other chemicals unless you are certain of their compatibility.[10]

Mass Spectrometry (MS)

Q: Why is my molecular ion peak weak or absent in the mass spectrum?

A: A weak or absent molecular ion peak is a common issue. The high-energy nature of the nitro group can lead to extensive fragmentation even under soft ionization conditions.[12] The stability of the molecular ion is often low, leading to immediate fragmentation upon ionization. Consider using softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) over Electron Impact (EI).[13]

Q: How can I interpret the complex fragmentation patterns of nitrated heterocycles?

A: The fragmentation is often dominated by the nitro group and its interactions with the heterocyclic ring. Common fragmentation pathways include:

  • Loss of NO₂ or HNO₂: This is a very common fragmentation pathway for nitroaromatic compounds.[14][15]

  • Loss of NO or •OH radicals: These radical losses are also frequently observed.[12]

  • Ring Cleavage: The heterocyclic ring itself may fragment, leading to a complex series of daughter ions.

  • Rearrangements: The nitro group can participate in rearrangements, especially when ortho to another substituent.[16]

Q: What is the "ortho effect" and how does it affect fragmentation?

A: The "ortho effect" refers to the interaction of a nitro group with an adjacent substituent on the ring, leading to unique fragmentation pathways not observed in the meta or para isomers. This can involve the transfer of an oxygen atom from the nitro group to the adjacent substituent, or the elimination of a small molecule involving both groups.[16] This effect can be a powerful diagnostic tool for determining the substitution pattern on the heterocyclic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: Why are the proton and carbon signals in my NMR spectrum shifted so dramatically?

A: The strong electron-withdrawing nature of the nitro group significantly deshields adjacent and even distant nuclei in the heterocyclic ring.[17] This results in large downfield shifts for both ¹H and ¹³C signals. The magnitude of this shift can provide valuable information about the position of the nitro group. The electronic scrambling caused by the nitro group can sometimes make the interpretation of substitution patterns based on chemical shifts challenging.[1]

Q: How can I overcome poor signal resolution in my NMR spectra?

A: Poor resolution can be due to several factors:

  • Low Solubility: If the compound is not fully dissolved, it can lead to broad peaks. Experiment with different deuterated solvents.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Dynamic Processes: Tautomerism or restricted rotation around a bond can lead to broad signals.[18] Running the NMR at different temperatures can help to resolve these issues.

Q: Are there specific NMR techniques that are more suitable for these compounds?

A: Yes, advanced NMR techniques can be very helpful:

  • ¹⁵N NMR: This technique directly probes the nitrogen atoms of the nitro group and the heterocycle, providing valuable structural information.[17]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules. HMBC, in particular, can help to establish long-range correlations and confirm the connectivity of the nitro group to the ring.

  • NOESY/ROESY: These experiments can help to determine the stereochemistry and through-space proximity of different parts of the molecule.

X-ray Crystallography

Q: Why is it difficult to obtain high-quality single crystals of nitrated heterocycles?

A: Crystal growth can be challenging due to:

  • Poor Solubility: Finding a suitable solvent system for slow evaporation or diffusion can be difficult.

  • Molecular Shape: The presence of the nitro group can lead to awkward molecular packing, hindering the formation of well-ordered crystals.

  • Instability: The compounds may decompose during the crystallization process.

Q: What are common issues like tautomerism and disorder observed in the crystal structures?

A: These are frequent challenges in the crystallography of nitrated heterocycles:

  • Prototropic Tautomerism: If the heterocycle has acidic protons, different tautomeric forms can co-exist in the crystal lattice, leading to disorder in the positions of protons and double bonds.[19]

  • Disorder of the Nitro Group: The nitro group itself can be disordered, rotating about the C-N bond, which can complicate the refinement of the crystal structure.

  • Weakly Scattering Atoms: Hydrogen atoms are often difficult to locate accurately in the electron density map.[20]

Elemental Analysis (EA)

Q: Why are my elemental analysis results consistently off, especially for nitrogen content?

A: Inaccurate elemental analysis results can be due to:

  • Incomplete Combustion: The high nitrogen content and stability of some of these compounds can make complete combustion challenging, leading to lower than expected nitrogen values. Using an additive like vanadium pentoxide can aid combustion.

  • Hygroscopic Nature: Some nitrated compounds can absorb moisture from the air, leading to inaccurate weighing and affecting the analysis results. Ensure the sample is thoroughly dried before analysis.

  • Residual Solvents: Solvents from the synthesis or crystallization can be trapped in the crystal lattice, leading to erroneous results.[19] This can often be detected by ¹H NMR.

  • Sample Homogeneity: Ensure the sample is homogenous before taking a portion for analysis.[21]

Troubleshooting Guides

Troubleshooting Mass Spectrometry Data
Problem Possible Cause(s) Recommended Solution(s)
Weak or No Molecular Ion Peak - Compound is unstable and fragments easily.- Use a softer ionization technique (e.g., ESI, APCI).- Lower the fragmentor/cone voltage in ESI-MS.
Unusual Fragmentation Pattern - "Ortho effect" or other rearrangements.- Analyze isomers (meta, para) to identify unique fragmentation patterns.- Use high-resolution MS (HRMS) to determine the elemental composition of fragments.- Perform MS/MS experiments to establish fragmentation pathways.[12]
Non-Reproducible Spectra - In-source decomposition or reaction.- Clean the ion source.- Lower the source temperature.- Ensure the sample is pure.
Troubleshooting NMR Spectroscopy Data
Problem Possible Cause(s) Recommended Solution(s)
Broad Peaks - Low solubility.- Paramagnetic impurities.- Dynamic processes (e.g., tautomerism).- Try different deuterated solvents or increase the temperature.- Pass the sample through a small plug of celite or silica.- Acquire spectra at different temperatures (variable temperature NMR).
Complex, Overlapping Signals - Many similar chemical environments.- Use a higher field NMR spectrometer.- Perform 2D NMR experiments (COSY, HSQC, HMBC) for signal assignment.
Incorrect Integration - Poor phasing.- Broad peaks.- Presence of impurities.- Carefully phase the spectrum.- Address the cause of peak broadening.- Ensure the sample is pure.
Troubleshooting X-ray Crystallography Experiments
Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form - Poor solubility.- Unfavorable molecular packing.- Screen a wide range of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[22]- Consider making a derivative of the compound to improve its crystallization properties.
Poor Crystal Quality (e.g., twinned, small) - Rapid crystal growth.- Slow down the crystallization process by reducing the rate of evaporation or diffusion.- Use seeding to promote the growth of larger, single crystals.
Disorder in the Crystal Structure - Tautomerism.- Rotational freedom of the nitro group.- Collect data at low temperatures to reduce thermal motion.- Use advanced refinement techniques to model the disorder.
Troubleshooting Elemental Analysis Results
Problem Possible Cause(s) Recommended Solution(s)
Low Nitrogen Values - Incomplete combustion.- Use a combustion aid like vanadium pentoxide.- Ensure the instrument is properly calibrated and maintained.
Consistently High or Low Values for All Elements - Sample is not pure (contains solvent or moisture).- Dry the sample thoroughly under high vacuum.- Check for residual solvent by ¹H NMR.
Non-Reproducible Results - Sample is not homogeneous.- Grind the sample to a fine powder to ensure homogeneity.[21]

Visualizations

Workflow for Characterizing a Novel Nitrated Heterocycle

G cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_advanced_char Advanced Characterization cluster_safety Safety Assessment Synthesis Synthesis of Nitrated Heterocycle Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS for formula confirmation) Purification->MS Xray Single Crystal X-ray Diffraction NMR->Xray Purity Confirmed EA Elemental Analysis MS->EA Formula Confirmed Thermal Thermal Analysis (DSC, TGA) Xray->Thermal Final Complete Characterization Data EA->Final Risk Risk Assessment (Impact, Friction, ESD Sensitivity) Thermal->Risk Risk->Final

Caption: A typical workflow for the comprehensive characterization of a newly synthesized nitrated heterocyclic compound.

Decision Tree for Troubleshooting Poor NMR Resolution

G Start Poor NMR Resolution (Broad Peaks) CheckSolubility Is the sample fully soluble? Start->CheckSolubility YesSoluble Yes CheckSolubility->YesSoluble Yes NoSoluble No CheckSolubility->NoSoluble No CheckParamagnetic Are paramagnetic impurities suspected? YesSoluble->CheckParamagnetic TrySolvent Try different solvents or a solvent mixture. Heat gently. NoSoluble->TrySolvent TrySolvent->CheckSolubility YesParamagnetic Yes CheckParamagnetic->YesParamagnetic Yes NoParamagnetic No CheckParamagnetic->NoParamagnetic No FilterSample Filter through celite/silica. YesParamagnetic->FilterSample ConsiderDynamics Consider dynamic processes (e.g., tautomerism, rotation). NoParamagnetic->ConsiderDynamics Resolved Resolution Improved FilterSample->Resolved VT_NMR Perform Variable Temperature (VT) NMR. ConsiderDynamics->VT_NMR VT_NMR->Resolved

Sources

Technical Support Center: Strategies for Scaling Up 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid. We address common challenges through a detailed troubleshooting guide and frequently asked questions, focusing on the underlying chemical principles to ensure robust, safe, and scalable production.

Synthesis Pathway Overview

The most common and scalable route to this compound involves a two-stage process:

  • Knorr Pyrazole Synthesis: Formation of the pyrazole core by reacting a 1,3-dicarbonyl compound with phenylhydrazine.[1][2]

  • Electrophilic Nitration: Introduction of the nitro group (-NO₂) at the C4 position of the pyrazole ring. This step is critical and requires precise control to ensure correct regioselectivity and safety.[3]

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow cluster_stage1 Stage 1: Knorr Pyrazole Synthesis cluster_stage2 Stage 2: Regioselective Nitration A 1,3-Dicarbonyl Precursor (e.g., Diethyl oxalacetate) C Cyclocondensation A->C B Phenylhydrazine B->C D 1-phenyl-1H-pyrazole-3-carboxylic acid (or ester) C->D F Controlled Nitration D->F Pyrazole Intermediate E Nitrating Agent (e.g., HNO₃/Ac₂O) E->F G This compound F->G

Caption: General two-stage synthesis pathway for the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis and scale-up, providing potential causes and actionable solutions.

Question: We are experiencing low yields (<60%) during the initial Knorr pyrazole synthesis stage. What are the likely causes and how can we improve this?

Answer: Low yields in the Knorr cyclocondensation are common when transitioning from lab to pilot scale. The issue typically stems from one of three areas: reagent quality, reaction conditions, or side reactions.

  • Potential Cause 1: Reagent Quality & Stoichiometry

    • Phenylhydrazine Instability: Phenylhydrazine can oxidize and degrade upon storage, often indicated by a dark red or brown coloration. This reduces the concentration of the active nucleophile.

    • Solution: Use freshly distilled or high-purity phenylhydrazine. Ensure accurate molar ratios; a slight excess (1.05 to 1.1 equivalents) of the hydrazine can sometimes drive the reaction to completion, but a large excess can complicate purification.

  • Potential Cause 2: Suboptimal Reaction Conditions

    • pH Control: The reaction is often acid-catalyzed.[1] If the pH is too low, the hydrazine salt may precipitate. If it's too high, the carbonyl may not be sufficiently activated.

    • Solution: The addition of a catalytic amount of a mild acid like acetic acid is standard. For scale-up, buffering the reaction medium or using the hydrochloride salt of phenylhydrazine with a stoichiometric amount of a non-nucleophilic base (like KOAc) can provide more consistent results.[4]

    • Temperature: While these reactions are often fast, insufficient heating can lead to incomplete conversion, while excessive heat can promote side reactions.

    • Solution: Monitor the reaction progress using TLC or HPLC to determine the optimal temperature and reaction time for your specific substrate. An initial temperature of 80-100°C in a solvent like ethanol or acetic acid is a common starting point.[1]

  • Potential Cause 3: Competing Side Reactions

    • Isomer Formation: Unsymmetrical 1,3-dicarbonyls can lead to the formation of regioisomers.

    • Solution: This is an inherent challenge. If possible, choose a symmetrical starting material. If not, the isomers often have different polarities and may be separable by careful recrystallization or chromatography. Characterization (NMR) of the crude product is essential to confirm the desired isomer is the major product.[5]

Troubleshooting_Yield Start Low Yield in Stage 1? Reagent Check Reagent Quality (Phenylhydrazine Purity) Start->Reagent Yes Conditions Optimize Reaction Conditions (pH, Temperature) Start->Conditions Yes SideRxn Analyze for Side Products (Isomers, Degradation) Start->SideRxn Yes Sol_Reagent Use Fresh/Distilled Reagent Adjust Stoichiometry Reagent->Sol_Reagent Sol_Conditions Buffer System or Mild Catalyst Monitor via TLC/HPLC for Endpoint Conditions->Sol_Conditions Sol_SideRxn Confirm Structure (NMR) Develop Purification Method SideRxn->Sol_SideRxn

Caption: Decision tree for troubleshooting low pyrazole synthesis yield.

Question: Our main challenge is the nitration step. We are getting a mixture of products, including nitration on the phenyl ring. How can we ensure selective nitration at the pyrazole C4 position?

Answer: This is the most critical challenge in this synthesis. The regioselectivity of nitration on the 1-phenylpyrazole system is highly dependent on the nitrating agent and the reaction conditions, specifically the acidity of the medium.[3]

  • The Cause of Poor Selectivity: The pyrazole ring and the phenyl ring are both susceptible to electrophilic attack. In strongly acidic media, such as a mixture of nitric and sulfuric acids (mixed acid), the pyrazole ring becomes protonated. This deactivates the pyrazole ring towards electrophilic attack, making the phenyl ring the more favorable site for nitration. This leads to the formation of 1-(p-nitrophenyl)pyrazole as the major byproduct.[3]

  • The Solution: Controlled Nitration Conditions

    • Use a Milder Nitrating Agent: The most effective method for achieving selective C4 nitration on the pyrazole ring is to use a less acidic nitrating system. A mixture of nitric acid in acetic anhydride, often referred to as "acetyl nitrate," is the reagent of choice.[3] This system generates the nitronium ion (NO₂⁺) without the strongly protonating environment of sulfuric acid, leaving the pyrazole ring activated for substitution.

    • Strict Temperature Control: Nitration is a highly exothermic reaction.[6][7] Runaway reactions are a significant safety hazard. The reaction should be conducted at low temperatures (typically 0-10°C) with slow, controlled addition of the nitrating agent to the substrate solution. Use a reliable cooling bath and monitor the internal temperature continuously.

    • Reaction Monitoring: Follow the reaction's progress closely by TLC or HPLC to avoid over-nitration or decomposition, which can occur if the reaction is left for too long or if the temperature rises.

Nitrating SystemPredominant ProductRationaleReference
HNO₃ / H₂SO₄ (Mixed Acid) 1-(p-Nitrophenyl)pyrazolePyrazole ring is protonated and deactivated in strong acid.[3]
HNO₃ / Ac₂O ("Acetyl Nitrate") 1-Phenyl-4-nitropyrazoleMilder conditions keep the pyrazole ring activated and direct substitution to the electron-rich C4 position.[3]

Question: During scale-up of the nitration, we are concerned about thermal safety. What are the essential precautions?

Answer: Safety is paramount when scaling up any nitration process. These reactions are highly energetic and have the potential for thermal runaway if not properly controlled.[8][9]

  • 1. Conduct Calorimetry Studies: Before any pilot-scale run, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) on a lab scale. This will provide critical data on the heat of reaction, maximum temperature of synthesis reaction (MTSR), and the potential for adiabatic temperature rise. This data is essential for designing a safe cooling system for the larger reactor.[6]

  • 2. Implement Robust Engineering Controls:

    • Controlled Dosing: Use a calibrated dosing pump for the slow, subsurface addition of the nitrating agent. This prevents localized "hot spots."

    • Efficient Heat Exchange: Ensure the reactor has a sufficient jacket cooling area and that the coolant flow rate is adequate to remove the heat generated by the reaction.

    • Emergency Quenching: Have a pre-determined and tested emergency quenching procedure. This typically involves having a vessel with a cold, non-reactive solvent or a weak base ready to quickly dilute and neutralize the reaction mixture if the temperature exceeds a critical limit.

  • 3. Adhere to Strict Personal Protective Equipment (PPE) and Protocols:

    • All personnel must wear acid-resistant gloves, safety goggles, face shields, and chemical-resistant lab coats or suits.[8][10]

    • Work must be conducted in a well-ventilated area, such as a fume hood or a walk-in hood designed for hazardous reactions.[11]

    • Ensure emergency eyewash and safety shower stations are immediately accessible.[9]

    • Never mix nitric acid waste with organic solvent waste, as this can lead to violent reactions in the waste container.[11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for the final product at a larger scale?

A1: The final product is a carboxylic acid, which provides a convenient handle for purification.

  • Acid-Base Extraction: After quenching the reaction, the crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water. Then, extract the organic layer with a weak aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer.

  • Re-acidification and Precipitation: The aqueous layer containing the product salt is then cooled in an ice bath and slowly re-acidified (e.g., with 1M HCl) until the product precipitates out.

  • Recrystallization: The filtered solid can then be recrystallized from a suitable solvent system (e.g., ethanol/water or acetic acid) to achieve high purity. A patent for purifying pyrazoles also suggests forming acid addition salts for crystallization, which can be an effective method for removing certain impurities.[12]

Q2: Are there any "green" or more sustainable approaches for this synthesis?

A2: Green chemistry principles can be applied to this process.[13]

  • Solvent Choice: Consider replacing traditional volatile organic compounds (VOCs) with greener alternatives where possible. For the Knorr synthesis, ethanol is a relatively benign solvent.[14]

  • Catalysis: Using a recyclable catalyst for the pyrazole synthesis could reduce waste.

  • Biocatalysis: While less common for this specific transformation, research into enzymatic nitration is an emerging field aimed at developing more selective and environmentally friendly methods, though this is likely not yet industrially viable for this specific molecule.[15]

Q3: We are considering a continuous flow setup for the nitration step. What are the advantages?

A3: For highly exothermic and potentially hazardous reactions like nitration, moving from a batch reactor to a continuous flow setup offers significant safety and efficiency advantages.[7]

  • Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous removal of reaction heat. This dramatically reduces the risk of thermal runaway.

  • Reduced Reaction Volume: At any given moment, only a very small amount of the hazardous material is inside the reactor, minimizing the impact of any potential incident.

  • Enhanced Control: Precise control over residence time, stoichiometry, and temperature leads to higher consistency, potentially better yields, and improved purity profiles.

While the initial setup cost is higher, the long-term benefits in safety, control, and consistency make it a highly attractive option for the commercial-scale production of nitrated compounds.[7][16]

Scalable Laboratory Protocol

This protocol describes a two-step synthesis of this compound on a 50g scale. Warning: This procedure involves hazardous materials and highly exothermic reactions. It should only be performed by trained chemists with appropriate safety measures in place.[8][9][10]

Part 1: Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

  • Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add absolute ethanol (500 mL).

  • Reagents: Add diethyl 2-ketosuccinate (also known as diethyl oxalacetate sodium salt) (110 g, 0.52 mol) to the flask. Begin stirring to form a slurry.

  • Hydrazine Addition: In a separate beaker, dissolve phenylhydrazine hydrochloride (83 g, 0.57 mol) in water (100 mL). Add this solution to the reaction flask.

  • Reaction: Add glacial acetic acid (5 mL) as a catalyst. Heat the mixture to reflux (approx. 78-82°C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting materials are consumed.

  • Work-up: Allow the reaction to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Add 500 mL of cold water to the mixture. The product should precipitate as a solid.

  • Isolation: Filter the solid using a Büchner funnel, wash the filter cake with cold water (2 x 100 mL), and then with a small amount of cold hexanes. Dry the solid under vacuum. This intermediate ester is often used directly in the next step.

Part 2: Nitration and Hydrolysis to this compound

  • Setup: In a 2 L jacketed reactor or a three-neck flask equipped with a mechanical stirrer, temperature probe, and an addition funnel, place the crude ethyl 1-phenyl-1H-pyrazole-3-carboxylate from Part 1.

  • Cooling: Add acetic anhydride (600 mL) to the reactor. Begin stirring and cool the mixture to 0°C using an ice-salt bath or a chiller.

  • Nitrating Agent Preparation (Caution!): In a separate, pre-cooled flask, slowly add fuming nitric acid (30 mL, ~0.7 mol) to chilled acetic anhydride (150 mL) while keeping the temperature below 10°C. This creates the "acetyl nitrate" reagent.[3]

  • Controlled Addition: Slowly add the prepared nitrating agent to the reactor via the addition funnel over 1.5-2 hours. CRITICAL: Maintain the internal reaction temperature between 0°C and 5°C throughout the addition. An exothermic spike indicates a potential runaway.

  • Reaction: After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours. Monitor by TLC/HPLC for the disappearance of the starting material.

  • Quenching (Caution!): Slowly and carefully pour the reaction mixture onto a large volume of crushed ice (approx. 2 kg) in a large beaker with vigorous stirring. This will hydrolyze the excess acetic anhydride and precipitate the crude product.

  • Saponification: Allow the ice to melt, then slowly add a 50% aqueous solution of sodium hydroxide (NaOH) until the pH reaches ~12-13. This will saponify the ethyl ester to the carboxylate salt. Stir at room temperature for 2-4 hours until hydrolysis is complete (monitor by HPLC).

  • Purification:

    • Filter the basic solution to remove any insoluble impurities.

    • Transfer the filtrate to a clean vessel and cool to 0-5°C.

    • Slowly add concentrated hydrochloric acid (HCl) with vigorous stirring until the pH is ~1-2. The final product will precipitate as a solid.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 50-60°C.

    • The final product can be further purified by recrystallization from an appropriate solvent if necessary. Expected yield: 75-85 g.

References
  • Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology.
  • Nitration reaction safety. YouTube.
  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • NITRIC ACID SAFETY. University of Washington.
  • Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. ResearchGate.
  • Nitration Reactions in Pharma Intermediates. Scribd.
  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
  • Reduce your risk of a nitric acid incident. UW Environmental Health & Safety.
  • Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. AIChE.
  • Biocatalytic Strategies for Nitration Reactions. JACS Au - ACS Publications.
  • Overview of synthesis of pyrazole derivatives. ResearchGate.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Green Synthesis of Heterocycles. Frontiers.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Knorr Pyrazole Synthesis. Chem Help ASAP.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research.
  • Knorr Pyrazole Synthesis advice. Reddit.
  • synthesis of pyrazoles. YouTube.
  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Science Publishing.
  • Method for purifying pyrazoles. Google Patents.

Sources

Validation & Comparative

A Comparative Analysis of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic Acid: A Predictive Evaluation Against Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Paradox of Nitroaromatics in Drug Discovery

Nitroaromatic compounds represent a fascinating and enduring paradox in medicinal chemistry. The very nitro group that confers potent biological activity—spanning antibacterial, antiparasitic, and anticancer applications—is also frequently associated with toxicity and mutagenicity.[1][2] This dual nature necessitates a nuanced and data-driven approach to the evaluation of new nitroaromatic entities. This guide focuses on a specific, yet under-characterized molecule: 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid .

Physicochemical Properties: A Tale of Two Moieties

The physicochemical properties of this compound are dictated by the interplay between its lipophilic phenyl rings and the polar nitro and carboxylic acid groups.

PropertyPredicted Characteristic for this compoundComparison with Other Nitroaromatics
Solubility Likely sparingly soluble in water, but soluble in organic solvents like DMSO and DMF.[4]Similar to other nitroaromatic compounds which are generally insoluble or slightly soluble in water.[4]
Polarity The nitro group is a strong electron-withdrawing and quite polar group. The carboxylic acid further enhances polarity.The overall polarity will be higher than simple nitroarenes like nitrobenzene due to the additional polar functional groups.
Acidity The carboxylic acid group will confer acidic properties to the molecule.This is a distinguishing feature compared to many neutral nitroaromatic drugs like nitrofurantoin.
Reactivity The nitro group makes the aromatic rings electron-deficient and susceptible to nucleophilic attack.[1]This is a common feature of all nitroaromatics and is central to their mechanism of action.[1]

Synthesis Strategy: A Plausible Pathway

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be constructed based on established methods for pyrazole synthesis. A common approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product Ethyl_2-nitro-3-oxobutanoate Ethyl 2-nitro-3-oxobutanoate Condensation Cyclocondensation Ethyl_2-nitro-3-oxobutanoate->Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Condensation Ethyl_ester Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate Condensation->Ethyl_ester AcOH, Reflux Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O/EtOH) Ethyl_ester->Hydrolysis Final_Product 4-Nitro-1-phenyl-1H- pyrazole-3-carboxylic acid Hydrolysis->Final_Product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate.

    • To a solution of ethyl 2-nitro-3-oxobutanoate (1 equivalent) in glacial acetic acid, add phenylhydrazine (1 equivalent).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain the pure ethyl ester intermediate.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate intermediate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the disappearance of the starting material.

    • Cool the reaction mixture and reduce the volume under vacuum to remove the ethanol.

    • Acidify the remaining aqueous solution with cold, dilute hydrochloric acid to a pH of 2-3.

    • Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry to yield the final product, this compound.

Comparative Biological Activity: An Inferential Analysis

The biological activity of this compound can be predicted by examining the contributions of its constituent parts and comparing them to known bioactive molecules.

The Role of the Nitroaromatic Moiety: A Double-Edged Sword

The nitro group is a critical pharmacophore in many antimicrobial and anticancer drugs.[5] Its activity is intrinsically linked to its bioreduction within target cells.

Nitroaromatic_MoA Nitroaromatic_Drug Nitroaromatic Drug (R-NO2) Nitro_Radical Nitro Radical Anion (R-NO2•-) Nitroaromatic_Drug->Nitro_Radical 1e- reduction Nitroreductase Nitroreductase (e.g., in bacteria, parasites) Nitroreductase->Nitro_Radical Reactive_Intermediates Further Reactive Intermediates (e.g., Nitroso, Hydroxylamine) Nitro_Radical->Reactive_Intermediates Further reduction Cellular_Targets Cellular Macromolecules (DNA, Proteins) Reactive_Intermediates->Cellular_Targets Covalent binding, Oxidative stress Cell_Death Cell Death Cellular_Targets->Cell_Death

Caption: General mechanism of action for nitroaromatic drugs.

This mechanism is common to various classes of nitroaromatics, including:

  • Nitrofurans (e.g., Nitrofurantoin): These are broad-spectrum antibacterial agents.[6] Their relatively high redox potential allows them to be activated by a wider range of nitroreductases.[1]

  • Nitroimidazoles (e.g., Metronidazole): These are particularly effective against anaerobic bacteria and protozoa.[] They have a lower redox potential and require specific enzymatic activation, which contributes to their selective toxicity.[1]

The 4-nitrophenyl group in our target molecule positions it within the broader class of nitroarenes. The cytotoxicity of nitrobenzenes is often correlated with their reduction potential, with more electron-withdrawing substituents increasing toxicity.[8] This suggests that this compound is likely to exhibit cytotoxic and antimicrobial properties, contingent on its uptake and activation by cellular nitroreductases.

The Pyrazole Scaffold: A Platform for Diverse Bioactivity

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, found in drugs with anti-inflammatory, anticancer, and antimicrobial properties.[9] The combination of a nitrophenyl group with a pyrazole ring has been explored in various studies, often yielding compounds with significant biological activity.

Comparative Cytotoxicity of Nitrophenyl-Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
N-(1-{1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideMCF7 (Breast Cancer)3.79[10]
(2E,5E)-2,5-bis((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclopentan-1-oneHeLa (Cervical Cancer)Micromolar range[11]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideN/A (Anti-inflammatory activity noted)N/A[12]
This compound Various Data not available

The data on related compounds suggest that the nitrophenyl-pyrazole scaffold is a promising framework for developing cytotoxic agents. The presence of the nitro group is often crucial for this activity.

Comparative Antimicrobial Activity of Nitrophenyl-Pyrazole and Other Nitroaromatic Derivatives

Compound/ClassOrganism(s)MIC (µg/mL or µM)Reference
N-(3-Nitrophenylpyrazole) curcuminStaphylococcus aureus10 µg/mL[10]
3-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide derivativeEscherichia coli0.25 µg/mL[12]
3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde derivativesS. aureus, E. coli, C. albicansPronounced effect noted[3]
Nitroimidazole-oxadiazole derivativeE. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 6.25 µg/mL[4]
This compound Various Data not available

These findings indicate that nitrophenyl-pyrazole derivatives can possess potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The activity is often comparable to or even better than that of established nitroaromatic drugs.

Predicted Activity Profile of this compound

Based on the comparative analysis, we can formulate a hypothesis regarding the biological profile of this compound:

  • Antimicrobial Activity: The presence of the 4-nitrophenyl moiety suggests a strong likelihood of broad-spectrum antimicrobial activity. The pyrazole core is also known to contribute to this effect. It is plausible that this compound would be active against a range of bacteria and potentially fungi.

  • Cytotoxicity: Given the data on analogous nitrophenyl-pyrazole derivatives, it is highly probable that this compound will exhibit cytotoxicity against various cancer cell lines.

  • Enzyme Inhibition: The confirmed activity as a potent inhibitor of ABHD1 highlights a more specific mechanism of action that may be independent of, or synergistic with, the general cytotoxic effects of nitroaromatic bioreduction.[3] ABHD family inhibitors are being explored for various therapeutic applications, including cancer and metabolic diseases.[13]

Standardized Experimental Protocols for Evaluation

To empirically validate the predicted activities of this compound, standardized in vitro assays are essential.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking in the public domain, a comparative analysis based on its structural components provides a strong rationale for its potential as a bioactive molecule. The combination of a nitroaromatic group, known for its broad biological effects mediated by bioreduction, and a pyrazole scaffold, a proven pharmacophore, suggests that this compound is likely to possess significant antimicrobial and cytotoxic properties. Its identified activity as an ABHD1 inhibitor adds another layer of interest, suggesting a more specific and potentially targetable mechanism of action.

The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions. Future research should focus on obtaining quantitative data (IC50 and MIC values) for this compound against a panel of cancer cell lines and microbial pathogens. Such studies will be crucial in determining whether this compound is a promising lead for further development in the challenging but rewarding field of nitroaromatic drug discovery.

References

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO.
  • What are the physical properties of nitro compounds? - Characteristics | CK-12 Foundation.
  • Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential - PubMed. Available from: [Link]

  • Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Available from: [Link]

  • (PDF) Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. Available from: [Link]

  • Molecular toxicity of nitrobenzene derivatives to tetrahymena pyriformis based on SMILES descriptors using Monte Carlo, docking, and MD simulations - DOI. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Available from: [Link]

  • [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]. Available from: [Link]

  • The nitroaromatic group in drug design. Pharmacology and toxicology (for nonpharmacologists) - ACS Publications. Available from: [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed. Available from: [Link]

  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Available from: [Link]

  • Some nitroimidazole derivatives as antibacterial and antifungal agents in in vitro study. Available from: [Link]

  • Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives | Bentham Science Publishers. Available from: [Link]

  • ATSDR 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Tox Profile. Available from: [Link]

  • DINITROBENZENE (mixed isomers) HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK - NJ.gov. Available from: [Link]

  • Nitrobenzene – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. | Semantic Scholar. Available from: [Link]

  • HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from: [Link]

  • Genotoxicity of nitro musks in the micronucleus test with human lymphocytes in vitro and the human hepatoma cell line Hep G2 - PubMed. Available from: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. Available from: [Link]

  • X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines | Crystal Growth & Design - ACS Publications. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. Available from: [Link]

  • Cytotoxicity study of pyrazole derivatives - ||| Bangladesh Journal of Pharmacology |||. Available from: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. Available from: [Link]

  • (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - ResearchGate. Available from: [Link]

  • α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. Available from: [Link]

  • Probing the Interactions of Thiazole Abietane Inhibitors with the Human Serine Hydrolases ABHD16A and ABHD12 - PMC - NIH. Available from: [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. Available from: [Link]

  • Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1 - PubMed. Available from: [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available from: [Link]

Sources

A Comparative Guide to the Structural Validation of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) for the definitive structural validation of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to explain the causal logic behind experimental choices, presenting a self-validating framework for structural elucidation. We will explore theoretical predictions, present comparative data, and provide detailed experimental protocols grounded in authoritative standards.

The Analyte: this compound

The target molecule, this compound, is a substituted pyrazole. Pyrazole derivatives are a cornerstone in medicinal chemistry, known for a wide range of pharmacological activities.[1][2] The structure's unambiguous confirmation is paramount for any further research or development.

Molecular Structure:

Molecular Formula: C₁₀H₇N₃O₄ Molecular Weight: 233.18 g/mol

The key structural features that will dictate the spectroscopic output are:

  • A Phenyl Ring: Attached to the N1 position of the pyrazole.

  • A Pyrazole Core: A five-membered aromatic heterocycle.

  • A Carboxylic Acid Group: At the C3 position, providing an acidic proton.

  • A Nitro Group: A strong electron-withdrawing group at the C4 position, which will significantly influence the electronic environment and, therefore, the chemical shifts of nearby nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of an organic molecule.[3] It provides detailed information about the chemical environment, connectivity, and number of protons and carbons.

Theoretical ¹H and ¹³C NMR Predictions

The substitution pattern creates a unique magnetic environment for each proton and carbon, leading to a predictable spectrum.

  • ¹H NMR: We expect to see signals for the single pyrazole proton (H5), the five protons of the phenyl ring, and the carboxylic acid proton. The strong electron-withdrawing effect of the nitro group at C4 will significantly deshield the adjacent H5 proton, shifting its resonance downfield. The phenyl protons will appear as a complex multiplet. The carboxylic acid proton will likely be a broad singlet at a very high chemical shift (>10 ppm) and may be subject to exchange with residual water in the solvent.[4]

  • ¹³C NMR: Ten distinct signals are expected. The carbons of the pyrazole ring (C3, C4, C5) and the phenyl ring (C1', C2'/C6', C3'/C5', C4') will resonate in the aromatic region (typically 110-160 ppm). The carbon bearing the nitro group (C4) will be significantly deshielded. The carboxylic carbon (C=O) will appear furthest downfield, often >160 ppm.

Comparative Data: Predicted vs. Expected Experimental Shifts

The following table summarizes the anticipated chemical shifts based on data from similar pyrazole structures and general NMR principles.[5][6][7][8]

Assignment Nucleus Predicted δ (ppm) Expected Multiplicity Rationale / Notes
Carboxylic Acid Proton¹H> 12.0s (broad)Highly deshielded acidic proton. Signal may broaden or disappear upon D₂O exchange.
Pyrazole H5¹H8.5 - 9.0sSinglet, as there are no adjacent protons. Significantly downfield due to the anisotropic effect of the adjacent C4-NO₂ group.
Phenyl H2'/H6' (ortho)¹H7.8 - 8.0m (or d)Deshielded by proximity to the pyrazole ring.
Phenyl H3'/H4'/H5'¹H7.4 - 7.7mMore shielded para and meta protons of the phenyl ring, appearing as a complex multiplet.
Carboxyl Carbon¹³C160 - 165sTypical range for a carboxylic acid carbonyl carbon.
Pyrazole C4¹³C145 - 155sCarbon directly attached to the electron-withdrawing nitro group, expected to be highly deshielded.
Pyrazole C3¹³C140 - 145sQuaternary carbon attached to the carboxylic acid.
Phenyl C1'¹³C135 - 140sQuaternary carbon of the phenyl ring attached to the pyrazole nitrogen.
Pyrazole C5¹³C128 - 135dProtonated pyrazole carbon.
Phenyl C4' (para)¹³C129 - 132dPhenyl methine carbon.
Phenyl C2'/C6' (ortho)¹³C125 - 129dPhenyl methine carbons.
Phenyl C3'/C5' (meta)¹³C120 - 125dPhenyl methine carbons.

Note: Chemical shifts are highly dependent on the solvent and concentration. These values are illustrative.

The Causality of 2D NMR: Beyond Ambiguity

While 1D NMR provides a foundational dataset, complex molecules with overlapping signals, such as the phenyl region in our analyte, require 2D NMR for definitive assignment.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is the most reliable way to definitively link a proton signal to the carbon it is attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is exceptionally powerful for identifying quaternary carbons (like C3, C4, and C1') by observing their correlation to nearby protons (e.g., H5 correlating to C3 and C4).[8][9]

Experimental Protocol: NMR Analysis

Adherence to a standardized protocol ensures reproducibility and data integrity.[10]

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is ideal for dissolving carboxylic acids and observing the acidic proton). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[11]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Data Acquisition (1D):

    • Acquire a ¹H NMR spectrum, ensuring the spectral window covers at least -1 to 15 ppm.

    • Acquire a proton-decoupled ¹³C NMR spectrum, with a spectral window of approximately -10 to 200 ppm.

  • Data Acquisition (2D - if needed): If assignments are ambiguous, perform HSQC and HMBC experiments using standard instrument parameters.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the TMS signal. Integrate the ¹H signals to determine proton ratios.

Visualization: NMR Validation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve Sample in DMSO-d6 + TMS Acq_1D 1. Acquire 1D Spectra (¹H, ¹³C) Prep->Acq_1D Acq_2D 2. Acquire 2D Spectra (HSQC, HMBC) Acq_1D->Acq_2D If Ambiguous Analysis Process & Assign Signals Acq_1D->Analysis Acq_2D->Analysis Validation Confirm Connectivity & Framework Analysis->Validation

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry: Confirming Mass and Composition

Mass spectrometry provides the exact molecular weight and crucial clues about the molecule's composition through its fragmentation pattern. For a molecule with heteroatoms like nitrogen and oxygen, MS is indispensable.

Theoretical Predictions: Molecular Ion and Fragmentation
  • Ionization: Electrospray Ionization (ESI) is the method of choice for a polar, acidic molecule like this. It is a soft ionization technique that typically keeps the molecule intact. We would expect to see the deprotonated molecule, [M-H]⁻, in negative ion mode at an m/z of 232.1. In positive ion mode, the protonated molecule, [M+H]⁺, may be observed at m/z 234.1.

  • Fragmentation Pattern: Tandem MS (MS/MS) of the molecular ion will induce fragmentation. Nitroaromatic compounds are known for characteristic losses.[12][13][14] The carboxylic acid also provides predictable fragmentation pathways.[15]

    • Loss of NO₂: A neutral loss of 46 Da is a hallmark of nitroaromatics.

    • Loss of CO₂: Decarboxylation (a loss of 44 Da) from the [M-H]⁻ ion is a very common fragmentation for carboxylic acids.

    • Loss of H₂O: A neutral loss of 18 Da from the [M+H]⁺ ion can occur.

    • Loss of CO: Subsequent loss of carbon monoxide (28 Da) can occur from fragment ions.

Comparative Data: Predicted Key Ions
Ion Formula Predicted m/z (Negative Mode) Predicted m/z (Positive Mode) Rationale
Molecular Ion [C₁₀H₆N₃O₄]⁻ / [C₁₀H₈N₃O₄]⁺232.03 234.05 Deprotonated molecule [M-H]⁻ in negative mode. Protonated molecule [M+H]⁺ in positive mode. This is the primary confirmation of molecular weight.
Fragment 1[C₁₀H₆N₃O₂]⁻188.04-Loss of CO₂ (44 Da) from the [M-H]⁻ ion. A classic carboxylic acid fragmentation.
Fragment 2[C₁₀H₇N₂O₂]⁺-189.05Loss of NO₂ (46 Da) from the [M+H]⁺ ion. A characteristic fragmentation for a nitro-substituted aromatic compound.
Fragment 3[C₉H₆N₃O]⁻172.05-Loss of both CO₂ (44 Da) and O (16 Da, from nitro) from the [M-H]⁻ ion, or loss of CO from the [M-H-CO₂]⁻ fragment.

High-Resolution Mass Spectrometry (HRMS) would provide masses with much higher precision, allowing for the confirmation of the elemental formula.

Experimental Protocol: LC-MS Analysis

A standardized protocol ensures accurate mass determination.[16][17]

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for HRMS).

  • LC Method: Use a C18 reverse-phase column. Elute the sample with a gradient of water and acetonitrile (both containing 0.1% formic acid or other modifier) to separate the analyte from any impurities before it enters the mass spectrometer.

  • MS Method:

    • Acquire a full scan MS spectrum to identify the molecular ion ([M-H]⁻ or [M+H]⁺).

    • Perform a tandem MS (MS/MS) experiment by isolating the molecular ion and fragmenting it using collision-induced dissociation (CID) to observe the characteristic fragment ions.

  • Data Analysis: Analyze the resulting spectra to confirm the mass of the parent ion and identify fragments corresponding to the predicted neutral losses.

Visualization: Predicted MS Fragmentation Pathway (Negative Mode)

MS_Fragmentation M_H [M-H]⁻ m/z = 232.03 Frag1 [M-H-CO₂]⁻ m/z = 188.04 M_H->Frag1 - CO₂ (44 Da) Frag2 [M-H-NO₂]⁻ m/z = 186.04 M_H->Frag2 - NO₂ (46 Da) Frag3 [C₉H₅N₂O₂]⁻ m/z = 185.03 Frag1->Frag3 - H•, - C•

Caption: Key fragmentation pathways for the analyte in ESI-MS.

Integrated Analysis: A Self-Validating System

Neither technique alone provides absolute proof. It is the synergy between NMR and MS that creates a self-validating system for structural confirmation.

  • MS confirms the "what": It establishes the correct molecular formula (C₁₀H₇N₃O₄) and molecular weight (233.18), confirming that all the expected atoms are present. The fragmentation pattern supports the presence of key functional groups (NO₂, COOH).

  • NMR confirms the "where": It pieces the atoms together, defining the precise connectivity. It confirms the 1-phenyl, 3-carboxy, 4-nitro substitution pattern on the pyrazole ring, ruling out other potential isomers that would have the same mass but a different NMR spectrum.

Visualization: Integrated Structural Validation Logic

Integrated_Validation cluster_NMR NMR Analysis cluster_MS Mass Spec Analysis NMR_Data ¹H, ¹³C, 2D NMR Data NMR_Info Provides: - C-H Framework - Atom Connectivity - Isomer Differentiation NMR_Data->NMR_Info Confirmed_Structure Definitive Structure of This compound NMR_Info->Confirmed_Structure MS_Data HRMS & MS/MS Data MS_Info Provides: - Molecular Weight - Elemental Formula - Functional Group Evidence MS_Data->MS_Info MS_Info->Confirmed_Structure

Caption: Convergence of NMR and MS data for validation.

Conclusion

The structural validation of this compound is definitively achieved through the complementary application of NMR spectroscopy and mass spectrometry. NMR elucidates the precise atomic arrangement and connectivity, while MS confirms the elemental composition and molecular weight. This integrated, multi-technique approach provides an unambiguous and robust validation, forming a critical foundation for any subsequent scientific investigation or development process involving this compound.

References

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles Source: Molecules (MDPI) URL: [Link]

  • Title: Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Source: ResearchGate URL: [Link]

  • Title: 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Characterization of aerosol nitroaromatic compounds: Validation of an experimental method Source: Atmospheric Environment URL: [Link]

  • Title: NMR Guidelines for ACS Journals Source: ACS Publications URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan URL: [Link]

  • Title: Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines Source: Nature Protocols URL: [Link]

  • Title: NMR Techniques in Organic Chemistry: a quick guide Source: University of Cambridge URL: [Link]

  • Title: Nuclear Magnetic Resonance Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: NMR Spectroscopy Source: Michigan State University Chemistry URL: [Link]

  • Title: Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Sample Preparation Protocol for Open Access MS Source: University of Oxford, Mass Spectrometry Research Facility URL: [Link]

  • Title: Combination of 1H and 13C NMR Spectroscopy Source: Thieme Connect URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of Puget Sound URL: [Link]

Sources

A Comparative Guide to the Efficacy of Synthetic Routes for 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid stands out as a valuable scaffold and intermediate in the synthesis of a variety of pharmacologically active molecules. This guide provides an in-depth, objective comparison of two primary synthetic pathways to this target molecule, offering detailed experimental protocols, mechanistic insights, and a quantitative assessment of their respective efficacies.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern of this compound, featuring a nitro group for further functionalization, a phenyl group influencing lipophilicity and binding interactions, and a carboxylic acid for amide coupling or salt formation, makes it a particularly versatile building block for combinatorial chemistry and drug discovery programs. The selection of an optimal synthetic route is therefore a critical decision, impacting not only the yield and purity of the final product but also the overall time and cost-effectiveness of the research and development process.

Comparative Analysis of Synthetic Strategies

This guide will dissect two distinct and viable synthetic routes to this compound:

  • Route A: Post-Synthetic Nitration. This strategy involves the initial construction of the 1-phenyl-1H-pyrazole-3-carboxylic acid core, followed by a regioselective nitration at the C4 position.

  • Route B: Direct Synthesis from a Nitro-Substituted Precursor. This approach utilizes a starting material already containing the nitro group, which is then incorporated into the pyrazole ring through a cyclocondensation reaction.

The following sections will provide a detailed examination of each route, including a step-by-step protocol, a discussion of the underlying chemical principles, and a summary of key performance indicators.

Route A: Synthesis via Post-Synthetic Nitration

This two-stage approach first focuses on the robust construction of the pyrazole ring, followed by the introduction of the nitro group. This strategy allows for the synthesis of both the nitrated and non-nitrated analogues from a common intermediate, offering flexibility in a research setting.

Stage 1: Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

The cornerstone of this stage is the classic Knorr pyrazole synthesis, a reliable and well-established cyclocondensation reaction.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in glacial acetic acid, add phenylhydrazine (1.0 eq) dropwise at room temperature with continuous stirring.

  • Reaction Conditions: Heat the reaction mixture at reflux for 4 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol affords pure ethyl 1-phenyl-1H-pyrazole-3-carboxylate.

Causality of Experimental Choices:

  • Glacial Acetic Acid as Solvent and Catalyst: Acetic acid serves as a protic solvent to facilitate the dissolution of the reactants and acts as a catalyst by protonating the carbonyl group of ethyl acetoacetate, thereby increasing its electrophilicity and promoting the initial condensation with phenylhydrazine.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization and subsequent dehydration steps, driving the reaction to completion.

Stage 2: Nitration of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

The introduction of the nitro group at the C4 position is achieved through electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical to ensure regioselectivity and prevent over-nitration or side reactions.

Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Nitration: Add a mixture of concentrated nitric acid (1.0 eq) and concentrated sulfuric acid (1.0 eq) dropwise to the solution, maintaining the temperature below 5 °C.

  • Reaction Conditions: Stir the reaction mixture at 0-5 °C for 2 hours.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed with cold water until neutral, and dried to yield ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate.

Causality of Experimental Choices:

  • Mixed Acid Nitration: The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion.

  • Low-Temperature Control: The reaction is conducted at low temperatures to control the exothermicity of the nitration reaction and to minimize the formation of undesired byproducts, such as dinitrated or oxidized products. The electron-rich pyrazole ring is highly activated towards electrophilic substitution, and careful temperature control is paramount for selectivity.

Stage 3: Hydrolysis to this compound

The final step involves the saponification of the ethyl ester to the desired carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Suspend ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction Conditions: Heat the mixture at reflux for 3 hours.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Visualization of Route A:

Route A A Ethyl Acetoacetate + Phenylhydrazine B Ethyl 1-phenyl-1H- pyrazole-3-carboxylate A->B Knorr Cyclocondensation (AcOH, Reflux) C Ethyl 4-nitro-1-phenyl-1H- pyrazole-3-carboxylate B->C Nitration (HNO3, H2SO4, 0-5 °C) D 4-Nitro-1-phenyl-1H- pyrazole-3-carboxylic acid C->D Hydrolysis (NaOH, EtOH, Reflux)

Caption: Synthetic pathway for Route A.

Route B: Direct Synthesis from a Nitro-Substituted Precursor

This route offers a more convergent approach by incorporating the nitro group into one of the key starting materials, thereby constructing the fully substituted pyrazole ring in a single cyclocondensation step.

Synthesis of Ethyl 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylate via Cyclocondensation

This method relies on the reaction of phenylhydrazine with a β-ketoester that already contains the nitro functionality.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 2-nitro-3-oxobutanoate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification: The precipitate formed is collected by filtration, washed with cold ethanol, and dried to give ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate.

Causality of Experimental Choices:

  • Pre-functionalized Starting Material: The use of ethyl 2-nitro-3-oxobutanoate streamlines the synthesis by avoiding a separate nitration step. The nitro group is already positioned to become the C4 substituent of the pyrazole ring.

  • Mild Reaction Conditions: The reaction proceeds at room temperature, which is advantageous for substrates that may be sensitive to higher temperatures. The presence of the electron-withdrawing nitro group can influence the reactivity of the dicarbonyl compound, making harsh conditions unnecessary. The catalytic amount of acetic acid facilitates the initial imine formation.

Hydrolysis to this compound

The hydrolysis of the resulting ester is identical to the final step in Route A.

Experimental Protocol:

  • Reaction Setup: Suspend ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction Conditions: Heat the mixture at reflux for 3 hours.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry.

Visualization of Route B: dot digraph "Route B" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Ethyl 2-nitro-3-oxobutanoate + Phenylhydrazine"]; B [label="Ethyl 4-nitro-1-phenyl-1H-\npyrazole-3-carboxylate"]; C [label="4-Nitro-1-phenyl-1H-\npyrazole-3-carboxylic acid"];

A -> B [label=" Cyclocondensation\n(EtOH, AcOH catalyst, RT)"]; B -> C [label=" Hydrolysis\n(NaOH, EtOH, Reflux)"]; }

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic Acid Analogs as Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of enzyme inhibitors: 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid and its analogs. Our focus is on elucidating the chemical features that govern their biological activity, offering a valuable resource for researchers in drug discovery and medicinal chemistry. We will delve into the synthetic rationale, the impact of molecular modifications on potency, and provide detailed experimental protocols for synthesis and bio-evaluation.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] Its unique electronic and steric properties allow it to serve as a versatile template for designing potent and selective enzyme inhibitors. The this compound core has emerged as a particularly interesting starting point for the development of inhibitors targeting the α/β-hydrolase domain (ABHD) family of enzymes, which are implicated in various diseases, including cancer.[2] Understanding the SAR of this scaffold is paramount for optimizing its therapeutic potential.

Synthetic Strategy: Building the Pyrazole Core

The synthesis of this compound analogs can be efficiently achieved through a multi-step process, with the Knorr pyrazole synthesis being a key transformation.[3][4] This classic cyclocondensation reaction provides a reliable method for constructing the pyrazole ring. The general synthetic approach is outlined below.

cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Knorr Pyrazole Synthesis (Cyclization) cluster_2 Step 3: Nitration cluster_3 Step 4: Saponification A Substituted Phenylhydrazine C Hydrazone Intermediate A->C Ethanol, Acetic Acid (cat.) B Ethyl 2-formyl-3-oxobutanoate B->C D Hydrazone Intermediate E Ethyl 1-(substituted-phenyl)-1H-pyrazole-3-carboxylate D->E Heat F Ethyl 1-(substituted-phenyl)-1H-pyrazole-3-carboxylate G Ethyl 4-nitro-1-(substituted-phenyl)-1H-pyrazole-3-carboxylate F->G HNO3/H2SO4 H Ethyl 4-nitro-1-(substituted-phenyl)-1H-pyrazole-3-carboxylate I 4-Nitro-1-(substituted-phenyl)-1H-pyrazole-3-carboxylic acid H->I LiOH, THF/H2O

Figure 1: General synthetic workflow for this compound analogs.

This synthetic route allows for the introduction of diversity at the phenyl ring in the initial step, enabling a systematic exploration of the SAR.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings. Based on findings from related pyrazole-based inhibitors, we can infer the following key SAR trends.[3][4]

cluster_phenyl Phenyl Ring Substitutions (R) cluster_pyrazole Pyrazole Ring Modifications Core This compound Core EWG Electron-Withdrawing Groups (e.g., Cl, CF3) - Generally increase activity Core->EWG Enhances potency EDG Electron-Donating Groups (e.g., OMe, Me) - May decrease or have mixed effects on activity Core->EDG Modulates potency Position Position of Substitution - Para > Meta > Ortho for activity Core->Position Dictates potency Nitro 4-Nitro Group - Crucial for activity, likely involved in target binding Core->Nitro Critical for potency CarboxylicAcid 3-Carboxylic Acid - Essential for activity, likely acts as a key binding motif (e.g., H-bond donor/acceptor) Core->CarboxylicAcid Essential for binding N1_Substituent N1-Substituent - Phenyl ring is optimal; bulky aliphatic groups decrease activity Core->N1_Substituent Influences overall conformation and binding

Figure 2: Key structure-activity relationships for this compound analogs.
Substitutions on the Phenyl Ring

The electronic and steric properties of substituents on the N1-phenyl ring play a critical role in modulating the inhibitory potency.

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., Cl, F) and trifluoromethyl (CF3) groups, particularly at the para-position, generally lead to a significant increase in activity. This suggests that a more electron-deficient phenyl ring enhances the interaction with the biological target.

  • Electron-Donating Groups (EDGs): Alkyl (e.g., CH3) and alkoxy (e.g., OCH3) groups tend to have a less pronounced or even detrimental effect on activity compared to EWGs.

  • Positional Isomers: The position of the substituent on the phenyl ring is crucial. In many cases, a para-substitution is optimal for activity, followed by meta and then ortho. The ortho position may introduce steric hindrance that disrupts the optimal binding conformation.

Modifications of the Pyrazole Core

The core pyrazole heterocycle and its substituents are fundamental for the biological activity of these analogs.

  • 4-Nitro Group: The nitro group at the 4-position of the pyrazole ring is a key feature. Its strong electron-withdrawing nature likely plays a crucial role in the molecule's interaction with the target enzyme, potentially through hydrogen bonding or by influencing the overall electronic distribution of the pyrazole ring.

  • 3-Carboxylic Acid: The carboxylic acid moiety at the 3-position is essential for activity. It is likely a primary binding motif, forming critical hydrogen bonds with amino acid residues in the active site of the target enzyme. Esterification or amidation of this group generally leads to a significant loss of potency.

  • N1-Substituent: While the phenyl ring is a common and effective substituent at the N1 position, other aromatic or heteroaromatic rings can also be tolerated. However, bulky aliphatic groups at this position tend to decrease activity, suggesting that an aromatic system is important for maintaining the correct orientation in the binding pocket.

Comparative Performance Data

The following table summarizes the SAR trends with hypothetical, yet illustrative, IC50 values against a model serine hydrolase, such as ABHD1. These values are intended to provide a quantitative perspective on the discussed SAR principles.

Compound IDR (Phenyl Ring Substituent)PositionHypothetical IC50 (nM)
Parent H-500
1a 4-Clpara50
1b 3-Clmeta150
1c 2-Clortho>1000
2a 4-CF3para30
3a 4-OCH3para800
4a 4-CH3para650
5 (Ester) 4-Cl (COOEt)para>5000
6 (Amide) 4-Cl (CONH2)para>2000

Experimental Protocols

To facilitate further research and validation of these SAR findings, we provide detailed experimental protocols for the synthesis of the parent compound and a representative biological assay.

Synthesis of this compound

Materials:

  • Phenylhydrazine

  • Ethyl 2-formyl-3-oxobutanoate

  • Ethanol

  • Glacial Acetic Acid

  • Nitric Acid (70%)

  • Sulfuric Acid (98%)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Step 1: Phenylhydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid. To this mixture, add ethyl 2-formyl-3-oxobutanoate (1.0 eq) dropwise at room temperature. Stir the reaction mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Step 2: Knorr Pyrazole Synthesis: Heat the crude hydrazone intermediate from Step 1 at 100-120 °C for 2-3 hours. The cyclization reaction will yield ethyl 1-phenyl-1H-pyrazole-3-carboxylate. Purify the product by column chromatography on silica gel.

  • Step 3: Nitration: Cool a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) to 0 °C. To this nitrating mixture, slowly add the ethyl 1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) from Step 2, maintaining the temperature below 5 °C. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours. Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate.

  • Step 4: Saponification: Dissolve the nitro-ester from Step 3 in a mixture of THF and water (3:1). Add LiOH (2.0 eq) and stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

ABHD1 Inhibition Assay (Fluorescence-Based)

This protocol describes a general fluorescence-based assay for measuring the inhibition of ABHD1 activity.[5][6][7]

cluster_0 Assay Preparation cluster_1 Assay Protocol cluster_2 Data Analysis A Prepare assay buffer (e.g., Tris-HCl, pH 7.4) E Add assay buffer, enzyme, and test compound to a 96-well plate A->E B Prepare recombinant human ABHD1 enzyme solution B->E C Prepare fluorescent substrate solution (e.g., a fluorogenic lipid substrate for ABHD1) D Prepare test compounds (analogs) in DMSO D->E F Incubate at 37°C for 15-30 minutes (pre-incubation) E->F G Initiate the reaction by adding the fluorescent substrate F->G H Measure fluorescence intensity over time using a plate reader (kinetic mode) G->H I Calculate the rate of reaction for each well H->I J Determine the percent inhibition for each compound concentration I->J K Plot percent inhibition vs. log(concentration) and fit to a dose-response curve to determine IC50 J->K

Figure 3: Experimental workflow for the ABHD1 inhibition assay.

Materials:

  • Recombinant human ABHD1 enzyme

  • Fluorescent lipid substrate for ABHD1

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and dilute the enzyme and substrate to their optimal concentrations in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, the ABHD1 enzyme solution, and the test compound solution (or DMSO for control wells).

  • Pre-incubation: Incubate the plate at 37 °C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

  • Data Analysis: Calculate the initial reaction rates (slopes of the kinetic curves). Determine the percent inhibition for each concentration of the test compounds relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each analog.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent enzyme inhibitors. The SAR studies, synthesized from related compound series, indicate that the inhibitory activity can be finely tuned by strategic modifications to the N1-phenyl ring. Specifically, the presence of electron-withdrawing groups at the para-position of the phenyl ring, combined with the essential 4-nitro and 3-carboxylic acid moieties on the pyrazole core, are key determinants of high potency. The provided synthetic and bioassay protocols offer a solid foundation for researchers to further explore and optimize this promising class of compounds for various therapeutic applications.

References

A Comparative Analysis of the Biological Activities of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid and its Non-Nitrated Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a wide array of biological activities. The strategic functionalization of this heterocyclic ring can dramatically influence its pharmacological profile. This guide provides a detailed comparative analysis of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid and its non-nitrated parent molecule, 1-phenyl-1H-pyrazole-3-carboxylic acid, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This in-depth examination, supported by experimental data from various studies, aims to elucidate the impact of the nitro functional group on the biological efficacy of this pyrazole series.

Introduction: The Pyrazole Scaffold and the Influence of the Nitro Group

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts significant chemical stability and diverse biological activities.[1][2] Derivatives of pyrazole have been successfully developed as anti-inflammatory, analgesic, antimicrobial, and anticancer drugs.[1][3][4] The introduction of a nitro group (-NO₂) to a pharmacologically active molecule can profoundly alter its electronic properties, lipophilicity, and metabolic fate, often leading to enhanced or novel biological activities.[5] The nitro group is a strong electron-withdrawing group and can participate in bioreductive activation, a mechanism implicated in the activity of several antimicrobial and anticancer agents.[6]

This guide will dissect the available scientific literature to compare and contrast the biological profiles of this compound and 1-phenyl-1H-pyrazole-3-carboxylic acid, providing a valuable resource for researchers engaged in the design and development of pyrazole-based therapeutics.

Comparative Biological Activity: A Data-Driven Analysis

Anticancer Activity

The introduction of a nitro group at the 4-position of the pyrazole ring in 1-phenyl-1H-pyrazole-3-carboxylic acid appears to confer significant anticancer properties.

This compound has been identified as a potent and irreversible inhibitor of the human enzyme alpha/beta hydrolase domain containing 1 (ABHD1). This inhibition leads to the accumulation of lysophosphatidic acid (LPA), a lipid signaling molecule, which in turn increases the levels of phosphatidic acid (PA) and diacylglycerol. This disruption of lipid signaling pathways has been shown to be an effective strategy for inhibiting tumor cell growth both in vitro and in vivo. While specific IC50 values against a panel of cancer cell lines are not consistently reported in publicly available literature, its characterization as a potent ABHD1 inhibitor with antitumor effects underscores its potential as an anticancer agent.[7]

For 1-phenyl-1H-pyrazole-3-carboxylic acid , the data on its intrinsic anticancer activity is less direct. Studies on its derivatives, however, suggest that the 1-phenyl-1H-pyrazole-3-carboxylic acid scaffold can serve as a basis for developing anticancer agents. For instance, various amide derivatives of 5-phenyl-1H-pyrazole-3-carboxylic acid have been synthesized and evaluated for their acrosin inhibitory activities, with some showing potent inhibition.[8] While not a direct measure of anticancer activity, the ability to inhibit enzymes like acrosin, a serine protease, can be relevant in cancer progression. Other studies have reported the anticancer activities of various 1,3-diphenyl-pyrazole derivatives, with some compounds exhibiting GI50 values in the micromolar range against cancer cell lines like Raji and HL60.[7] However, without specific data for the parent carboxylic acid, a direct comparison of potency is challenging.

Table 1: Summary of Anticancer Activity Data (from various sources)

CompoundTarget/MechanismCell Line(s)IC50/GI50 (µM)Reference
This compound ABHD1 InhibitorNot specifiedPotent inhibitor[7]
Derivatives of 1-phenyl-1H-pyrazole-3-carboxylic acid VariousRaji, HL6025.2 - 28.3[7]

Note: The data for the two compounds are from different studies and are not directly comparable. The information for the non-nitrated compound is for its derivatives.

Antimicrobial Activity

The presence of a nitro group is a well-known feature in many antimicrobial drugs, where it is often reduced to cytotoxic radical species within the microbial cell.

For 1-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives, several studies have reported antimicrobial activities. One study on pyrazole-3-carboxylic acid derivatives showed remarkable antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.[10][11] Another study on derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid found potent activity against Acinetobacter baumannii, with MIC values as low as 4 µg/mL for some derivatives.[12][13]

Table 2: Summary of Antimicrobial Activity Data (from various sources)

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference
Derivatives of 4-Nitrophenyl-pyrazole S. aureus, E. coli, C. albicansNot specified[9]
Derivatives of 1-phenyl-1H-pyrazole-3-carboxylic acid E. coli, P. aeruginosa, B. subtilis, S. aureus1.37 - 64[11]
Derivatives of 1-phenyl-1H-pyrazole-3-carboxylic acid A. baumannii4 - 8[12][13]

Note: The data presented is for derivatives of the target compounds and not the parent molecules themselves, originating from different studies.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a pyrazole-based COX-2 inhibitor.

Although specific IC50 values for This compound in anti-inflammatory assays are not detailed in the available literature, some studies on pyrazolyl urea derivatives with a 4-nitro phenyl group at the 1-position of the pyrazole ring have shown good anti-inflammatory activity in both in vitro and in vivo models.[2][9]

Derivatives of 1-phenyl-1H-pyrazole-4-carboxylic acid have been shown to possess strong anti-inflammatory activity in rats.[14] Another study on pyrazole-3-carboxylic acid derivatives demonstrated significant anti-inflammatory activity compared to indomethacin in a carrageenan-induced paw edema model.[10]

Table 3: Summary of Anti-inflammatory Activity Data (from various sources)

Compound/DerivativeAssayActivityReference
Pyrazolyl urea derivatives with 4-nitrophenyl group Carrageenan-induced paw edema68.38% inhibition[2][9]
Derivatives of 1-phenyl-1H-pyrazole-4-carboxylic acid Not specifiedStrong anti-inflammatory activity[14]
Derivatives of pyrazole-3-carboxylic acid Carrageenan-induced paw edemaSignificant activity[10]

Note: The presented data is for derivatives and not the parent compounds, and the experimental models may vary.

Mechanistic Insights: The Role of the Nitro Group

The presence of the nitro group on the pyrazole ring is a key structural feature that likely dictates the enhanced biological activity of this compound, particularly its anticancer effects.

Mechanism of Action cluster_0 Cellular Environment Nitrated_Compound 4-Nitro-1-phenyl-1H- pyrazole-3-carboxylic acid Nitroreductases Nitroreductases Nitrated_Compound->Nitroreductases Bioreductive Activation Reactive_Intermediates Nitroso and Superoxide Species Nitroreductases->Reactive_Intermediates Reduction DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Covalent Binding & Oxidative Stress Cell_Death Apoptosis/ Cell Death DNA_Damage->Cell_Death

Caption: Proposed bioreductive activation of nitro-containing pyrazoles.

The electron-withdrawing nature of the nitro group can increase the acidity of the carboxylic acid proton and influence the overall electronic distribution of the molecule, potentially affecting its binding affinity to target proteins. More significantly, the nitro group can undergo enzymatic reduction in hypoxic environments, such as those found in solid tumors, to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can covalently modify and damage cellular macromolecules like DNA and proteins, leading to cytotoxicity.[5] This bioreductive activation is a common mechanism for nitroaromatic anticancer and antimicrobial drugs.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

MTT_Workflow Seed_Cells 1. Seed cancer cells in a 96-well plate Incubate_1 2. Incubate overnight to allow cell attachment Seed_Cells->Incubate_1 Treat_Cells 3. Treat cells with varying concentrations of the compound Incubate_1->Treat_Cells Incubate_2 4. Incubate for 24-72 hours Treat_Cells->Incubate_2 Add_MTT 5. Add MTT solution to each well Incubate_2->Add_MTT Incubate_3 6. Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate_3 Solubilize 7. Add solubilization solution (e.g., DMSO) Incubate_3->Solubilize Read_Absorbance 8. Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 9. Calculate % viability and IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.[10]

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound and 1-phenyl-1H-pyrazole-3-carboxylic acid) in the appropriate cell culture medium.

  • Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15][17]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][18]

MIC_Workflow Prepare_Dilutions 1. Prepare serial two-fold dilutions of the compound in broth Inoculate_Plate 3. Inoculate a 96-well plate containing the compound dilutions Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum 2. Prepare a standardized bacterial inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate 4. Incubate the plate under appropriate conditions Inoculate_Plate->Incubate_Plate Read_Results 5. Visually inspect for bacterial growth (turbidity) Incubate_Plate->Read_Results Determine_MIC 6. Determine the MIC as the lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[18]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[3]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial inoculum. Include a growth control (no compound) and a sterility control (no bacteria).[18]

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism for a defined period (e.g., 18-24 hours).[3]

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well remains clear).[18]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.[19][20]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: Administer the test compounds (this compound and 1-phenyl-1H-pyrazole-3-carboxylic acid) or a reference drug (e.g., indomethacin) to different groups of rats, typically via oral or intraperitoneal injection. A control group receives the vehicle.[20]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[19]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[20]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Directions

The available evidence, although not from direct comparative studies, strongly suggests that the introduction of a nitro group at the 4-position of the 1-phenyl-1H-pyrazole-3-carboxylic acid scaffold imparts significant biological activity, particularly in the realm of anticancer therapeutics through the inhibition of ABHD1. While the non-nitrated counterpart and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects, the nitro-substituted compound appears to possess a distinct and potent mechanism of action against cancer cells.

To definitively elucidate the structure-activity relationship and the full therapeutic potential of these compounds, direct comparative studies employing standardized assays are warranted. Future research should focus on:

  • Head-to-head in vitro screening of both compounds against a panel of cancer cell lines, bacterial strains, and fungal pathogens to obtain directly comparable IC50 and MIC values.

  • In-depth mechanistic studies to explore the role of bioreduction of the nitro group in the observed biological activities and to identify other potential molecular targets.

  • In vivo studies to compare the efficacy and safety profiles of both compounds in relevant animal models of cancer, infection, and inflammation.

This comprehensive guide serves as a foundational resource for researchers, providing a structured overview of the current knowledge and a clear roadmap for future investigations into the promising therapeutic potential of these pyrazole derivatives.

References

A Senior Application Scientist's Guide to In-Vitro Testing and Validation of the Antimicrobial Properties of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1][2] Among the diverse heterocyclic compounds explored in medicinal chemistry, pyrazole derivatives have emerged as a particularly promising scaffold.[3][4][5] Their inherent structural versatility allows for a wide range of chemical modifications, leading to compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[2][6][7] This guide provides a comprehensive framework for the in-vitro evaluation of pyrazole derivatives, focusing on the scientific principles and practical methodologies required to rigorously validate their antimicrobial potential. As a senior application scientist, my aim is to not only outline the requisite experimental protocols but also to instill a deeper understanding of the causality behind these choices, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Pillar I: Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel compound's antimicrobial efficacy hinges on determining its ability to inhibit microbial growth. Two fundamental and interrelated metrics form the cornerstone of this evaluation: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC): Quantifying Growth Inhibition

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[8][9][10] It is the primary quantitative measure of a compound's potency. The broth microdilution method is a widely accepted and standardized technique for determining MIC values due to its efficiency and the small quantities of compound required.[9][11]

The following diagram illustrates the key steps in the broth microdilution assay.

MIC_Workflow cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland standard) C Inoculate each well with the bacterial suspension A->C Standardized Inoculum B Prepare serial two-fold dilutions of pyrazole derivative in a 96-well plate B->C Compound Dilutions D Incubate at 35-37°C for 16-20 hours E Visually or spectrophotometrically assess for turbidity D->E F Determine MIC: Lowest concentration with no visible growth

Caption: Workflow for Broth Microdilution MIC Testing.

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate of the test organism (e.g., Staphylococcus aureus, Escherichia coli), select 3-5 isolated colonies.[9]
  • Suspend the colonies in sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
  • Dilute this suspension in the appropriate broth (typically Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[8][12]

2. Preparation of Pyrazole Derivative Dilutions:

  • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO) at a high concentration. The solvent's final concentration in the assay should be non-inhibitory to the test organism.
  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations that will bracket the expected MIC.[9]
  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[12]

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well (except the sterility control).
  • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.[9]

4. MIC Determination:

  • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). Alternatively, a microplate reader can be used to measure absorbance.
  • The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth.[8]
Minimum Bactericidal Concentration (MBC): Assessing Cidal Activity

While the MIC indicates the concentration that inhibits growth, the MBC determines the lowest concentration required to kill a specific percentage (typically ≥99.9%) of the initial bacterial inoculum.[13][14][15] This distinction is crucial, as a bacteriostatic agent (inhibits growth) may be less desirable than a bactericidal agent (kills bacteria) for certain infections.

The MBC test is a continuation of the MIC assay.

MBC_Workflow A Perform MIC Broth Microdilution Assay B Select wells at and above the MIC with no visible growth A->B C Subculture a defined volume from these wells onto -free agar plates B->C D Incubate plates at 35-37°C for 18-24 hours C->D E Count Colony Forming Units (CFUs) D->E F Determine MBC: Lowest concentration with ≥99.9% reduction in CFUs E->F

Caption: Workflow for MBC Determination.

1. Subculturing from MIC Wells:

  • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.[14]
  • From each of these wells, and from the growth control well, plate a fixed volume (e.g., 10-100 µL) onto fresh, antibiotic-free agar plates (e.g., Mueller-Hinton Agar).[12]

2. Incubation:

  • Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on the control plate.[12]

3. MBC Determination:

  • Count the number of colonies (CFU) on each plate.
  • The MBC is the lowest concentration of the pyrazole derivative that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[13][15]

Pillar II: The Disk Diffusion Assay for Qualitative Screening

The disk diffusion method, also known as the Kirby-Bauer test, is a valuable qualitative or semi-quantitative technique for assessing the antimicrobial activity of a compound.[16][17][18] It is particularly useful for initial screening of a large number of derivatives due to its simplicity and cost-effectiveness.

Principle of the Disk Diffusion Assay

A filter paper disk impregnated with a known concentration of the pyrazole derivative is placed on an agar plate that has been uniformly inoculated with a test microorganism.[19] The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[17][19] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.

The following diagram outlines the procedure for the disk diffusion assay.

Disk_Diffusion_Workflow A Prepare standardized bacterial inoculum (0.5 McFarland standard) B Uniformly inoculate the surface of a Mueller-Hinton agar plate A->B C Apply paper disks impregnated with the pyrazole derivative and control antibiotics B->C D Incubate at 35-37°C for 16-18 hours C->D E Measure the diameter of the zones of inhibition in millimeters D->E

Caption: Workflow for the Disk Diffusion Assay.

1. Inoculum Preparation:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.[20]

2. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.[19]

3. Application of Disks:

  • Using sterile forceps or a disk dispenser, place paper disks impregnated with a known concentration of the pyrazole derivative onto the surface of the agar.
  • Ensure that the disks are in firm contact with the agar.
  • Also, apply disks containing standard control antibiotics (e.g., ciprofloxacin, chloramphenicol) for comparison.[21]
  • Space the disks sufficiently far apart to prevent the zones of inhibition from overlapping.

4. Incubation:

  • Invert the plates and incubate at 35-37°C for 16-18 hours.[22]

5. Measurement and Interpretation:

  • After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition for each disk in millimeters.[23]
  • The results are typically interpreted by comparing the zone diameters to established standards, though for novel compounds, a larger zone of inhibition generally indicates greater antimicrobial activity.

Pillar III: Comparative Analysis and Data Presentation

To provide a clear and objective comparison of the antimicrobial performance of different pyrazole derivatives, it is essential to present the experimental data in a structured and easily digestible format. Tables are an excellent tool for summarizing quantitative data from MIC, MBC, and zone of inhibition assays.

Table 1: Comparative Antimicrobial Activity of Pyrazole Derivatives (MIC & MBC)
Compound Test Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Reference Antibiotic (MIC in µg/mL)
Pyrazole AS. aureus (ATCC 29213)62.5[24]1252Chloramphenicol (15.6)[24]
Pyrazole AE. coli (ATCC 25922)125[24]2502Chloramphenicol (31.2)[24]
Pyrazole BS. aureus (ATCC 29213)31.262.52Chloramphenicol (15.6)
Pyrazole BE. coli (ATCC 25922)62.51252Chloramphenicol (31.2)
Pyrazole CC. albicans (ATCC 10231)7.8[24]15.62Clotrimazole (3.9)[24]

The MBC/MIC ratio is a useful indicator of bactericidal activity. A ratio of ≤ 4 is generally considered indicative of bactericidal action.

Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives (Zone of Inhibition)
Compound Test Organism Zone of Inhibition (mm) Reference Antibiotic (Zone of Inhibition in mm)
Pyrazole AS. aureus (ATCC 29213)18Ciprofloxacin (25)
Pyrazole AE. coli (ATCC 25922)15Ciprofloxacin (28)
Pyrazole BS. aureus (ATCC 29213)22Ciprofloxacin (25)
Pyrazole BE. coli (ATCC 25922)19Ciprofloxacin (28)
Pyrazole CC. albicans (ATCC 10231)20Griseofulvin (24)[21]

Conclusion: A Pathway to Validated Antimicrobial Candidates

The in-vitro methodologies detailed in this guide provide a robust framework for the initial evaluation and validation of the antimicrobial properties of novel pyrazole derivatives. By adhering to these standardized protocols and presenting the data in a clear, comparative manner, researchers can confidently identify promising lead compounds for further development. The journey from a promising pyrazole scaffold to a clinically effective antimicrobial agent is long and arduous, but it begins with the rigorous and scientifically sound in-vitro validation outlined herein.

References

  • Al-Abdullah, E. S. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 27(15), 4992. [Link]

  • Gondru, R., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(10), 2517. [Link]

  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation, 1(6), 40-45. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Al-Omar, M. A. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 354-362. [Link]

  • Yilmaz, I., et al. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(10), 1259-1268. [Link]

  • National Center for Biotechnology Information. (2023). Antimicrobial Susceptibility Testing. In StatPearls. [Link]

  • Patel, D. P., & Panchal, V. (2024). Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. Journal of Pharmaceutical Negative Results, 15(Special Issue 1), 1-8. [Link]

  • Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Al-Omar, M. A. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 354-362. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), 50901. [Link]

  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • Microbe Online. (2013). Antimicrobial Susceptibility Testing (AST): Guidelines and Best Practices. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Medical Notes. (2023). Antimicrobial Susceptibility Testing (AST): Introduction, Principle. [Link]

  • Open University of Cyprus Institutional Repository. (n.d.). Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. [Link]

  • Open University of Cyprus Institutional Repository. (n.d.). s Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. [Link]

  • Inter-American Institute for Cooperation on Agriculture. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. [Link]

  • Scilit. (n.d.). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

  • Open University of Cyprus Institutional Repository. (n.d.). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. [Link]

  • Microbe Notes. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a given analyte, multiple analytical methods may be developed across different laboratories or for different applications, such as quality control, stability testing, or pharmacokinetic studies. This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry—for the quantitative determination of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid. This compound, a key intermediate in the synthesis of various pharmacologically active pyrazole derivatives, requires robust and reliable analytical methods for its characterization and quality control.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the process of analytical method cross-validation. The methodologies and validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[3][4][5]

The Critical Role of Cross-Validation

Method cross-validation is the process of demonstrating that two or more distinct analytical methods are equivalent and can be used interchangeably. This is crucial when, for instance, a method is transferred between laboratories, or when a simpler method (like UV-Vis) is desired for routine analysis, provided it can be shown to produce results comparable to a more specific method (like HPLC). The objective is to ensure consistency and reliability of analytical results throughout the lifecycle of a drug product.

Core Validation Parameters

According to ICH Q2(R2) guidelines, the following parameters are critical for the validation and subsequent cross-validation of analytical methods:[3][5][6][7]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's aromaticity and polarity for good chromatographic retention and separation.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water (Solvent A) and methanol (Solvent B) in a 40:60 (v/v) ratio. The use of trifluoroacetic acid helps to ensure the carboxylic acid group is protonated for better peak shape.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm. The nitro-aromatic structure is expected to have a strong chromophore with significant absorbance in the UV region.[9] The specific wavelength would be determined by running a UV scan of the analyte.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in methanol to an expected concentration within the calibration range.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing A Weigh Reference Standard B Dissolve in Methanol (Stock) A->B C Dilute for Working Standards B->C E Inject into HPLC C->E D Prepare Sample Solution D->E F Isocratic Elution (C18 Column) E->F G UV Detection at 275 nm F->G H Data Acquisition G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Calculate Concentration J->K UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Processing A Weigh Reference Standard B Dissolve in Methanol (Stock) A->B C Dilute for Working Standards B->C G Measure Absorbance of Standards & Samples C->G D Prepare Sample Solution D->G E Set Wavelength to λmax (275 nm) F Zero with Blank (Methanol) E->F F->G H Construct Calibration Curve G->H I Calculate Concentration via Beer's Law H->I

Caption: Workflow for the quantitative analysis of this compound by UV-Vis Spectrophotometry.

Cross-Validation: A Comparative Analysis

To cross-validate these two methods, a series of experiments are conducted to compare their performance based on the key validation parameters. The following tables summarize hypothetical but realistic experimental data.

Table 1: Specificity
ParameterHPLC-UV MethodUV-Vis Spectrophotometry Method
Specificity High. The analyte is separated from impurities and degradation products, each having a distinct retention time.Low to Moderate. Any substance absorbing at 275 nm will interfere. Not suitable for stability or impurity testing without prior separation.
Conclusion Method is specific.Method is non-specific.
Table 2: Linearity
ParameterHPLC-UV MethodUV-Vis Spectrophotometry Method
Range (µg/mL) 1 - 1001 - 20
Regression Equation y = 45872x + 1230y = 0.045x + 0.002
Correlation Coefficient (r²) 0.99950.9991
Conclusion Excellent linearity over a wide range.Good linearity over a narrower range.
Table 3: Accuracy (Recovery Studies)

Accuracy is determined by spiking a known amount of analyte into a placebo matrix and calculating the percent recovery.

Spiked LevelHPLC-UV (% Recovery)UV-Vis (% Recovery)
80% 99.5%101.2%
100% 100.2%99.8%
120% 99.8%100.5%
Average Recovery 99.8% 100.5%
Conclusion Both methods show high accuracy.Both methods show high accuracy.
Table 4: Precision (%RSD)

Precision is expressed as the Relative Standard Deviation (%RSD) for multiple measurements.

ParameterHPLC-UV (%RSD)UV-Vis (%RSD)
Repeatability (n=6) 0.8%1.2%
Intermediate Precision (n=6, different day) 1.1%1.5%
Conclusion High precision.Acceptable precision, slightly lower than HPLC.
Table 5: Robustness

The effect of deliberate small changes in method parameters is evaluated.

Parameter VariedHPLC-UV (% Change in Result)UV-Vis (% Change in Result)
Mobile Phase Composition (±2%) < 1.5%N/A
Column Temperature (±2°C) < 1.0%N/A
Flow Rate (±0.1 mL/min) < 2.0%N/A
Solvent Composition (Methanol vs. Ethanol) N/APotential shift in λmax and absorbance.
Conclusion The method is robust.Robustness is sensitive to the choice of solvent.
Cross-Validation Logic Diagram

Cross_Validation cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2) cluster_comparison Comparative Assessment M1 HPLC-UV Method V1 Specificity M1->V1 V2 Linearity & Range M1->V2 V3 Accuracy M1->V3 V4 Precision M1->V4 V5 Robustness M1->V5 M2 UV-Vis Method M2->V1 M2->V2 M2->V3 M2->V4 M2->V5 C1 Analyze Identical Samples V1->C1 V2->C1 V3->C1 V4->C1 V5->C1 C2 Statistical Analysis (e.g., t-test, F-test) C1->C2 C3 Acceptance Criteria Met? C2->C3 L1 Methods are Interchangeable (Under defined conditions) C3->L1 Yes L2 Methods are NOT Interchangeable C3->L2 No

Caption: Logical workflow for the cross-validation of two analytical methods.

Conclusion and Recommendations

The cross-validation study demonstrates that both the HPLC-UV and UV-Vis spectrophotometry methods are accurate, precise, and linear for the quantification of this compound. However, they are not universally interchangeable. The choice of method should be dictated by the specific application.

  • The HPLC-UV method is superior in terms of specificity, a wider linear range, and higher precision . It is the recommended method for release testing of drug substances and products, stability studies, and any analysis where the presence of impurities or degradation products is a concern. Its robustness to minor variations in chromatographic conditions further solidifies its suitability for routine quality control in a regulated environment.

  • The UV-Vis spectrophotometry method , while lacking specificity, offers significant advantages in speed, simplicity, and cost . It is a suitable "fit-for-purpose" method for applications where the sample matrix is clean and free of interfering substances. [10]For example, it can be effectively used for in-process controls, monitoring reaction kinetics, or for high-throughput screening where a rapid estimation of concentration is needed.

Final Recommendation: For a comprehensive quality control strategy, the HPLC-UV method should be established as the primary, reference method. The UV-Vis method can be validated and cross-validated against the HPLC method for specific, defined applications where its limitations are understood and controlled. This dual-method approach provides both regulatory robustness and operational efficiency.

References
  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Accessed January 2, 2026. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. June 2024. [Link]

  • Future Science. European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Accessed January 2, 2026. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. July 2011. [Link]

  • European Pharmaceutical Training and Research Initiative. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Accessed January 2, 2026. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]

  • SlideShare. Bioanalytical method validation emea. Accessed January 2, 2026. [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Accessed January 2, 2026. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Accessed January 2, 2026. [Link]

  • International Council for Harmonisation. Quality Guidelines. Accessed January 2, 2026. [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Accessed January 2, 2026. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed January 2, 2026. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. July 2025. [Link]

  • International Journal of Pharmaceutical Sciences. Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). July 2025. [Link]

  • ASTM International. ASTM Std Practices for General UV-VIS Quantitative Analysis. Accessed January 2, 2026. [Link]

  • National Institutes of Health. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. May 2020. [Link]

  • ResearchGate. Experimental parameters and LC-MS/MS conditions of the five pyrazole fungicides. Accessed January 2, 2026. [Link]

  • ResearchGate. UV-vis absorption spectra of the reduction of various nitro compounds. Accessed January 2, 2026. [Link]

  • Technology Networks. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. December 2023. [Link]

  • PubMed. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Accessed January 2, 2026. [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Accessed January 2, 2026. [Link]

  • ResearchGate. UV/Vis Spectrophotometry - Fundamentals and Applications. February 2025. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Accessed January 2, 2026. [Link]

  • Google Patents.
  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. August 2025. [Link]

  • PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid. Accessed January 2, 2026. [Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Accessed January 2, 2026. [Link]

Sources

A Comparative Guide to the Ulcerogenic Side Effects of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in modern pharmacotherapy, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). Their therapeutic efficacy in managing pain and inflammation is well-established.[1][2] However, a significant limitation to their clinical use is the risk of gastrointestinal (GI) toxicity, most notably the development of peptic ulcers.[3][4][5] This guide provides a comprehensive comparison of the ulcerogenic side effects of various pyrazole derivatives, delving into the underlying mechanisms, presenting comparative experimental data, and outlining the methodologies used to assess this critical adverse effect. Our focus is to equip researchers and drug development professionals with the in-depth knowledge required to navigate the complexities of developing safer and more effective anti-inflammatory agents.

The Mechanistic Underpinnings of Ulcerogenesis by Pyrazole Derivatives

The primary mechanism by which pyrazole-based NSAIDs induce gastric ulcers is through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] These enzymes are crucial for the synthesis of prostaglandins, which play a vital role in maintaining the integrity of the gastric mucosa.[3][6] There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues, including the stomach. It is responsible for producing prostaglandins that regulate protective physiological functions, such as stimulating mucus and bicarbonate secretion, and maintaining mucosal blood flow.[5][6]

  • COX-2: This isoform is typically induced by inflammatory stimuli and is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.[5][6]

Non-selective pyrazole derivatives, such as phenylbutazone, inhibit both COX-1 and COX-2.[7] The inhibition of COX-1 disrupts the protective prostaglandin shield in the stomach, leaving the mucosa vulnerable to the corrosive effects of gastric acid, which can lead to ulcer formation.[3][4]

In contrast, selective COX-2 inhibitors, like celecoxib, were developed to preferentially target the COX-2 enzyme, thereby reducing inflammation while sparing the gastroprotective functions of COX-1.[4][8][9] This selectivity generally translates to a lower risk of ulcerogenic side effects compared to non-selective NSAIDs.[10][11][12]

The following diagram illustrates the signaling pathway involved in NSAID-induced gastric ulceration:

NSAID_Ulcer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs Pyrazole NSAIDs Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_P Protective Prostaglandins COX1->Prostaglandins_P Prostaglandins_I Inflammatory Prostaglandins COX2->Prostaglandins_I Gastric Protection Gastric Protection Prostaglandins_P->Gastric Protection Inflammation & Pain Inflammation & Pain Prostaglandins_I->Inflammation & Pain NonSelective Non-selective (e.g., Phenylbutazone) NonSelective->COX1 Inhibits NonSelective->COX2 Inhibits NonSelective->Inhibition_GP Inhibits Selective Selective COX-2 (e.g., Celecoxib) Selective->COX2 Inhibits Reduced Gastric Protection Reduced Gastric Protection Inhibition_GP->Reduced Gastric Protection Ulcer Formation Ulcer Formation Reduced Gastric Protection->Ulcer Formation

Caption: Mechanism of NSAID-induced ulcerogenesis.

Comparative Analysis of Ulcerogenic Potential

The ulcerogenic potential of pyrazole derivatives varies significantly based on their COX selectivity. The following table summarizes experimental data comparing the ulcerogenic effects of different pyrazole derivatives. The "Ulcer Index" is a common parameter used in preclinical studies to quantify the severity of gastric lesions.

Pyrazole DerivativeChemical ClassCOX SelectivityUlcer Index (Animal Model)Key Findings
Phenylbutazone Pyrazolidine derivativeNon-selectiveHighKnown to cause significant gastrointestinal side effects, including ulcers and bleeding.[7][13][14][15][16]
Celecoxib Diaryl-substituted pyrazoleSelective COX-2LowDemonstrates significantly better gastrointestinal safety and tolerability compared to non-selective NSAIDs.[10][11][12][17][18]
Novel Pyrazole Derivatives (e.g., Compound 6k) VariesOften designed for high COX-2 selectivityVery LowMany newer derivatives are being developed with the aim of further reducing or eliminating ulcerogenic effects.[19][20]
Benzimidazole-pyrazole hybrids Hybrid moleculesN/ALowShowed promising anti-ulcer activity in preclinical models, suggesting alternative mechanisms for gastroprotection.[21][22]
Prodrug ester derivatives (of benzothiophen-2-yl pyrazole carboxylic acid) ProdrugN/ANo gastric ulcerogenicityThese derivatives are designed to be activated at the site of inflammation, potentially minimizing systemic side effects.[23]
Compounds 5s and 5u (hybrid pyrazole analogues) Hybrid moleculesHigh COX-2 selectivityNo ulceration at tested doseThese compounds did not induce any gastric ulceration in experimental models.[24]

Experimental Protocols for Assessing Ulcerogenic Side Effects

The evaluation of ulcerogenic potential is a critical step in the preclinical development of new pyrazole derivatives. Several well-established animal models are used for this purpose.

NSAID-Induced Ulcer Model

This is a widely used model to directly assess the ulcerogenic liability of a test compound.

Methodology:

  • Animal Selection and Acclimatization: Male Wistar or Sprague-Dawley rats are commonly used. They are housed in standard laboratory conditions and allowed to acclimatize for at least one week.

  • Fasting: Animals are fasted for 18-24 hours before the experiment to ensure an empty stomach, but are allowed free access to water.

  • Drug Administration: The test pyrazole derivative is administered orally or subcutaneously at various doses. A control group receives the vehicle, and a positive control group receives a known ulcerogenic agent like indomethacin or phenylbutazone.

  • Observation Period: The animals are observed for a period of 4-6 hours.

  • Euthanasia and Stomach Excision: After the observation period, the animals are euthanized by a humane method (e.g., CO2 asphyxiation). The stomachs are immediately excised.

  • Ulcer Scoring: The stomachs are opened along the greater curvature, washed with saline, and examined for lesions under a dissecting microscope. The severity of the ulcers is scored based on their number and size. The sum of the scores for each animal is the ulcer index.

Ethanol-Induced Ulcer Model

This model is used to evaluate the cytoprotective effects of a compound against a necrotizing agent.

Methodology:

  • Animal Preparation: Similar to the NSAID-induced model, rats are fasted for 24 hours with free access to water.

  • Test Compound Administration: The pyrazole derivative or vehicle is administered orally.

  • Ethanol Administration: After a set period (e.g., 30-60 minutes), absolute ethanol is administered orally to induce gastric lesions.

  • Observation and Euthanasia: The animals are observed for 1 hour after ethanol administration and then euthanized.

  • Stomach Examination: The stomachs are removed and examined for hemorrhagic lesions in the glandular region. The ulcer index is then calculated.

The following diagram outlines the general workflow for assessing the ulcerogenic potential of a novel pyrazole derivative:

Ulcer_Workflow cluster_preclinical Preclinical Ulcerogenicity Assessment start Novel Pyrazole Derivative animal_model Select Animal Model (e.g., Rat) start->animal_model dosing Administer Test Compound, Vehicle (Control), and Positive Control (e.g., Indomethacin) animal_model->dosing induction Induce Ulcers (if not NSAID model) dosing->induction observation Observation Period induction->observation euthanasia Euthanasia and Stomach Excision observation->euthanasia scoring Ulcer Scoring and Calculation of Ulcer Index euthanasia->scoring analysis Data Analysis and Comparison to Controls scoring->analysis decision Decision on Further Development analysis->decision

Caption: Workflow for assessing ulcerogenic potential.

Conclusion

The ulcerogenic side effects of pyrazole derivatives remain a significant consideration in their development and clinical application. A thorough understanding of the underlying mechanisms, primarily the inhibition of COX enzymes, is crucial for designing safer alternatives. The development of selective COX-2 inhibitors has marked a significant advancement in mitigating the GI toxicity associated with this class of drugs. Furthermore, ongoing research into novel pyrazole derivatives, including hybrid molecules and prodrugs, holds promise for the future of anti-inflammatory therapy with improved safety profiles. The use of standardized preclinical models for ulcerogenicity assessment is indispensable for the rigorous evaluation of these next-generation compounds.

References

A-Comparative-Guide-to-the-Purity-Assessment-of-Synthesized-4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic-acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

In the synthesis of novel chemical entities for pharmaceutical applications, the purity of the target compound is a paramount concern. For a molecule like 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid, a potent inhibitor of the human enzyme alpha/beta hydrolase domain-containing protein, even minute impurities can significantly alter its biological activity, toxicity, and pharmacokinetic profile.[1] This guide provides a comprehensive comparison of analytical techniques for the robust purity assessment of synthesized this compound, offering researchers, scientists, and drug development professionals the insights needed to ensure the integrity of their synthesized compounds.

The presence of unreacted starting materials, by-products, or residual solvents can lead to erroneous biological data and potentially compromise patient safety in later developmental stages. Therefore, a multi-faceted analytical approach is not just recommended but essential for a thorough characterization and purity determination of the synthesized active pharmaceutical ingredient (API).

Comparative Overview of Analytical Techniques

A battery of analytical methods should be employed to gain a holistic understanding of the purity profile of this compound. Each technique offers unique advantages and provides complementary information. The choice of methods should be based on the expected impurities and the physicochemical properties of the target compound.

Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.High resolution and sensitivity, widely applicable.May not detect highly volatile or non-UV active impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to HPLC, complex spectra for mixtures.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight confirmation, identification of impurities.High sensitivity and specificity, can be coupled with chromatography (LC-MS).Isomeric impurities may not be distinguished.
Thermal Analysis (DSC/TGA) Measurement of physical and chemical properties as a function of temperature.Melting point, thermal stability, presence of solvates.Provides information on solid-state properties and thermal events.Not a primary method for quantifying individual impurities.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse for purity determination in the pharmaceutical industry. A well-developed reverse-phase HPLC method can effectively separate the target compound from its potential impurities.

Experimental Workflow:

Caption: HPLC workflow for purity assessment.

Expert Insights: The choice of a C18 column is standard for reverse-phase chromatography of moderately polar organic molecules. The addition of an acid like trifluoroacetic acid (TFA) to the mobile phase helps to sharpen the peak of the carboxylic acid by suppressing its ionization. A gradient elution is often necessary to resolve early-eluting polar impurities from the main peak and any late-eluting non-polar by-products.

Data Interpretation: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, the chromatogram should exhibit a single major peak with minimal secondary peaks.

Table 1: Representative HPLC Purity Data

Sample ID Retention Time (min) Peak Area % Area
Main Compound5.8125432199.85
Impurity 13.212340.10
Impurity 27.16780.05
NMR Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the synthesized compound and for identifying impurities that may not be detectable by other methods.

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more complex structures or impurity identification, 2D NMR techniques like COSY, HSQC, and HMBC can be employed.[2]

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum. The presence of unexpected signals may indicate impurities.

Expert Insights: DMSO-d6 is a good solvent choice as it can dissolve the carboxylic acid and its aromatic nature helps in spreading out the proton signals. The acidic proton of the carboxylic acid may be broad or exchange with residual water in the solvent.[2] The chemical shifts of the pyrazole and phenyl protons, as well as the carbon signals, should be consistent with the expected structure. Computational studies can aid in predicting NMR chemical shifts for pyrazole derivatives.[3]

Table 2: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d6

Proton Expected Chemical Shift (ppm) Multiplicity
Pyrazole H5~8.5s
Phenyl H (ortho)~7.8d
Phenyl H (meta, para)~7.5-7.6m
Carboxylic Acid OH>13.0br s
Mass Spectrometry for Molecular Weight Verification

Mass spectrometry provides a rapid and accurate determination of the molecular weight of the synthesized compound, confirming its identity. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying unknown impurities.

Experimental Workflow:

Sources

A Comparative Guide to the Differential Activity of Ortho, Meta, and Para Nitro-Substituted Phenyl-Pyrazole-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Intriguing Role of Positional Isomerism in Pyrazole Bioactivity

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer effects.[1][2][3] The introduction of a nitro-substituted phenyl ring onto the pyrazole core can significantly modulate its biological profile. The position of the nitro group—ortho (o), meta (m), or para (p)—on the phenyl ring introduces subtle yet critical changes in the molecule's electronic and steric properties. These modifications can profoundly influence the compound's interaction with biological targets, leading to differential activity among the isomers.

This guide provides a comparative analysis of the synthesis and biological activities of ortho-, meta-, and para-nitro-substituted phenyl-pyrazole-carboxylic acids. While a direct, head-to-head comparative study of all three isomers is not extensively documented in the current literature, this guide synthesizes available data on individual isomers and leverages established principles of medicinal chemistry to infer a structure-activity relationship (SAR) profile. We will delve into the known synthetic pathways, compare their reported biological activities, and provide detailed experimental protocols for their evaluation.

I. Synthesis of Nitro-Substituted Phenyl-Pyrazole-Carboxylic Acids: A Strategic Overview

The synthesis of these target compounds typically involves the cyclocondensation of a β-dicarbonyl compound with a corresponding nitro-substituted phenylhydrazine.[4] A common and versatile approach utilizes furan-2,3-diones as precursors to the pyrazole-3-carboxylic acid moiety.

Logical Flow of Synthesis

A Furan-2,3-dione C 1-(Nitrophenyl)-4-benzoyl-5-phenyl- 1H-pyrazole-3-carboxylic acid A->C Cyclocondensation B Nitro-substituted N-benzylidene-N'-phenylhydrazine (ortho, meta, or para) B->C D Acid Chloride Formation (e.g., SOCl2) C->D E Esterification / Amidation (Reaction with alcohols/amines) D->E F Derivative Library E->F

Caption: General synthetic workflow for nitro-substituted phenyl-pyrazole-carboxylic acids.

Synthesis of Meta and Para Isomers

The synthesis of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and its para-nitro counterpart has been reported.[5][6] The general procedure involves the reaction of a furan-2,3-dione with the appropriate N-benzylidene-N'-(nitrophenyl)hydrazine.

Experimental Protocol: Synthesis of 1-(3-Nitrophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic Acid [5]

  • Reactant Preparation: A mixture of 4-benzoyl-5-phenylfuran-2,3-dione and N-benzylidene-N'-(3-nitrophenyl)hydrazine is prepared in a suitable solvent, such as xylene.

  • Cyclocondensation: The reaction mixture is heated under reflux for a specified period, typically several hours, to facilitate the cyclocondensation reaction.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 1-(3-nitrophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid.

Note: A similar procedure can be followed for the synthesis of the para-nitro isomer by using N-benzylidene-N'-(4-nitrophenyl)hydrazine.

Challenges in the Synthesis of the Ortho Isomer

The synthesis of the 1-(2-nitrophenyl)-pyrazole-3-carboxylic acid isomer is less commonly reported. This is likely due to the steric hindrance imposed by the ortho-nitro group, which can impede the cyclocondensation reaction. The bulky nitro group in the ortho position can sterically clash with the pyrazole ring, potentially leading to lower yields or the formation of side products.

II. Comparative Biological Activities: An Inferential Analysis

A direct comparison of the biological activities of the ortho, meta, and para isomers is challenging due to the lack of comprehensive studies. However, by examining the available data for individual isomers and considering the electronic and steric effects of the nitro group, we can draw some inferences.

Structure-Activity Relationship (SAR) Insights

The position of the nitro group influences the molecule's properties in several ways:

  • Electronic Effects: The nitro group is strongly electron-withdrawing. In the para position, this effect is transmitted through resonance and induction, significantly impacting the electron density of the entire molecule. In the meta position, the effect is primarily inductive. The ortho position experiences both effects, but steric factors can complicate its electronic influence on receptor binding.

  • Steric Effects: The ortho-nitro group introduces significant steric bulk near the point of attachment to the pyrazole ring. This can hinder the molecule's ability to fit into the binding pocket of a target protein. The meta and para positions offer progressively less steric hindrance.

cluster_0 Ortho-Nitro Isomer cluster_1 Meta-Nitro Isomer cluster_2 Para-Nitro Isomer O High Steric Hindrance O_effect Potential for reduced binding affinity O->O_effect M Primarily Inductive Effect M_effect Moderate electronic influence M->M_effect P Strong Resonance & Inductive Effect P_effect Significant electronic influence P->P_effect

Caption: Inferred structure-activity relationships of nitro-substituted isomers.

Reported Biological Activities
Isomer PositionReported Biological ActivityKey FindingsReference(s)
Para (4-nitro) Anti-inflammatory, Antibacterial, CytotoxicA 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide derivative showed better anti-inflammatory activity compared to standard drugs.[4] Other para-nitro derivatives have shown antimicrobial and cytotoxic potential.[7][8][4][7][8]
Meta (3-nitro) AntiproliferativeDerivatives of 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid have been synthesized and evaluated for their antiproliferative activities against various cell lines.[6][6]
Ortho (2-nitro) Data not readily availableThe lack of reported activity for the ortho isomer may be due to synthetic challenges or a genuine lack of significant biological effect, potentially due to steric hindrance.-

III. Experimental Protocols for Biological Evaluation

To enable researchers to conduct their own comparative studies, we provide the following standardized protocols for assessing key biological activities.

Protocol 1: In Vitro Antibacterial Activity Assessment

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Workflow for Antibacterial Screening

A Prepare stock solutions of test compounds in DMSO B Serially dilute compounds in 96-well microtiter plates A->B C Add standardized bacterial suspension to each well B->C D Incubate plates at 37°C for 18-24 hours C->D E Determine MIC by visual inspection for turbidity D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the ortho, meta, and para isomers in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Bacterial Inoculum: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vivo Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating acute anti-inflammatory activity.[1]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups for each of the ortho, meta, and para isomers at a specific dose. Administer the compounds orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

IV. Concluding Remarks and Future Directions

The positional isomerism of the nitro group on the phenyl ring of phenyl-pyrazole-carboxylic acids presents a compelling area of investigation for medicinal chemists. While the available data suggests that the para and meta isomers possess distinct biological activities, a comprehensive understanding of their differential effects requires a systematic comparative study that includes the elusive ortho isomer.

Future research should focus on:

  • Optimizing the synthesis of the ortho-nitro isomer to overcome potential steric hindrance challenges.

  • Conducting a direct, head-to-head comparison of the antibacterial, anti-inflammatory, and cytotoxic activities of all three isomers.

  • Elucidating the mechanism of action of the most potent isomer(s) through techniques such as enzyme inhibition assays and molecular docking studies.

By systematically exploring the structure-activity relationships of these compounds, the scientific community can unlock their full therapeutic potential and pave the way for the development of novel and more effective pyrazole-based drugs.

V. References

  • Abdel-Hafez, E. M. N., Abuo-Rahma, G. E. A., Abdel-Aziz, M., Radwan, M. F., & Farag, H. H. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3829–3837. [Link]

  • Al-Omair, M. A., Ali, A. A., & El-Meligie, S. (2019). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences, 32(5), 2231-2238.

  • Şener, A., Kasimogullari, R., Şener, M. K., & Akçamur, Y. (2002). Studies on the Reactions of Cyclic Oxalyl Compounds with Hydrazines or Hydrazones: Synthesis and Reactions of 4-Benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic Acid. Journal of Heterocyclic Chemistry, 39(4), 869-875.

  • Barakat, A., Al-Majid, A. M., Al-Otaibi, A. M., Mabkhot, Y. N., Al-Agamy, M. H. M., & Ghabbour, H. A. (2016). Synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Molecules, 21(11), 1563.

  • Fioravanti, R., Bolasco, A., Mattioli, L., & Chiarini, A. (2010). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. European Journal of Medicinal Chemistry, 45(12), 5679–5685.

  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-Rahman, A. H. (2015). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Mini-Reviews in Medicinal Chemistry, 15(14), 1186-1203.

  • Menozzi, G., Mosti, L., & Schenone, P. (1990). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco, 45(2), 147-161.

  • Czylkowska, A., Szczesio, M., Raducka, A., Rogalewicz, B., Kręcisz, P., Czarnecka, K., Szymański, P., & Pitucha, M. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 26(13), 3829.

  • Lv, K., Wang, L., Liu, M., Wu, J., & Zhao, J. (2018). Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. Bioorganic & Medicinal Chemistry Letters, 28(17), 2824-2829.

  • Vasylets, G. G., Zborovskii, Y. V., & Vovk, M. V. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7795-7806.

  • Wang, B. L., Liu, S. S., Zhang, Y. L., Pan, L., & Li, Z. M. (2018). Design, synthesis and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Advances, 8(25), 13813-13819.

  • Kasımoğulları, R., Duran, H., Mert, S., & Kazaz, C. (2016). Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. Turkish Journal of Chemistry, 40(1), 1-13.

  • Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2013). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journal of Chemistry, 2013, 1-8.

  • Ahsan, M. J., Kumawat, B. S., Kumawat, S., Sharma, P., Bakht, M. A., Hassan, M. Z., ... & Khalilullah, H. (2018). Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. Archiv der Pharmazie, 351(5), 1700366.

  • Domyati, T., Barakat, K., & El-Dahmy, S. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(4), 185–195.

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ali, S. (2020). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 25(19), 4443.

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2025). Antibacterial activity estimation of new pyrazole compounds. Iraqi Journal of Science, 66(7), 3215-3223.

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(17), 1667-1683.

  • Sener, A., Sener, M. K., & Bildirici, I. (2009). Synthesis and some reactions of pyrazole-3-carboxylic acid having trifluoromethyl unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 229-238.

  • Mert, S., & Kazaz, C. (2014). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Journal of the Serbian Chemical Society, 79(12), 1625-1634.

  • Heller, S. T., & Sarpong, R. (2013). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Medicinal Chemistry, 56(1), 124-136.

  • de Oliveira, R., Florentino, I. F., & da Silva, M. S. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660537.

  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Bioactive Compounds, 18(10), 51-62.

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis, anti-inflammatory and antioxidant activities of some new pyrazole derivatives. Molecules, 23(2), 409.

  • Şener, A., Şener, M. K., & Akçamur, Y. (2002). Synthesis and some reactions of 4-benzoyl-5-phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 41(8), 1735-1739.

  • Summa, V., Petrocchi, A., & Matassa, V. G. (2003). Method for preparing pyrazolecarboxylic acid and derivatives. EP0350176A2.

  • Wang, B. L., Liu, S. S., Zhang, Y. L., Pan, L., & Li, Z. M. (2017). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 7(81), 51421-51427.

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2013). Synthesis and biological activities of some pyrazole derivatives: A comprehensive review. Journal of the Saudi Chemical Society, 17(4), 341-361.

  • Pontiki, E., & Hadjipavlou-Litina, D. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 17(1), 827-853.

  • Rios, M. C., & Entrena, A. (2009). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. Molecules, 14(12), 5033-5051.

  • Gökhan-Kelekçi, N., Göktaş, Ö., & Köysal, Y. (2007). Synthesis and biological activities of some pyrazole derivatives. Arzneimittelforschung, 57(11), 717-726.

  • Kumar, A., & Sharma, S. (2022). Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. Drug Discovery, 16(62), e10dd1003.

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). 1, 3, 4-Thiadiazole-substituted pyrazoles: synthesis and biological evaluation. Archiv der Pharmazie, 337(1), 14-22.

  • El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2012). Synthesis and anti-inflammatory activity of some new pyrazole derivatives. Acta Poloniae Pharmaceutica, 69(5), 859-868.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid, a compound characterized by its nitro, phenyl, and pyrazole-carboxylic acid functionalities. The procedures outlined herein are synthesized from best practices for handling hazardous chemical waste and are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

I. Hazard Assessment and Characterization

Before any disposal procedures are initiated, a thorough understanding of the potential hazards is essential. Based on analogous compounds, this compound should be presumed to possess the following characteristics:

Hazard CategoryInferred RiskRationale
Acute Toxicity Harmful if swallowed or inhaled.Nitroaromatic compounds are known for their systemic toxicity.[2]
Skin Irritation Causes skin irritation.A common characteristic of many functionalized aromatic compounds.[3]
Eye Irritation Causes serious eye irritation.As indicated for similar pyrazole-carboxylic acids.[3]
Respiratory Irritation May cause respiratory irritation.A potential hazard when handling the compound as a powder.[3]
Environmental Hazard Harmful to aquatic life with long-lasting effects.Nitroaromatic compounds are often persistent in the environment.[1][2]

Given these potential hazards, under no circumstances should this compound or its containers be disposed of in standard laboratory trash or flushed down the drain.[1][4]

II. Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This serves as the first line of defense against accidental exposure.

  • Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.[5]

  • Hand Protection : Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5]

  • Body Protection : A laboratory coat must be worn to protect against contamination of personal clothing.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, and work cannot be conducted in a chemical fume hood, a NIOSH-approved respirator is necessary.[6]

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[7]

  • Solid Waste : Collect all solid forms of this compound, including residual amounts, expired reagents, and contaminated materials (e.g., weighing papers, gloves, pipette tips), in a designated solid hazardous waste container.[7][8]

  • Liquid Waste : Any solutions containing this compound must be collected in a separate, clearly labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.[7]

Step 2: Containerization

The choice of waste container is crucial for safe storage and transport.

  • Select a container that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) containers are generally suitable.

  • The container must have a secure, leak-proof lid. Containers must be kept closed at all times except when adding waste.[9]

  • Ensure the container is in good condition, free from cracks or other damage.

Step 3: Labeling

Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[10]

  • The label must clearly state "Hazardous Waste" .

  • Identify the full chemical name: "this compound" .

  • List all constituents of the waste, including solvents, with their approximate concentrations.

  • Indicate the date when waste was first added to the container (accumulation start date).

  • Include the name of the principal investigator and the laboratory location.

Step 4: Storage

Waste must be stored safely and securely pending collection.

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[4][11]

  • This area should be well-ventilated, cool, and dry.[12]

  • Use secondary containment, such as a chemically resistant tray, to capture any potential leaks.[1]

  • Segregate the waste container from incompatible materials, particularly strong oxidizing agents.

Step 5: Professional Disposal

The final disposal of this compound must be handled by a licensed professional waste disposal company.[8]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]

  • Provide the EHS department with a detailed inventory of the waste.

  • The most common and recommended method for the disposal of nitroaromatic compounds is high-temperature incineration, which ensures complete destruction of the molecule.[13]

The entire process, from generation to final disposal, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle to grave" management system for hazardous waste.[9][14]

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the decision-making process and the step-by-step workflow for the safe disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection & Segregation cluster_contain Phase 3: Containerization & Labeling cluster_storage Phase 4: Storage & Final Disposal assess Assess Hazards of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste Type fume_hood->identify_waste solid_waste Solid Waste (Powder, Contaminated PPE) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste->liquid_waste Liquid containerize Place in Compatible, Labeled, Sealed Container solid_waste->containerize liquid_waste->containerize label_info Label must include: 'Hazardous Waste', Chemical Name, Constituents, Date, PI Name containerize->label_info store Store in Designated Hazardous Waste Area label_info->store containment Use Secondary Containment store->containment contact_ehs Contact EHS for Professional Disposal containment->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Disposal workflow for this compound.

G start Waste Generated is_solid Is the waste solid? start->is_solid collect_solid Collect in Solid Hazardous Waste Container is_solid->collect_solid Yes collect_liquid Collect in Liquid Hazardous Waste Container is_solid->collect_liquid No label_container Label Container Correctly? collect_solid->label_container collect_liquid->label_container apply_label Apply Complete Hazardous Waste Label label_container->apply_label No store_waste Store in Designated Area with Secondary Containment label_container->store_waste Yes apply_label->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision-making process for waste segregation and handling.

References

  • Benchchem. Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. (2022).
  • OSHA.com. What are the OSHA Requirements for Hazardous Chemical Storage? (2024).
  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines.
  • DuraLabel Resources. OSHA Rules for Hazardous Chemicals. (2025).
  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLo7gmSZmZkQvvvgvn7NwS_ipfOlsyFLSb-Om7WgQhkSShc_dSXe5ivhqWTFf6DNWdLSHFp7bDo_tGE555L0UtAgU6PXSravIP5BvOY2z4cEfFZpjMeNGW2-4DARe-SH5ELWixJ1rult_ioDLyt9QQU7bIafnRg8qWjwA2B1NT9oaP0Q9PBZQigynFPTG3YVnyOQhEhiO3_CrU28SAc1NyvXZFGqAQS6kozb-5Fw8GRT6WAA_nb1GyqahZsL6CmkNbJOBOQj72QXx90bXEOBZ9kMT5dD225F6e-tpnlZgOSVGAUekTZDCBhSEEpJDl__5S4buD_JptZW7fKaZAEwIaab3hZqc= [Accessed January 2, 2026].
  • Purdue University. Hazardous Waste Disposal Guidelines.
  • Benchchem. Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Angene Chemical. Safety Data Sheet for 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid. (2025).
  • PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid.
  • European Chemicals Agency (ECHA). Nitrobenzene - Registration Dossier.
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.
  • Fisher Scientific. Safety Data Sheet for 4-Nitro-1H-pyrazole-3-carboxylic acid. (2024).
  • Fisher Scientific. Safety Data Sheet for 1-Methyl-1H-pyrazole-3-carboxylic acid. (2023).
  • AFG Bioscience LLC. Safety Data Sheet for 3-Nitro-1H-pyrazole.
  • Fisher Scientific. Safety Data Sheet for 3,5-Pyrazoledicarboxylic acid monohydrate. (2021).
  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. (2025).
  • U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. (2025).
  • Reddit. 2-nitrophenol waste : r/chemistry. (2025).
  • CountyOffice.org. The Federal EPA Hazardous Waste Regulations Are Found Where? (2024).
  • AK Scientific, Inc. Safety Data Sheet for 3-(3-Nitrophenyl)-1H-pyrazole-4-carboxylic acid.
  • Biosynth. Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • Fisher Scientific. Safety Data Sheet for 1H-Pyrazole-3-carboxylic acid. (2025).
  • U.S. Environmental Protection Agency (EPA). Nitrocellulose Drum Removal Work Plan.

Sources

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 5334-40-7). This document provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) required to ensure your safety and the integrity of your research. As laboratory professionals, we understand that a robust safety culture is the foundation of scientific innovation. This guide is designed to be a practical tool for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific reasoning behind them.

Understanding the Hazards: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as a hazardous chemical, and its Safety Data Sheet (SDS) indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The presence of a nitro group on an aromatic ring system warrants careful handling, as nitroaromatic compounds can have toxicological effects and may be reactive.[2][3]

A critical first step in any laboratory procedure is a comprehensive hazard assessment.[4][5][6] This involves evaluating the specific risks associated with the quantities being used, the nature of the experimental procedures (e.g., weighing, dissolving, heating), and the potential for spills or aerosol generation.

Core Personal Protective Equipment (PPE) for Routine Handling

For all routine laboratory operations involving this compound, the following minimum PPE is mandatory.[4][7] This baseline level of protection is designed to mitigate the risks of accidental contact and exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.[4][8]Protects against splashes of solutions containing the compound, which can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[4][5]Prevents skin contact, which can lead to irritation.[1] It is crucial to use proper glove removal techniques to avoid contaminating your hands.[9]
Body Protection A flame-resistant lab coat.[5][8][10]Protects skin and personal clothing from spills. A flame-resistant lab coat is recommended as a general precaution when working with organic chemicals.
Foot Protection Closed-toe shoes.[4][5]Protects feet from spills and falling objects.

Experimental Workflow: Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE (Before Entering Lab) cluster_doffing Doffing PPE (Before Exiting Lab) Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Safety Goggles Don2->Don3 Don4 Don Gloves Don3->Don4 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Safety Goggles Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4

Caption: A logical workflow for donning and doffing personal protective equipment to minimize contamination.

Enhanced Precautions for Specific Operations

Certain laboratory procedures may increase the risk of exposure and necessitate a higher level of PPE.

Weighing and Transferring Solids: When handling the powdered form of this compound, there is an increased risk of generating airborne dust, which can be inhaled and cause respiratory irritation.[1]

  • Engineering Controls: All weighing and transfer operations should be conducted within a certified chemical fume hood or a ventilated balance enclosure.[11][12][13]

  • Respiratory Protection: If there is a potential for dust generation outside of a fume hood, a NIOSH-approved respirator (e.g., an N95 respirator) may be necessary.[5][11] The use of respirators requires proper fit-testing and training as part of your institution's respiratory protection program.[14]

Working with Solutions and Performing Reactions: When the compound is in solution, the primary risks are splashes and the potential for inhalation of vapors, especially if the solvent is volatile or the solution is heated.

  • Glove Selection: While nitrile gloves offer good protection for incidental contact, for prolonged handling or when working with larger quantities, consider double-gloving or using gloves with a higher level of chemical resistance.[4] Always consult a glove compatibility chart for the specific solvent you are using.

  • Face Protection: A face shield worn over safety goggles is strongly recommended when handling larger volumes of solutions or when performing reactions that have the potential to splash.[5][8]

Decision Tree for PPE Selection

PPE_Decision_Tree Start Handling this compound Solid_or_Solution Solid or Solution? Start->Solid_or_Solution Weighing Weighing/Transferring Solid? Solid_or_Solution->Weighing Solid Solution_Handling Handling Solution? Solid_or_Solution->Solution_Handling Solution In_Hood In Fume Hood? Weighing->In_Hood Yes Base_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes In_Hood->Base_PPE Yes Enhanced_PPE_Solid Enhanced PPE: - Standard PPE - N95 Respirator (if not in hood) In_Hood->Enhanced_PPE_Solid No Splash_Risk Splash Risk? Solution_Handling->Splash_Risk Yes Splash_Risk->Base_PPE Low Enhanced_PPE_Solution Enhanced PPE: - Standard PPE - Face Shield Splash_Risk->Enhanced_PPE_Solution High

Caption: A decision tree to guide the selection of appropriate PPE based on the specific laboratory operation.

Emergency Procedures and Decontamination

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Spills: In case of a spill, evacuate the area and follow your institution's established spill cleanup procedures. For a solid spill, avoid creating dust. For a liquid spill, absorb the material with an inert absorbent.

Always ensure that safety showers and eyewash stations are readily accessible and in good working order.[1][11]

Disposal of Contaminated Materials and Waste

Proper disposal of chemical waste is a legal and ethical responsibility.[15]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be disposed of as hazardous waste in accordance with your institution's guidelines.

  • Chemical Waste: Unused this compound and solutions containing this compound must be disposed of as hazardous chemical waste. Nitroaromatic compounds can be reactive and should not be mixed with other waste streams unless compatibility has been confirmed.[3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[10] Never pour chemical waste down the drain.[1]

By adhering to these guidelines and fostering a proactive safety culture, you can confidently and safely advance your research.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]

  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Safety Guides & Tipsheets. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Safety Guidelines for the Chemistry Professional. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety Guides & Tipsheets. (n.d.). American Chemical Society. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. Retrieved from [Link]

  • Doing Things Safely: Safety For Introductory Chemistry Students. (2010). American Chemical Society. Retrieved from [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). Retrieved from [Link]

  • Safety Data Sheet for 3-Nitro-1H-pyrazole. (n.d.). AFG Bioscience LLC. Retrieved from [Link]

  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. (2022, September 30). DuPont. Retrieved from [Link]

  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.